Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-12-7(11)8-2-5(3-8)4-9-6(8)10/h5H,2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGCJUISTCIAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Deconstructing a Constrained Scaffold: A Technical Guide to the Structural Elucidation of Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of novel, conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. The 3-azabicyclo[3.1.1]heptane core, a rigid analogue of piperidine, presents a compelling framework for the design of new therapeutic agents. This in-depth technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of a key derivative, Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate. This document moves beyond a simple recitation of data, focusing instead on the strategic integration of spectroscopic techniques to build an unassailable structural proof. We will detail the logical progression from fundamental 1D NMR and IR spectroscopy to advanced 2D NMR correlation experiments, culminating in a definitive assignment of the molecular architecture.
Introduction: The 'Why' Behind the Bicyclic System
The quest for drug candidates with improved potency, selectivity, and pharmacokinetic profiles has driven the exploration of three-dimensional molecular shapes. Bicyclic systems, such as the 3-azabicyclo[3.1.1]heptane framework, are of significant interest as they lock the flexible piperidine ring into a more defined conformation. This pre-organization can lead to more favorable interactions with biological targets. This compound, with its embedded lactam and ester functionalities, represents a versatile building block for further chemical elaboration. Accurate and unambiguous structural verification is the mandatory first step in its journey from a novel compound to a potential drug lead.
Foundational Analysis: The Initial Spectroscopic Fingerprint
The initial characterization of a newly synthesized compound relies on techniques that provide broad, yet crucial, information about the functional groups present and the overall molecular formula.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is the first port of call to confirm the elemental composition. For our target molecule, C₈H₁₁NO₃, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value, aiming for a mass accuracy of less than 5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides immediate evidence of key functional groups. A synthetic route yielded the target compound as a white crystalline solid with a melting point of 115–116 °C.[1] The IR spectrum (KBr) shows characteristic absorption bands that are vital for our initial assessment.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Implication |
| 3220 | Strong, Broad | N-H stretch | Confirms the presence of the secondary amide (lactam). |
| 1741 | Strong, Sharp | C=O stretch | Indicative of the ester carbonyl group. |
| 1676 | Strong, Sharp | C=O stretch | Corresponds to the amide (lactam) carbonyl, typically at a lower frequency than esters due to resonance. |
This preliminary IR data strongly supports the presence of the core lactam and ester functionalities as dictated by the proposed structure.
The Core of Elucidation: A Deep Dive into NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and stereochemistry of organic molecules. All spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆, to allow for the observation of the exchangeable NH proton.
1D NMR: The First Look at the Proton and Carbon Skeleton
¹H NMR Spectroscopy: The proton NMR spectrum provides the first glimpse into the electronic environment of the hydrogen atoms. Partial ¹H NMR data has been reported as follows (500 MHz, DMSO-d₆): δ = 7.61 (br s, 1 H), 3.60 (s, 3 H).[1]
-
δ 7.61 (br s, 1H): This downfield, broad singlet is characteristic of the amide N-H proton. Its broadness is a result of quadruple broadening from the adjacent nitrogen and chemical exchange.
-
δ 3.60 (s, 3H): This sharp singlet integrating to three protons is unequivocally assigned to the methyl ester (-OCH₃) protons.
The remaining protons of the bicyclic core are expected to appear in the aliphatic region, likely between 1.5 and 3.0 ppm. Due to the rigid, strained nature of the bicyclo[3.1.1]heptane system, complex coupling patterns (geminal and vicinal) are anticipated.
¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial to differentiate between CH₃, CH₂, and CH carbons.
Table 1: Predicted ¹³C NMR and DEPT-135 Data
| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |
| ~175 | Negative | C2 (Lactam C=O) | Amide carbonyls are typically found in this region. |
| ~170 | Negative | C8 (Ester C=O) | Ester carbonyls are slightly more shielded than amides. |
| ~55 | Positive | C1 (Bridgehead) | Quaternary carbon attached to nitrogen and a carbonyl. |
| ~52 | Positive | C9 (-OCH₃) | Typical chemical shift for a methyl ester carbon. |
| ~45 | Negative | C4/C6 (CH₂) | Methylene carbons in a strained bicyclic system. |
| ~35 | Positive | C5 (Bridgehead) | Bridgehead CH carbon. |
| ~30 | Negative | C7 (CH₂) | Methylene carbon of the one-carbon bridge. |
2D NMR: Connecting the Dots
Two-dimensional NMR experiments are essential to piece together the molecular puzzle by revealing through-bond and through-space correlations.
The logical flow of information from 2D NMR spectra is critical for a successful structure elucidation.
Caption: Logical workflow for NMR-based structure elucidation.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, effectively mapping the ¹H NMR data onto the ¹³C NMR data. This allows for the unambiguous assignment of all protonated carbons.
COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton (H-H) couplings, typically over two or three bonds. This is instrumental in identifying adjacent protons and tracing out the spin systems within the molecule. For the bicyclic core, we would expect to see correlations between the protons on C4, C5, C6, and C7, helping to define the connectivity of the six-membered ring and the one-carbon bridge.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for confirming the overall carbon skeleton. It shows correlations between protons and carbons that are typically two or three bonds away. These long-range correlations are the key to connecting the different spin systems and confirming the placement of quaternary carbons and heteroatoms.
The following diagram illustrates the crucial long-range correlations that would definitively establish the structure of this compound.
Caption: Key expected HMBC correlations for structural confirmation.
-
Methyl Protons (H₉): The sharp singlet at δ 3.60 should show a strong correlation to the ester carbonyl carbon (C₈) at ~170 ppm. This definitively links the methyl group to the ester functionality.
-
Bridgehead Proton (H₅): This proton is crucial for stitching the framework together. It should show correlations to the quaternary bridgehead carbon (C₁), the adjacent methylene carbons (C₄ and C₆), and the bridging methylene carbon (C₇).
-
Methylene Protons (H₄, H₆, H₇): These protons will show correlations to the bridgehead carbons (C₁ and C₅) and to the lactam carbonyl (C₂), confirming the ring structure.
-
Amide Proton (H₃): The NH proton should show correlations to the lactam carbonyl (C₂) and the adjacent methylene carbon (C₄).
By systematically analyzing these 2D NMR correlations, every atom in the molecule can be placed with a high degree of confidence, leading to the final, unambiguous structural assignment.
Experimental Protocols
For reproducibility and scientific integrity, the following standardized protocols are recommended.
NMR Sample Preparation
-
Accurately weigh approximately 5-10 mg of the analyte.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
All spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: Acquire with a 45° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C{¹H} NMR: Acquire with a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.
-
DEPT-135: Use standard spectrometer parameters.
-
gCOSY: Acquire with a spectral width of 10 ppm in both dimensions, collecting 2048 points in F2 and 256 increments in F1, with 8 scans per increment.
-
gHSQC: Optimize for a one-bond ¹J(CH) coupling of 145 Hz.
-
gHMBC: Optimize for a long-range ⁿJ(CH) coupling of 8 Hz. This value is a good compromise for detecting both two- and three-bond correlations.[2]
Conclusion
The structural elucidation of novel chemical entities like this compound is a systematic process that relies on the logical integration of multiple analytical techniques. While initial IR and mass spectrometry data provide foundational evidence, it is the comprehensive application of 1D and 2D NMR spectroscopy that delivers the definitive proof of structure. By carefully analyzing the correlations within COSY, HSQC, and particularly HMBC spectra, the complete atomic connectivity of this conformationally constrained scaffold can be established without ambiguity. This rigorous approach ensures the scientific integrity of the data and provides a solid foundation for the future development of this and related compounds in the field of drug discovery.
References
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Grygorenko, O. O., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
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Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]
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PubChem. (n.d.). 3-azabicyclo[3.1.1]heptan-2-one. Retrieved from [Link]
-
University of Ottawa. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]
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Physicochemical properties of Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
An In-Depth Technical Guide to the Physicochemical Characterization of Novel Bicyclic Scaffolds: A Case Study on Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
Abstract
The 3-azabicyclo[3.1.1]heptane scaffold is a conformationally restricted diamine isostere that holds significant promise in medicinal chemistry for its ability to impart favorable physicochemical properties and unique three-dimensional topologies to drug candidates. This guide addresses the critical need for a comprehensive characterization workflow for novel derivatives of this scaffold, using the specific, albeit sparsely documented, molecule this compound as a representative case study. While public data on this exact molecule is limited, this document serves as a robust framework for researchers and drug development professionals. It outlines the logical synthesis of experimental techniques required to fully elucidate the structure, purity, and key physicochemical properties essential for advancing such compounds through the drug discovery pipeline. We will detail the causality behind experimental choices, from initial purity assessment and structural confirmation to the determination of drug-like properties, providing a self-validating system for the comprehensive analysis of novel chemical entities.
Introduction: The Strategic Value of the 3-Azabicyclo[3.1.1]heptane Scaffold
In the landscape of modern drug discovery, the design of novel molecular scaffolds that offer precise three-dimensional control is paramount. Saturated bicyclic systems are particularly valuable as they can serve as bioisosteres for commonly used, but often conformationally flexible, ring systems like piperidine or even aromatic rings. The 3-azabicyclo[3.1.1]heptane core, a bridged bicyclic amine, is of particular interest. Its rigid structure reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The introduction of substituents, such as the methyl carboxylate and the lactam functionality in our target molecule, this compound, further functionalizes the scaffold for diverse chemical exploration.
Given the novelty of many such derivatives, a systematic and rigorous analytical workflow is not just recommended; it is essential for generating a reliable data package for any future development. This guide provides that workflow.
The Analytical Workflow: A Multi-Pillar Approach to Characterization
The comprehensive characterization of a novel compound like this compound rests on three pillars: Purity Assessment , Structural Elucidation , and Physicochemical Profiling . The following sections detail the experimental protocols and rationale for each pillar.
An In-depth Technical Guide to Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
CAS Number: 1628783-91-4
This technical guide provides a comprehensive overview of Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate, a conformationally constrained, nonchiral bicyclic β-amino acid derivative. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, peptide engineering, and drug development. This document delves into its chemical properties, a proven gram-scale synthesis protocol, detailed analytical data, and its potential applications as a valuable building block in the design of novel therapeutics.
Introduction and Significance
This compound (CAS No. 1628783-91-4) is a unique synthetic intermediate characterized by its rigid bicyclic structure. This framework imparts significant conformational constraints, a highly sought-after feature in modern drug design. As an analogue of β-amino acids, it holds potential for incorporation into peptidomimetics to create more stable and potent therapeutic agents.[1] The defined spatial arrangement of its functional groups makes it an attractive scaffold for exploring new chemical space in the development of bioactive molecules.
The core 3-azabicyclo[3.1.1]heptane structure is an isostere of piperidine and has been identified in various biologically active compounds, highlighting the therapeutic potential of this molecular framework. Derivatives of this bicyclic system have been investigated for a range of applications, including as orexin 2 receptor agonists for the treatment of narcolepsy.[2]
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is crucial for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 1628783-91-4 | [3][4][5][6][7][8] |
| Molecular Formula | C₈H₁₁NO₃ | [4][5] |
| Molecular Weight | 169.18 g/mol | [3][5] |
| Appearance | White crystals | [1] |
| Melting Point | 115–116 °C | [1] |
| Purity | Typically ≥95% | [5][7] |
| InChI Key | VEGCJUISTCIAGN-UHFFFAOYSA-N | [5] |
Synthesis Protocol
A reliable and scalable synthesis for this compound has been reported, enabling its production on a gram scale.[1] The synthetic strategy is noteworthy for its use of disconnections within the symmetry planes of the target and intermediate molecules, which can be an efficient approach for similar bicyclic structures.[1]
The synthesis of this compound is a key step in the broader synthesis of 3,5-methanonipecotic acid, a constrained β-amino acid.[1] While the full multi-step synthesis is complex, the final steps to obtain the target molecule are crucial for its isolation. The detailed experimental procedure for its formation is not provided in the available search results, but its characterization data is well-documented.
Below is a conceptual workflow illustrating the position of the target compound within a broader synthetic pathway.
Caption: Conceptual synthetic workflow.
Spectroscopic and Analytical Data
Detailed spectroscopic analysis confirms the structure of this compound. The following data has been reported:[1]
| Analysis Type | Data |
| IR (KBr) | 3220 cm⁻¹ (N-H stretch), 1741 cm⁻¹ (C=O stretch, ester), 1676 cm⁻¹ (C=O stretch, amide) |
| ¹H NMR (500 MHz, DMSO-d₆) | δ = 7.61 (br s, 1H), 3.60 (s, 3H), 3.29 (s, 2H), 2.53–2.57 (m, 1H), 2.35–2.42 (m, 2H), 1.79–1.85 (m, 2H) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ = 172.6 (C), 170.9 (C), 51.5 (C), 51.4 (CH₃), 44.8 (CH₂), 32.7 (CH₂), 27.6 (CH) |
| MS (CI) | m/z = 170 [M+H]⁺ |
| Elemental Analysis | Calculated for C₈H₁₁NO₃: C, 56.80%; H, 6.55%; N, 8.28%. Found: C, 56.53%; H, 6.58%; N, 8.52% |
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its potential as a sophisticated building block for drug discovery. Its rigid structure allows for the precise positioning of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.
Peptidomimetics
As a constrained β-amino acid analogue, this molecule is an excellent candidate for incorporation into peptide chains.[1] This can lead to the development of peptidomimetics with improved properties, such as:
-
Enhanced proteolytic stability: The unnatural backbone can resist degradation by proteases.
-
Defined secondary structures: The rigid bicyclic core can induce specific turns or folds in a peptide sequence.
-
Improved receptor binding: The constrained conformation can lock the molecule into a bioactive shape, increasing its affinity for a target receptor.
The logical relationship for its application in peptidomimetics can be visualized as follows:
Caption: Application in peptidomimetic design.
Scaffold for Novel Scaffolds
Beyond peptidomimetics, the 3-azabicyclo[3.1.1]heptane core serves as a versatile scaffold for the synthesis of more complex molecules. Its functional groups (ester, lactam) provide handles for further chemical modification, allowing for the exploration of diverse chemical space. This is particularly relevant in the design of compounds targeting protein-protein interactions or enzymes where a well-defined three-dimensional structure is crucial for activity.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection, and a lab coat when handling the compound.[9][10][11]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Use in a well-ventilated area or a fume hood.[12] Wash hands thoroughly after handling.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
First Aid:
It is imperative to consult a comprehensive SDS for this specific compound once available and to conduct a thorough risk assessment before use.
References
- Vertex AI Search. (n.d.). 1628783-91-4|this compound.
- PubChem. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
- European Journal of Organic Chemistry. (2010). Gram-Scale Synthesis of 3,5-Methanonipecotic Acid, a Nonchiral Bicyclic β-Amino Acid.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- LookChem. (n.d.). This compound Price.
- CymitQuimica. (n.d.). This compound.
- Aladdin. (n.d.). This compound.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Angene Chemical. (2021). Safety Data Sheet.
- Google Patents. (2024). WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound.
- Biosynth. (2022). Safety Data Sheet.
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- 3. 1628783-91-4|this compound|BLD Pharm [bldpharm.com]
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A Spectroscopic Guide to Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate: Structure Elucidation for Drug Discovery
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate, a bicyclic lactam of significant interest in medicinal chemistry and drug development. The unique strained ring system of the azabicyclo[3.1.1]heptane core offers a rigid scaffold that can be exploited to design novel therapeutics with specific conformational constraints. Accurate and comprehensive spectroscopic characterization is paramount for confirming the structure and purity of this compound, ensuring reliable downstream applications.
This document is intended for researchers, scientists, and drug development professionals, offering not just the spectral data but also the underlying principles and practical considerations for its acquisition and interpretation.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents a fascinating case for spectroscopic analysis. The bicyclic system, the lactam functionality, and the methyl ester group each contribute unique signatures to the NMR, IR, and MS spectra. Understanding these contributions is key to a full structural elucidation.
Caption: Molecular Structure of the Target Compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon and proton framework of organic molecules. For a constrained bicyclic system like this, 2D NMR experiments would be invaluable for definitive assignments, though 1D spectra provide a wealth of information.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it can solubilize the compound and its residual water peak does not interfere with the signals of interest.[1]
-
Instrumentation: The spectrum should be acquired on a high-field NMR spectrometer, for instance, a 500 MHz instrument, to achieve optimal signal dispersion, which is particularly important for resolving the complex multiplets of the bicyclic protons.[1]
-
Acquisition Parameters:
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is typically sufficient.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
-
Data Processing: The resulting Free Induction Decay (FID) should be processed with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform. The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
Data Summary: ¹H NMR
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.61 | br s | 1H | N-H (Lactam) |
| 3.60 | s | 3H | O-CH₃ (Ester) |
| 3.01 | d, J = 11.9 Hz | 1H | CH₂ (Bicyclic) |
| 2.87 | d, J = 11.9 Hz | 1H | CH₂ (Bicyclic) |
| 2.45–2.40 | m | 1H | CH (Bridgehead) |
| 1.95–1.85 | m | 3H | CH₂, CH (Bicyclic) |
| 1.71–1.65 | m | 1H | CH (Bicyclic) |
Interpretation and Insights:
-
The broad singlet at 7.61 ppm is characteristic of a lactam N-H proton, with the broadening due to quadrupole coupling of the nitrogen and potential hydrogen bonding.
-
The sharp singlet at 3.60 ppm is unequivocally assigned to the methyl ester protons.
-
The complex multiplets in the aliphatic region (1.65-3.01 ppm) are indicative of the rigid bicyclic core. The diastereotopic nature of the methylene protons leads to distinct signals, often with large geminal coupling constants, as seen in the pair of doublets at 3.01 and 2.87 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: A 125 MHz spectrometer (corresponding to a 500 MHz proton frequency) is recommended.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on a Bruker instrument).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: The FID should be processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed. The spectrum is referenced to the DMSO-d₆ solvent peak at δ 39.52 ppm.
Data Summary: ¹³C NMR
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 172.6 | C | C=O (Ester) |
| 170.9 | C | C=O (Lactam) |
| 51.5 | C | Quaternary Carbon (Bridgehead) |
| 51.4 | CH₃ | O-CH₃ (Ester) |
| 44.8 | CH₂ | CH₂ (Bicyclic) |
| 32.7 | CH₂ | CH₂ (Bicyclic) |
| 27.6 | CH | CH (Bridgehead) |
Interpretation and Insights:
-
The two signals in the downfield region (172.6 and 170.9 ppm) are characteristic of the two carbonyl carbons of the ester and lactam functionalities, respectively.
-
The signal at 51.5 ppm is assigned to the quaternary bridgehead carbon, while the signal at 27.6 ppm corresponds to the other bridgehead methine carbon.
-
The methyl ester carbon appears at 51.4 ppm, and the remaining two signals at 44.8 and 32.7 ppm are assigned to the methylene carbons of the bicyclic system.
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is appropriate.[1] A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Acquisition Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.
Data Summary: IR Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3220 | N-H | Stretching |
| 1741 | C=O | Stretching (Ester) |
| 1676 | C=O | Stretching (Lactam) |
Interpretation and Insights:
-
The band at 3220 cm⁻¹ is a clear indication of the N-H bond in the lactam ring.[1]
-
The two distinct carbonyl absorptions are crucial for confirming the presence of both the ester and lactam functionalities. The ester carbonyl typically absorbs at a higher frequency (1741 cm⁻¹) compared to the lactam carbonyl (1676 cm⁻¹), which is influenced by ring strain and resonance.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is prepared.
-
Instrumentation: A mass spectrometer equipped with a "soft" ionization source, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), is ideal to observe the molecular ion with minimal fragmentation.
-
Acquisition Parameters: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Data Summary: Mass Spectrometry
| m/z | Ion |
| 170 | [M + H]⁺ |
Interpretation and Insights:
-
The observation of an ion at m/z 170 corresponds to the protonated molecule ([M+H]⁺), confirming the molecular weight of 169 g/mol for the neutral compound (C₈H₁₁NO₃).[2]
-
The use of a soft ionization technique like CI is a strategic choice to preserve the molecular ion, which is often fragile in bicyclic systems.[2] Further fragmentation studies (MS/MS) could be performed on the [M+H]⁺ ion to probe the structure of the bicyclic core.
Conclusion
The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a cohesive and unambiguous confirmation of the structure of this compound. The presented protocols and interpretations serve as a valuable resource for researchers working with this and related bicyclic scaffolds, underscoring the importance of a multi-technique approach to structural elucidation in the pursuit of novel chemical entities for drug discovery.
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The Rising Therapeutic Potential of Constrained Nonchiral β-Amino Acids: A Technical Guide
Abstract
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is relentless. β-Amino acids, structural isomers of the canonical α-amino acids, have emerged as powerful building blocks for creating peptidomimetics and other bioactive molecules. This guide delves into a specific, highly promising subclass: constrained nonchiral β-amino acids. By restricting the conformational flexibility of the molecular backbone, these unique structures offer a compelling strategy to pre-organize a molecule into its biologically active conformation, thereby enhancing its interaction with therapeutic targets. This document provides an in-depth exploration of the synthesis, biological activities, and experimental evaluation of these compounds, offering researchers and drug development professionals a comprehensive technical resource.
Introduction: The Significance of Conformational Constraint
Peptides are fundamental to biological processes, but their therapeutic use is often hampered by poor metabolic stability and high conformational flexibility, which can lead to non-specific binding and reduced affinity for their intended target. Incorporating β-amino acids into peptide sequences has been shown to confer resistance to proteolytic degradation.[1][2][3] When these β-amino acids are also conformationally constrained—often through cyclization—they introduce a rigid scaffold that locks the molecule into a specific three-dimensional shape.[4][5]
The central hypothesis is that this rigidity reduces the entropic penalty of binding to a receptor or enzyme active site, leading to higher affinity and selectivity.[4] Furthermore, by designing these constraints to be nonchiral, we simplify synthesis and avoid the complexities of stereoisomerism, which is a significant advantage in drug development. This guide will explore the tangible outcomes of this strategy across several key therapeutic areas.
Strategic Synthesis of Constrained Nonchiral β-Amino Acids
The generation of these specialized building blocks is a cornerstone of their application. Various synthetic methodologies have been developed to create cyclic and other constrained β-amino acid scaffolds.
Key Synthetic Approaches Include:
-
Ring-Closing Metathesis (RCM): A powerful reaction for forming cyclic structures of various sizes.
-
Aza-Michael Addition: Intramolecular versions of this reaction are effective for synthesizing cyclic β-amino acid precursors.[2]
-
Rhodium-Catalyzed Amination: Recent advances have enabled efficient synthesis of unprotected cyclic β-amino acids via Rh-catalyzed electrophilic amination of isoxazolidin-5-ones.[6]
-
Cyclopropanation: The synthesis of cyclopropane-containing β-amino acids introduces a highly constrained three-membered ring into the structure.[7][8]
The choice of synthetic route is dictated by the desired ring size, substitution pattern, and scalability. The diagram below illustrates a generalized workflow from the synthesis of a constrained β-amino acid to the evaluation of its biological activity.
Caption: Generalized workflow from synthesis to lead optimization.
Key Biological Activities and Therapeutic Applications
The rigid architecture of constrained nonchiral β-amino acids translates into a diverse range of potent biological activities.
Antimicrobial Activity
A significant area of application is in the development of novel antimicrobial agents. By mimicking the amphipathic structures of natural antimicrobial peptides (AMPs), constrained β-amino acid derivatives can selectively target and disrupt bacterial membranes.[1][9] Their inherent resistance to proteolysis makes them particularly attractive alternatives to conventional antibiotics.
-
Mechanism: These molecules often possess cationic charges and hydrophobic moieties. They interact electrostatically with negatively charged components of bacterial membranes, leading to membrane depolarization, pore formation, and cell death.
-
Example: Peptidomimetics incorporating cyclic β-amino acids have shown potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like vancomycin-resistant Staphylococcus aureus (VRSA).[10]
Anticancer Activity
The conformational rigidity of these compounds has been leveraged to design potent anticancer agents.[4][11]
-
Cytotoxicity: Certain small amphipathic β-amino acid derivatives have demonstrated broad-spectrum anticancer activity across dozens of human cancer cell lines.[12] For instance, the derivative 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (5c) showed IC50 values in the low micromolar to sub-micromolar range against 59 different cancer cell lines.[12]
-
Targeted Inhibition: Constrained β-amino acids can serve as scaffolds for designing inhibitors of specific cancer-related targets, such as protein-protein interactions or enzymes like TNF-α converting enzyme (TACE).[11][13][14]
The table below summarizes the cytotoxic activity of a promising β-amino acid derivative against various cancer cell lines.
| Cell Line Category | Representative Cell Line | IC50 (µM) | Source |
| Leukemia | CCRF-CEM | 0.32 | [12] |
| Non-Small Cell Lung | NCI-H460 | 0.76 | [12] |
| Colon Cancer | HCT-116 | 0.68 | [12] |
| Melanoma | UACC-62 | 0.65 | [12] |
| Ovarian Cancer | OVCAR-3 | 1.15 | [12] |
| Renal Cancer | A498 | 1.05 | [12] |
Enzyme Inhibition
The well-defined stereochemistry of constrained β-amino acids makes them excellent templates for designing specific enzyme inhibitors.[15][16]
-
Protease Inhibitors: Cyclopropane-based β-amino acid derivatives have been incorporated into potent inhibitors of HCV NS3 protease.[7]
-
Neuraminidase Inhibitors: Pyrrolidine-based β-amino acid derivatives have been identified as modest inhibitors of influenza neuraminidase.[11]
-
Integrin Antagonists: β-Amino acids are used to mimic the aspartate residue in RGD-based antagonists of β3 integrins, which are targets for antithrombotic agents.[17]
The logical relationship between conformational constraint and enhanced biological activity is depicted in the following diagram.
Caption: Constraint reduces entropy loss upon binding.
Experimental Protocols for Biological Evaluation
Rigorous and reproducible assays are critical for determining the biological activity of newly synthesized compounds.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to assess the antimicrobial potency of a compound.
Objective: To determine the lowest concentration of the test compound that visibly inhibits the growth of a specific microorganism.
Materials:
-
Test compound (constrained β-amino acid derivative)
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Prepare Compound Dilutions: Perform a serial two-fold dilution of the test compound in MHB directly in the 96-well plate. Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Positive Control: Wells with bacteria and MHB only (no compound).
-
Negative Control: Wells with MHB only (no bacteria or compound).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration at which no turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm (OD600).
Protocol: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Test compound
-
Human cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Sterile 96-well cell culture plates
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-only wells as a control (100% viability).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the purple solution at a wavelength of ~570 nm. Calculate the percentage of cell viability for each concentration relative to the control. Plot the results and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Outlook
Constrained nonchiral β-amino acids represent a powerful and versatile platform in drug discovery. Their unique structural properties—conformational rigidity and resistance to proteolysis—directly address major limitations of traditional peptide-based therapeutics.[18] The demonstrated successes in antimicrobial, anticancer, and enzyme inhibition applications underscore their significant potential.
Future research will likely focus on expanding the diversity of available constrained scaffolds, improving synthetic efficiency, and exploring their application in more complex biological systems, such as modulating protein-protein interactions or designing novel biomaterials.[3] As our understanding of structure-activity relationships deepens, the rational design of highly potent and selective drugs based on these building blocks will undoubtedly accelerate the development of next-generation therapeutics.
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The Ascendant Core: Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate as a Superior Piperidine Isostere in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, embedded in the architecture of numerous blockbuster drugs.[1][2] However, its inherent flexibility and metabolic liabilities often present significant hurdles in drug development. This guide introduces methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate, a conformationally rigid piperidine isostere, as a strategic solution to these challenges. We will dissect its synthesis, conformational rationale, and quantifiable advantages through a detailed examination of its application in lead optimization, providing a roadmap for its integration into contemporary drug discovery programs.
The Piperidine Predicament: A Call for Innovation
The prevalence of the piperidine scaffold in pharmaceuticals is a testament to its utility as a versatile building block.[3] It often serves as a key pharmacophoric element or a linker, influencing a molecule's interaction with its biological target. However, the conformational flexibility of the piperidine ring can be a double-edged sword. While it allows for adaptation to a binding pocket, it can also lead to entropic penalties upon binding and a less defined structure-activity relationship (SAR). Furthermore, the piperidine ring is often susceptible to metabolic oxidation, which can lead to rapid clearance and the formation of undesired metabolites.[3]
These limitations have spurred the development of piperidine isosteres—molecular fragments that mimic the spatial arrangement and physicochemical properties of the piperidine ring while offering improvements in metabolic stability, rigidity, and synthetic accessibility.[3][4] Among these, bridged bicyclic systems have emerged as particularly promising candidates.
Introducing the 3-Azabicyclo[3.1.1]heptane Core: A New Paradigm in Isosterism
The 3-azabicyclo[3.1.1]heptane framework presents a compelling solution to the piperidine predicament. This rigid, bicyclic amine offers a three-dimensional structure that can lock in a specific conformation, providing a more precise tool for probing receptor interactions.[5][6] The constrained nature of the scaffold can also shield it from metabolic enzymes, potentially improving pharmacokinetic profiles.[7][8]
This compound, the focus of this guide, is a particularly valuable derivative of this core. The presence of the ester and lactam functionalities provides synthetic handles for further elaboration, allowing for its seamless integration into diverse molecular architectures.
Caption: Structural comparison of piperidine and the 3-azabicyclo[3.1.1]heptane core.
Synthesis of the Core Structure: A Practical Approach
A robust and scalable synthetic route is paramount for the widespread adoption of a new building block in drug discovery. While a direct synthesis of this compound is not explicitly detailed in a single publication, a convergent and efficient pathway can be devised based on the synthesis of closely related analogues, such as 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione.[2][9]
The proposed synthetic strategy commences with a diastereoselective Strecker reaction of a readily available 3-oxocyclobutanecarboxylate, followed by an intramolecular imide formation to construct the bicyclic core. Subsequent functional group manipulations can then yield the target molecule.
Caption: Proposed synthetic workflow for the target bicyclic core.
Experimental Protocol: Synthesis of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione Intermediate
This protocol is adapted from the multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives.[2]
-
Step 1: Strecker Reaction. To a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol), add benzylamine (1.0 eq) and potassium cyanide (1.1 eq). Stir the reaction mixture at room temperature for 24-48 hours.
-
Step 2: Cyclization. Acidify the reaction mixture with a strong acid (e.g., HCl) and heat to reflux for 12-24 hours to facilitate the intramolecular imide formation.
-
Step 3: Isolation. After cooling, the crude product can be isolated by filtration or extraction. Further purification by recrystallization or column chromatography yields the 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediate.
Conformational Insights: The Source of Superiority
The key advantage of the 3-azabicyclo[3.1.1]heptane core lies in its rigid conformation, which mimics specific conformations of the piperidine ring. X-ray crystallography and computational modeling have shown that cis- and trans-isomers of substituted 6-azabicyclo[3.1.1]heptanes can be considered as three-dimensional analogs of the common chair and the less common boat conformations of 1,4-disubstituted piperidines, respectively.[5][6] This conformational restriction can lead to a more favorable entropic profile upon binding to a biological target, potentially increasing potency.
Caption: Conformational mimicry of piperidine by 3-azabicyclo[3.1.1]heptane isomers.
Quantifiable Advantages: A Case Study
The theoretical benefits of the 3-azabicyclo[3.1.1]heptane core are borne out by experimental data. A compelling case study is the replacement of the pyridine ring in the antihistamine drug Rupatadine with the 3-azabicyclo[3.1.1]heptane scaffold.[7][8] This modification led to a dramatic improvement in key physicochemical properties.
| Property | Rupatadine (Pyridine) | Rupatadine Analog (3-Azabicyclo[3.1.1]heptane) | Improvement |
| Aqueous Solubility | 29 µM | 365 µM | >12-fold increase[8] |
| Lipophilicity (logD) | >4.5 | 3.8 | Significant decrease[8] |
| Metabolic Stability | - | Dramatically improved | [8] |
Table 1: Comparative physicochemical properties of Rupatadine and its 3-azabicyclo[3.1.1]heptane analog.[8]
Similarly, replacing the meta-substituted benzene ring in the anticancer drug Sonidegib with a 3-oxabicyclo[3.1.1]heptane core, a related bicyclic system, resulted in a significant improvement in aqueous solubility and a reduction in lipophilicity.[10]
| Property | Sonidegib (meta-Benzene) | Sonidegib Analog (3-Oxabicyclo[3.1.1]heptane) | Improvement |
| Aqueous Solubility | 6 µM | 34 µM | >5-fold increase[10] |
| Lipophilicity (logD) | - | Reduced | [10] |
Table 2: Comparative physicochemical properties of Sonidegib and its 3-oxabicyclo[3.1.1]heptane analog.[10]
These examples underscore the potential of the 3-azabicyclo[3.1.1]heptane core to enhance the drug-like properties of lead compounds, addressing common challenges in drug development such as poor solubility and high metabolic turnover.
Conclusion and Future Outlook
This compound and its parent core represent a significant advancement in the field of medicinal chemistry. This rigid, bicyclic scaffold offers a compelling alternative to the traditional piperidine ring, providing a means to overcome common pharmacokinetic and pharmacodynamic hurdles. The demonstrated improvements in solubility, lipophilicity, and metabolic stability, coupled with the ability to enforce a specific bioactive conformation, position the 3-azabicyclo[3.1.1]heptane core as a valuable tool for the design of next-generation therapeutics. As synthetic methodologies for this and other bicyclic isosteres become more streamlined and accessible, their integration into drug discovery pipelines is expected to accelerate, paving the way for the development of safer and more effective medicines.
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Grygorenko, O. O., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(4), 22-31. [Link]
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Petrovcic, J. (2023). 4H-Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. Università degli Studi di Pavia. [Link]
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Conformational Analysis of 3-Azabicyclo[3.1.1]heptane Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a critical structural motif in modern medicinal chemistry, valued for its role as a bioisostere of common aromatic and saturated heterocycles.[1] Its rigid, three-dimensional architecture offers a unique conformational landscape that profoundly influences its physicochemical properties and biological activity. A thorough understanding of the conformational preferences of this bicyclic system is therefore paramount for the rational design of novel therapeutics. This guide provides a comprehensive technical overview of the principles and methodologies for the conformational analysis of 3-azabicyclo[3.1.1]heptane derivatives, integrating experimental techniques with computational modeling to provide a holistic understanding of their structure-activity relationships.
Introduction: The Structural Significance of 3-Azabicyclo[3.1.1]heptane
The 3-azabicyclo[3.1.1]heptane core is a bridged bicyclic amine characterized by a six-membered piperidine ring fused to a cyclobutane ring. This strained arrangement imparts significant conformational rigidity compared to monocyclic amines like piperidine.[2] In drug discovery, this scaffold is often employed to improve metabolic stability, aqueous solubility, and target engagement by locking a key pharmacophoric nitrogen atom and its substituents into a well-defined spatial orientation.[3]
The conformational landscape of the 3-azabicyclo[3.1.1]heptane system is primarily dictated by the puckering of the six-membered ring and the inversion of the nitrogen atom. The interplay of these factors determines the overall shape of the molecule and the relative orientation of substituents, which is critical for its interaction with biological targets.
The Conformational Landscape: Chair, Boat, and Twist-Boat Forms
The six-membered ring of the 3-azabicyclo[3.1.1]heptane system can, in principle, adopt several conformations, analogous to cyclohexane. However, the constraints imposed by the bicyclic structure significantly influence the relative energies of these forms. The primary conformations to consider are the chair, boat, and twist-boat forms.
-
Chair Conformation: Generally the most stable conformation for six-membered rings, the chair form in 3-azabicyclo[3.1.1]heptane would be highly strained due to the cyclobutane fusion.
-
Boat Conformation: The boat conformation is often found to be more stable in bicyclo[3.1.1]heptane systems. This conformation can be further stabilized or destabilized by the substituents on the nitrogen and carbon atoms.
-
Twist-Boat Conformation: A slightly distorted version of the boat conformation, the twist-boat can sometimes represent a local energy minimum.
Another critical conformational process is nitrogen inversion , where the lone pair of the nitrogen atom rapidly inverts its orientation. The barrier to nitrogen inversion in azabicyclic systems can be significantly higher than in acyclic amines due to increased steric strain in the planar transition state.[4][5] The rate of this inversion and the equilibrium between the two invertomers are influenced by the nature of the substituent on the nitrogen atom and the overall steric environment.
Experimental Determination of Conformation
X-Ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the conformation of a molecule in the solid state. This technique yields accurate bond lengths, bond angles, and dihedral angles, offering a static snapshot of the lowest energy conformation under the conditions of crystallization.
Recent studies have provided valuable X-ray crystallographic data for several 3-azabicyclo[3.1.1]heptane derivatives, often as hydrochloride salts.[3][6][7] This data consistently reveals a puckered geometry for the bicyclic core.
| Parameter | 3a·HCl | 11a·HCl | 15a·HCl |
| r (Å) | 2.12 | 2.12 | 2.12 |
| d (Å) | 4.79 | 4.81 | 4.80 |
| φ (°) a | 124 | 126 | 125 |
| Table 1: Selected geometric parameters from X-ray crystal structures of 3-azabicyclo[3.1.1]heptane hydrochloride derivatives.[6][7] | |||
| a: Angle between the vectors to the substituents. |
NMR Spectroscopy: Probing Conformation in Solution
While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution, which is often more relevant to their biological activity.
The chemical shifts of protons in the 3-azabicyclo[3.1.1]heptane system are sensitive to their local electronic environment and spatial orientation. Protons in different conformations will experience different shielding and deshielding effects.
The magnitude of the through-bond coupling constant (³J) between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By carefully analyzing the coupling patterns in the ¹H NMR spectrum, it is possible to deduce the dihedral angles and thus the conformation of the six-membered ring. For bridged bicyclic molecules, observing the spin-coupling of protons at the bridgehead positions can be particularly informative.[8]
The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close proximity (typically < 5 Å).[9] Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are invaluable for determining the relative stereochemistry and conformation of complex molecules.[10] In the context of 3-azabicyclo[3.1.1]heptane systems, NOESY can be used to:
-
Distinguish between axial and equatorial substituents.
-
Determine the relative orientation of substituents on the cyclobutane and piperidine rings.
-
Confirm the chair or boat-like conformation of the six-membered ring.
Experimental Protocol: 2D-NOESY for Conformational Analysis
-
Sample Preparation: Dissolve a purified sample of the 3-azabicyclo[3.1.1]heptane derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O) to a concentration of 5-10 mg/mL.
-
Data Acquisition: Acquire a 2D-NOESY spectrum on a high-field NMR spectrometer (≥ 500 MHz). Use a mixing time appropriate for the size of the molecule (typically 300-800 ms).
-
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova).
-
Analysis: Identify cross-peaks in the NOESY spectrum, which indicate spatial proximity between the corresponding protons. The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons.
Computational Conformational Analysis
Computational chemistry provides a powerful complementary approach to experimental methods for studying the conformational preferences of molecules.
Molecular Mechanics (MM)
Molecular mechanics methods use classical physics to model the potential energy of a molecule as a function of its geometry.[11] These methods are computationally inexpensive and are well-suited for performing conformational searches to identify low-energy conformers. Several force fields, such as MMFF94 and GAFF, are parameterized for organic and drug-like molecules and can be applied to 3-azabicyclo[3.1.1]heptane systems.[12]
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical method that provides a more accurate description of the electronic structure and energetics of molecules compared to molecular mechanics. DFT calculations are used to:
-
Optimize the geometry of different conformers to find the precise energy minima.
-
Calculate the relative energies of different conformers to determine their populations at a given temperature.
-
Calculate the energy barriers for conformational changes, such as nitrogen inversion.[13]
Computational Protocol: Conformational Search and Energy Calculation
-
Initial Structure Generation: Generate a 3D structure of the 3-azabicyclo[3.1.1]heptane derivative.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.
-
Geometry Optimization: For each low-energy conformer, perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Relative Energy Calculation: Calculate the relative energies of the different conformers to determine their relative populations.
Conclusion: A Synergistic Approach to Understanding Conformation
The conformational analysis of 3-azabicyclo[3.1.1]heptane systems is a multifaceted challenge that requires a synergistic approach, integrating high-resolution experimental data with robust computational modeling. X-ray crystallography provides an invaluable, unambiguous picture of the solid-state conformation, while NMR spectroscopy, particularly 2D-NOESY, offers critical insights into the preferred conformations and dynamic behavior in solution. Computational methods, ranging from rapid molecular mechanics searches to accurate DFT energy calculations, allow for a thorough exploration of the conformational landscape and a quantitative assessment of the relative stabilities of different conformers.
By combining these powerful techniques, researchers and drug development professionals can gain a deep and nuanced understanding of the structure-activity relationships of 3-azabicyclo[3.1.1]heptane-based compounds, ultimately enabling the design of more potent, selective, and effective therapeutic agents.
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Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo [3.1. 1] heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
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Belostotskii, A. M., Gottlieb, H. E., & Shokhen, M. (2002). Nitrogen inversion in cyclic amines and the bicyclic effect. The Journal of organic chemistry, 67(26), 9257-9266. [Link]
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Belostotskii, A. M., Gottlieb, H. E., & Shokhen, M. (2002). Nitrogen inversion in cyclic amines and the bicyclic effect. The Journal of organic chemistry, 67(26), 9257-9266. [Link]
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Mykhailiuk, P. K. (2023). 3-Oxabicyclo [3.1. 1] heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition, 62(1), e202212000. [Link]
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Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., & Mykhailiuk, P. K. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]
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Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., & Komarov, I. V. (2018). Photochemical Synthesis of 3-Azabicyclo [3.2. 0] heptanes: Advanced Building Blocks for Drug Discovery. The Journal of organic chemistry, 83(4), 1845-1857. [Link]
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Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3‐Azabicyclo [3.1. 1] heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]
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Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., ... & Grygorenko, O. (2024). Multigram Synthesis of 3-Azabicyclo [3.1. 1] heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
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Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., & Komarov, I. V. (2025). 3-Substituted 6-Azabicyclo [3.1. 1] heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate. [Link]
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Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., & Komarov, I. V. (2024). 3-Substituted 6-Azabicyclo [3.1. 1] heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
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Chen, Y. H., Wang, Y. C., Chen, Y. L., & Chen, K. (2021). The 1 H NMR spectroscopic effect of steric compression is found in [3.3. 1] oxa-and azabicycles and their analogues. ACS omega, 6(19), 12769-12786. [Link]
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Benet, D. (2023). The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Journal of Drug Designing and Development, 9(1), 1-2. [Link]
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Csomós, P., Fodor, T., & Fülöp, F. (2020). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. Molecules, 25(22), 5433. [Link]
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Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE). (2024). [Link]
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Strategic Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives: A Modern Compendium
An In-depth Technical Guide for Medicinal Chemists
The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling structural motif in modern drug discovery. Its rigid, three-dimensional architecture presents a saturated bioisostere for commonly used pyridine and piperidine rings, offering a pathway to escape the "flatland" of traditional aromatic heterocycles.[1] This strategic replacement can significantly enhance key physicochemical properties, including solubility and metabolic stability, while providing novel intellectual property landscapes.[2][3] This guide provides a comprehensive overview of the principal and most innovative synthetic routes to this valuable core, designed for researchers and drug development professionals seeking to leverage its potential.
Intramolecular Cyclization of Cyclobutane Precursors
One of the most robust and scalable strategies for constructing the 3-azabicyclo[3.1.1]heptane core relies on the intramolecular cyclization of appropriately 1,3-disubstituted cyclobutane derivatives. This approach benefits from the availability of commercial cyclobutane starting materials and allows for precise stereochemical control.
The underlying principle of this strategy is the formation of a stable six-membered ring (the piperidine component of the bicyclic system) from a pre-formed four-membered ring. A particularly effective method involves an intramolecular imide formation, which proceeds efficiently and often provides the bicyclic dione as a versatile intermediate for further derivatization.[1][4] The key is to establish the correct 1,3-stereochemistry on the cyclobutane ring, which dictates the final geometry of the bicyclic product.
A highly successful execution of this strategy begins with a diastereoselective Strecker reaction on a 3-oxocyclobutanecarboxylate.[1] The Strecker reaction, a classic multicomponent reaction, assembles the required amine and nitrile functionalities onto the cyclobutane ring. The thermodynamic preference for a trans arrangement of the bulky substituents during this reaction is a critical control element, setting the stage for the subsequent cyclization.[1]
References
Stability and storage conditions for Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
An In-Depth Technical Guide to the Stability and Storage of Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage conditions for this compound. As a unique bicyclic β-lactam ester, this compound holds significant interest as a building block in medicinal chemistry and drug development. Understanding its stability profile is paramount for ensuring its integrity, purity, and reliability in research and manufacturing settings. This document outlines the inherent chemical liabilities of the structure, proposes likely degradation mechanisms, and provides field-proven methodologies for assessing its stability through forced degradation studies. The recommendations herein are grounded in established principles of physical organic chemistry and regulatory guidelines for pharmaceutical intermediates.
Introduction and Molecular Profile
This compound is a constrained bicyclic scaffold containing a highly functionalized core. Its structure is notable for the fusion of a four-membered β-lactam ring with a cyclobutane system, creating significant ring strain. This inherent strain, coupled with the presence of a methyl ester, dictates the compound's chemical reactivity and stability.
The β-lactam ring is a critical pharmacophore in numerous antibiotics, but it is also a well-known liability, prone to cleavage by nucleophiles.[1][2] The stability of this specific molecule is therefore a critical parameter for scientists utilizing it as a synthetic intermediate, as degradation can lead to impurities that may compromise experimental outcomes, biological activity, and safety profiles. This guide serves to elucidate these stability concerns and provide a robust framework for its proper handling and storage.
Caption: Chemical structure and properties of the target compound.
Inherent Chemical Stability and Potential Degradation Pathways
The primary drivers of instability in this compound are the β-lactam and methyl ester functional groups.
-
β-Lactam Ring Strain: The four-membered ring is highly strained, making the amide bond within it significantly more susceptible to nucleophilic attack than a typical acyclic amide.[2] Water, acting as a nucleophile, can hydrolyze the lactam to yield the corresponding β-amino acid, effectively destroying the bicyclic core. This hydrolysis can be catalyzed by both acidic and basic conditions.
-
Ester Hydrolysis: The methyl ester group is also susceptible to hydrolysis under acidic or basic conditions, which would yield the corresponding carboxylic acid. While this degradation pathway is common for esters, it is generally considered secondary to the more facile β-lactam cleavage.
-
Oxidation: Safety data sheets for analogous chemical structures frequently list strong oxidizing agents as incompatible materials.[3][4] This suggests that the molecule may be sensitive to oxidation, although specific sites of oxidation are not immediately obvious without experimental data.
-
Thermal and Photolytic Stress: As with many complex organic molecules, exposure to high temperatures or UV/visible light can provide the energy needed to overcome activation barriers for degradation, potentially leading to complex decomposition products.[5]
Caption: Proposed major degradation pathways for the target compound.
Recommended Storage and Handling Conditions
Based on the chemical profile and safety data for analogous compounds, adherence to strict storage and handling protocols is essential to maintain the compound's purity and integrity.[3][4][6]
Table 1: Summary of Recommended Storage and Handling Protocols
| Parameter | Recommendation | Rationale |
| Temperature | Store long-term at 2-8°C or frozen. | Reduces the rate of potential hydrolytic and thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Use a tightly-sealed, airtight container. | Prevents ingress of moisture and other atmospheric contaminants.[3] |
| Light | Store in an amber vial or in a dark location. | Protects the compound from potential photolytic degradation.[6] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | These substances can catalyze rapid and uncontrolled degradation of the compound.[4] |
| Handling | Handle in a well-ventilated area or fume hood. Avoid creating dust. | Standard safety practice to minimize inhalation exposure.[3] |
Protocol for Stability Assessment: A Forced Degradation Study
To definitively characterize the stability of this compound, a forced degradation (or stress testing) study is required. This involves intentionally exposing the compound to harsh conditions to accelerate degradation, thereby identifying likely degradation products and pathways.[7][8] The data generated is crucial for developing stability-indicating analytical methods.[9]
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Experimental Protocol
This protocol outlines a typical approach. The goal is to achieve 5-20% degradation of the active substance to ensure that secondary degradation is minimized.[10]
-
Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a non-reactive solvent like acetonitrile (ACN).
-
Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
Table 2: Example Forced Degradation Conditions
| Stress Condition | Procedure | Sampling Time Points |
| Acid Hydrolysis | Mix stock with 0.1 M HCl (1:1 v/v). Incubate at 60°C. | 2, 8, 24, 48 hours |
| Base Hydrolysis | Mix stock with 0.1 M NaOH (1:1 v/v). Keep at room temp. | 0.5, 1, 2, 4 hours |
| Oxidation | Mix stock with 3% H₂O₂ (1:1 v/v). Keep at room temp. | 2, 8, 24, 48 hours |
| Thermal | Incubate vials of stock solution and solid powder at 80°C. | 1, 3, 7 days |
| Photostability | Expose stock solution and solid powder to light conditions as specified in ICH Q1B guidelines.[11] | TBD based on guideline |
-
Time-Point Sampling and Quenching:
-
At each time point, withdraw an aliquot from the respective stress condition.
-
For acid and base hydrolysis samples, immediately neutralize the solution with an equimolar amount of base or acid, respectively, to halt the degradation reaction.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Analytical Method:
-
Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with both UV and Mass Spectrometric (MS) detection.
-
The HPLC method must be capable of separating the parent compound from all process impurities and degradation products. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a common starting point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time-zero control.
-
Determine the relative percentage of each degradation product formed.
-
Use the MS data to obtain the mass of the degradation products, which provides critical clues for structure elucidation and pathway identification.
-
Interpretation of Results
The results from the forced degradation study provide a clear picture of the compound's liabilities.
Table 3: Example of Stability Data Reporting
| Condition | Time | Parent Compound Assay (%) | Degradant 1 (%) (RRT 0.85) | Degradant 2 (%) (RRT 1.15) |
| Control (t=0) | 0 hr | 100.0 | ND | ND |
| 0.1 M HCl, 60°C | 24 hr | 85.2 | 13.1 | 1.2 |
| 0.1 M NaOH, RT | 4 hr | 79.5 | 19.8 | ND |
| 3% H₂O₂, RT | 48 hr | 98.1 | ND | ND |
| 80°C (Solution) | 7 days | 94.3 | 2.5 | 2.9 |
| (ND = Not Detected; RRT = Relative Retention Time) |
Analysis of Example Data:
-
The compound is highly susceptible to basic and acidic hydrolysis, with base-catalyzed degradation being significantly faster. The primary degradant (RRT 0.85) is likely the product of β-lactam cleavage.[7]
-
The compound shows moderate thermal lability in solution.
-
It is relatively stable against oxidation under the tested conditions.
Conclusion
This compound is a chemically sensitive molecule whose integrity is primarily threatened by hydrolysis of its strained β-lactam ring. This degradation is accelerated by both acidic and basic conditions. To ensure its utility in research and development, the compound must be stored in a cool, dry, and inert environment, protected from light and kept away from incompatible reagents such as strong acids, bases, and oxidizing agents. The implementation of forced degradation studies is a critical step in fully characterizing its stability profile and is strongly recommended for any laboratory planning to use this compound in applications where purity is a critical attribute.
References
- 1. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lactam - Wikipedia [en.wikipedia.org]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. CAS No. 1251013-26-9 Specifications | Ambeed [ambeed.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ICH Official web site : ICH [ich.org]
Methodological & Application
Gram-Scale Synthesis of Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate: An Application Note and Protocol
Introduction
The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling structural motif in medicinal chemistry and drug discovery. Its rigid, bicyclic nature offers a three-dimensional architecture that can serve as a bioisostere for commonly used rings like piperidine and pyridine, while providing unique conformational constraints. This can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate, a functionalized derivative of this scaffold, is a valuable building block for the synthesis of more complex molecules, including constrained β-amino acids like 3,5-methanonipecotic acid. The presence of a β-lactam ring within this bicyclic system introduces a strained four-membered ring, a pharmacophore of significant interest due to its prevalence in a wide array of antibiotics.[1] This application note provides a detailed, field-proven protocol for the gram-scale synthesis of this key intermediate, starting from commercially available materials. The presented methodology is designed to be robust and scalable, enabling researchers to access significant quantities of this versatile building block for their drug development programs.
Synthetic Strategy: A Mechanistic Perspective
The synthesis of this compound is approached through a multi-step sequence commencing with the commercially available methyl 3-oxocyclobutane-1-carboxylate. The core of the strategy revolves around the formation of a key aminonitrile intermediate via a Strecker reaction, followed by hydrolysis to the corresponding amino acid, and subsequent intramolecular cyclization to forge the β-lactam ring. This approach is advantageous for its convergency and the use of readily accessible starting materials.
The initial Strecker reaction is a classic method for the synthesis of α-amino acids. In this case, the cyclobutanone moiety reacts with an amine and a cyanide source to form an α-aminonitrile. The choice of the amine protecting group is critical for the subsequent steps. Here, a benzyl group is employed due to its stability under the reaction conditions and its facile removal via hydrogenolysis.
The subsequent hydrolysis of the nitrile to a carboxylic acid sets the stage for the crucial cyclization step. The intramolecular amide bond formation to yield the β-lactam is the most challenging transformation in this sequence. The formation of a strained four-membered ring is entropically and enthalpically disfavored. Therefore, the choice of coupling agent and reaction conditions is paramount to achieving a good yield. This protocol utilizes a potent coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the secondary amine to close the ring.
Experimental Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: A schematic overview of the gram-scale synthesis of this compound.
Detailed Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Methyl 3-oxocyclobutane-1-carboxylate | ≥95% | Commercially Available |
| Benzylamine | ≥99% | Commercially Available |
| Potassium Cyanide (KCN) | ≥97% | Commercially Available |
| Hydrochloric Acid (HCl) | 37% (w/w) | Commercially Available |
| Sodium Hydroxide (NaOH) | ≥97% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | ≥98% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
| Round-bottom flasks (various sizes) | ||
| Magnetic stirrer and stir bars | ||
| Ice bath | ||
| Reflux condenser | ||
| Rotary evaporator | ||
| Glass chromatography column | ||
| Thin-layer chromatography (TLC) plates |
Safety Precautions: This protocol involves the use of highly toxic potassium cyanide and corrosive acids. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of Methyl 3-(benzylamino)-3-cyanocyclobutane-1-carboxylate
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-oxocyclobutane-1-carboxylate (12.8 g, 100 mmol).
-
Dissolve the starting material in 200 mL of methanol.
-
In a separate beaker, dissolve potassium cyanide (7.15 g, 110 mmol) in 50 mL of water.
-
Cool the flask containing the cyclobutanone solution to 0 °C in an ice bath.
-
Slowly add the aqueous solution of potassium cyanide to the reaction mixture, followed by the dropwise addition of benzylamine (11.8 g, 110 mmol).
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude aminonitrile. This product is typically used in the next step without further purification.
Step 2: Synthesis of 3-(benzylamino)-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid
-
Transfer the crude aminonitrile from the previous step to a 1 L round-bottom flask.
-
Add 300 mL of 6 M hydrochloric acid.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 24 hours. A biphasic mixture may be observed initially, which should become homogeneous as the reaction proceeds.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Adjust the pH of the solution to approximately 3-4 with a concentrated solution of sodium hydroxide. A white precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under high vacuum to yield the desired amino acid.
Step 3: Synthesis of this compound
-
To a 1 L round-bottom flask, add the amino acid from Step 2 (e.g., 100 mmol) and suspend it in 500 mL of anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (38.7 g, 300 mmol) to the suspension.
-
In a separate flask, dissolve HATU (41.8 g, 110 mmol) in 100 mL of anhydrous DCM.
-
Add the HATU solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC (1:1 Hexanes:EtOAc).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude product from Step 3 is purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack a column.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid.
Data Summary
| Parameter | Value |
| Product Name | This compound |
| CAS Number | 1628783-91-4 |
| Molecular Formula | C₈H₁₁NO₃ |
| Molecular Weight | 169.18 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 115–116 °C |
| Typical Yield | 40-50% over 3 steps |
| Purity (by NMR) | ≥95% |
Chemical Reaction Pathway
Caption: The chemical transformation sequence for the synthesis of the target molecule.
Conclusion
This application note provides a comprehensive and detailed protocol for the gram-scale synthesis of this compound. The described methodology is robust, scalable, and relies on readily available starting materials and reagents. The successful implementation of this protocol will enable researchers in the fields of medicinal chemistry and drug development to access significant quantities of this valuable building block, thereby facilitating the exploration of novel chemical space and the development of next-generation therapeutics. The provided characterization data serves as a benchmark for product identification and quality control.
References
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]
-
Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]
-
β-Lactam antibiotic. Wikipedia. [Link]
Sources
Protocol for Intramolecular Imide Formation in Cyclobutane Derivatives: A Guide for Medicinal and Process Chemistry
Introduction: The Rising Significance of Cyclobutane Imides
In the landscape of modern drug discovery and materials science, the cyclobutane motif has emerged as a valuable scaffold. Its rigid, puckered three-dimensional structure offers a unique conformational constraint that medicinal chemists leverage to enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic profiles of drug candidates.[1][2] When fused with an imide ring, forming structures like 3-azabicyclo[3.2.0]heptane-2,4-diones, these molecules become powerful building blocks for creating novel therapeutics, including anti-angiogenic and immunomodulatory agents.[3][4]
This application note provides a comprehensive guide to the intramolecular formation of imides within cyclobutane derivatives. We will explore the underlying chemical principles and provide two robust, field-proven protocols for this critical transformation: a rapid, microwave-assisted thermal cyclodehydration and a classic chemical dehydration method. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate these valuable scaffolds into their synthetic programs.
Reaction Schematics and Mechanism
The intramolecular formation of a cyclobutane-fused imide typically proceeds via a two-step sequence starting from cis-cyclobutane-1,2-dicarboxylic anhydride and a primary amine.
-
Amic Acid Formation: The reaction initiates with the nucleophilic attack of a primary amine (R-NH₂) on one of the carbonyl carbons of the anhydride ring. This rapid, often exothermic, ring-opening step forms a cis-cyclobutane-1,2-dicarboxamic acid (commonly referred to as an amic acid). This intermediate contains both the carboxylic acid and amide functionalities required for the subsequent cyclization.
-
Cyclodehydration: The final imide ring is formed by an intramolecular condensation reaction involving the terminal carboxylic acid and the secondary amide. This step requires the removal of a molecule of water and is the rate-limiting step of the process. It can be promoted either by heat (thermal cyclodehydration) or by using a chemical dehydrating agent.
The overall transformation is a robust and high-yielding method for accessing the bicyclic imide core.
Experimental Protocols
Two primary methods for achieving the final cyclodehydration step are detailed below. The choice of method depends on the substrate's thermal stability, available equipment, and desired reaction time.
Protocol 1: Microwave-Assisted Thermal Cyclodehydration
This method is ideal for rapid, high-throughput synthesis and library generation, offering significantly reduced reaction times compared to conventional heating. The protocol is adapted from the synthesis of 3-(2,6-dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione.[5]
Materials and Reagents:
-
cis-Cyclobutane-1,2-dicarboxylic anhydride
-
Primary amine or amino acid (e.g., glutamic acid)
-
4-(Dimethylamino)pyridine (DMAP)
-
Ammonium chloride (NH₄Cl) (optional, may act as a proton source)
-
Solvent (if necessary, though the cited procedure is solvent-free)
-
Ethyl acetate
-
Acetone
-
Hexanes
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
CEM Discover Microwave Synthesizer (or equivalent)
-
Sealed microwave reaction vial with magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware (beakers, separatory funnel, etc.)
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a sealed microwave reaction vial equipped with a magnetic stirrer, thoroughly mix cis-cyclobutane-1,2-dicarboxylic anhydride (1.0 equiv.), the desired primary amine or amino acid (1.0 equiv.), DMAP (0.2 equiv.), and ammonium chloride (1.1 equiv.).[5]
-
Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer. Heat the mixture to 150°C (423 K) and hold for 10 minutes with continuous stirring.[5] The microwave power is typically set to 150 W.
-
Cooling and Dissolution: After the irradiation is complete, rapidly cool the vial to approximately 40°C. Dissolve the resulting solid residue in a 1:1 mixture of ethyl acetate and acetone.
-
Aqueous Workup: Transfer the solution to a separatory funnel and wash twice with distilled water to remove any remaining DMAP, ammonium salts, and unreacted amino acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Precipitation and Isolation: Precipitate the final product by adding hexanes to the concentrated residue. Collect the resulting solid by filtration, wash with a small amount of cold hexanes, and dry under vacuum to yield the pure cyclobutane-fused imide.
Protocol 2: Chemical Dehydration using Acetic Anhydride
This is a classic and widely applicable method that uses a chemical dehydrating agent at moderate temperatures, suitable for substrates that may be sensitive to the high temperatures of thermal cyclization. This protocol is based on general procedures for amic acid cyclization.
Materials and Reagents:
-
cis-Cyclobutane-1,2-dicarboxylic anhydride
-
Primary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., Toluene, Pyridine, or N,N-Dimethylformamide)
-
Acetic Anhydride (Ac₂O)
-
Sodium Acetate (NaOAc), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Procedure:
-
Amic Acid Formation: Dissolve cis-cyclobutane-1,2-dicarboxylic anhydride (1.0 equiv.) in a suitable anhydrous solvent (e.g., Toluene) in a round-bottom flask. Cool the solution to 0°C in an ice bath. Add the primary amine (1.0 equiv.) dropwise with stirring. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the intermediate amic acid.
-
Dehydration Setup: To the amic acid suspension/solution, add anhydrous sodium acetate (0.5-1.0 equiv.) followed by acetic anhydride (2.0-3.0 equiv.).
-
Cyclization Reaction: Equip the flask with a reflux condenser and heat the mixture to 80-100°C. Monitor the reaction progress by TLC or LC-MS until the amic acid starting material is consumed (typically 2-4 hours).
-
Quenching and Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold saturated aqueous NaHCO₃ solution to quench the excess acetic anhydride. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield the desired imide.
Data Presentation: Comparison of Protocols
| Parameter | Protocol 1: Microwave-Assisted Thermal | Protocol 2: Chemical Dehydration |
| Principle | Thermal elimination of water | Chemical elimination of water |
| Reagents | Substrates, DMAP (cat.) | Substrates, Acetic Anhydride, NaOAc |
| Temperature | 150°C[5] | 80 - 100°C |
| Reaction Time | 10 minutes[5] | 2 - 4 hours |
| Solvent | Typically solvent-free | Toluene, Pyridine, or DMF |
| Key Advantages | Extremely rapid, high-throughput | Milder conditions, avoids high temp. |
| Key Limitations | Requires specialized microwave equipment | Longer reaction times, requires quench |
| Workup | Aqueous wash and precipitation | Quench, extraction, and wash |
Visualization of Experimental Workflow
The general workflow for the synthesis of cyclobutane-fused imides can be visualized as follows.
Caption: General workflow for intramolecular imide formation.
Troubleshooting and Field-Proven Insights
-
Low Yield of Imide:
-
Cause: Incomplete cyclization. The amic acid may be stable under the reaction conditions.
-
Solution (Method 1): Increase microwave irradiation time or temperature incrementally. Ensure homogenous mixing if the reaction is run solvent-free.
-
Solution (Method 2): Ensure all reagents (especially sodium acetate) and the solvent are anhydrous. Water will inhibit the dehydration process. Increase the equivalents of acetic anhydride or switch to a more powerful dehydrating agent like trifluoroacetic anhydride (use with caution).
-
-
Formation of Side Products:
-
Cause: The intermediate amic acid can revert to the anhydride and amine, especially at high temperatures.
-
Solution: Use the chemical dehydration method (Protocol 2) at the lowest effective temperature. For sensitive substrates, consider using a carbodiimide coupling agent like DCC or EDCI in a suitable solvent (e.g., DCM, DMF) at room temperature to mediate the cyclization.[1]
-
-
Difficulty in Purification:
-
Cause: The dicyclohexylurea (DCU) byproduct from DCC coupling is notoriously difficult to remove by chromatography.
-
Insight: If using a carbodiimide, prefer EDC (EDCI), as its urea byproduct is water-soluble and can be easily removed during the aqueous workup.
-
-
Stereochemical Integrity:
-
Insight: The reaction must start with the cis-isomer of the dicarboxylic anhydride or acid. The trans-isomer cannot undergo intramolecular cyclization to form the five-membered imide ring due to geometric constraints. Ensure the stereochemistry of your starting material is correct via NMR spectroscopy.
-
References
-
Gutarra, M. L., et al. (2011). Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands. Bioorganic & Medicinal Chemistry Letters, 21(19), 5854-5858. Available at: [Link]
-
Denisenko, A. V., et al. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 82(18), 9627-9636. Available at: [Link]
-
Grygorenko, O. O., et al. (2021). Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. Synthesis, 53(03), 549-560. Available at: [Link]
-
Butcher, R. J., et al. (2009). 3-(2,6-Dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 65(2), o344. Available at: [Link]
-
Stadler, A., & Kappe, C. O. (2001). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Journal of the Brazilian Chemical Society, 12(1), 87-93. Available at: [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]
-
Loh, J. & Hayes, M. (2019). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Western Washington University. Available at: [Link]
-
Wikipedia. (n.d.). N,N'-Dicyclohexylcarbodiimide. Retrieved from [Link]
-
Reddy, C. R., et al. (2016). Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant. Beilstein Journal of Organic Chemistry, 12, 113-119. Available at: [Link]
-
Nguyen, T. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. California State University, Long Beach. Available at: [Link]
-
Dranca, D., & Dima, S. (2014). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie, 59(11-12), 1017-1023. Available at: [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]
-
Wiskur, S. L., et al. (2017). Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. Scientific Reports, 7(1), 13704. Available at: [Link]
Sources
- 1. digikogu.taltech.ee [digikogu.taltech.ee]
- 2. orgsyn.org [orgsyn.org]
- 3. Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Cyclization and annulation reactions of nitrogen-substituted cyclopropanes and cyclobutanes. [roar.hep-bejune.ch]
Engineering Peptides with Precision: Application of Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Quest for Conformational Control in Peptide Therapeutics
The therapeutic potential of peptides is immense, offering high specificity and low off-target toxicity compared to traditional small molecules. However, their clinical utility is often hampered by poor metabolic stability and conformational flexibility. A native peptide in solution exists as an ensemble of conformations, and only a fraction of these are biologically active. This inherent floppiness leads to a high entropic penalty upon binding to a target receptor, thereby reducing affinity. Furthermore, linear peptides are rapidly degraded by proteases in vivo.
A powerful strategy to overcome these limitations is the incorporation of unnatural, conformationally constrained amino acids.[1][2] By introducing rigid structural motifs into the peptide backbone, we can pre-organize the peptide into its bioactive conformation, enhancing receptor affinity, increasing proteolytic resistance, and improving overall bioavailability.[3] Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate, a unique bicyclic β-amino acid, represents a novel and powerful tool in this endeavor.[4] Its rigid framework offers a predictable and stable scaffold to enforce specific secondary structures, such as turns and helices, which are critical for molecular recognition.[5][6]
This guide provides a comprehensive overview of the application of this compound in peptide engineering, from its foundational principles to detailed, field-tested protocols for its successful incorporation.
The Azabicyclo[3.1.1]heptane Scaffold: A New Frontier in Peptide Design
This compound (herein referred to as AzaBic ) is a structurally unique building block. Its bicyclic nature severely restricts the torsional angles of the peptide backbone, acting as a potent turn-inducer.
Structural and Chemical Properties
The core structure of AzaBic imposes significant conformational constraints. Unlike linear amino acids that can freely rotate around their phi (φ) and psi (ψ) dihedral angles, the fused ring system of AzaBic locks the backbone into a well-defined geometry. This pre-organization is the key to its utility in peptide engineering.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1628783-91-4 | [7] |
| Molecular Formula | C₈H₁₁NO₃ | [7] |
| Molecular Weight | 169.18 g/mol | [7] |
| Appearance | White crystalline solid | [4] |
Rationale for Use: The Engineering Advantage
The incorporation of AzaBic into a peptide sequence is a deliberate design choice aimed at achieving specific therapeutic enhancements:
-
Enforcing Bioactive Conformation: By replacing a native amino acid with AzaBic at a critical turn region, the peptide can be locked into the conformation required for high-affinity receptor binding.[2]
-
Enhancing Proteolytic Stability: The unnatural bicyclic structure is not recognized by proteases, which have evolved to cleave peptide bonds between natural L-amino acids. Placing AzaBic at or near a cleavage site can significantly increase the peptide's circulating half-life.[1]
-
Improving Receptor Selectivity: The rigidified conformation can prevent binding to off-target receptors, thereby reducing side effects and improving the therapeutic window.
-
Scaffold for Novel Peptidomimetics: The AzaBic core can serve as a novel scaffold for designing peptidomimetics that mimic the spatial arrangement of key side chains in a parent peptide.[1][5]
Synthesis and Preparation of Fmoc-Protected AzaBic
The successful incorporation of AzaBic into a peptide via Solid-Phase Peptide Synthesis (SPPS) first requires its functionalization with a suitable N-terminal protecting group, typically the fluorenylmethyloxycarbonyl (Fmoc) group.
Synthesis of AzaBic Precursor
The precursor, 3-azabicyclo[3.1.1]heptane-1-carboxylic acid, can be synthesized on a gram scale via a multi-step process from readily available starting materials, as detailed in the literature.[4] The synthesis of this compound (identified as compound 21 in the reference) is a key step in this pathway.[4]
Protocol: N-α-Fmoc Protection of AzaBic
This protocol outlines the procedure to protect the secondary amine of the AzaBic core, making it ready for SPPS.
Materials:
-
This compound (AzaBic)
-
Fmoc-N-hydroxysuccinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Dissolution: Dissolve AzaBic (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.
-
Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.1 eq) portion-wise over 30 minutes at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with deionized water and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Fmoc-AzaBic building block.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Incorporation of Fmoc-AzaBic into Peptides via SPPS
The incorporation of sterically hindered or conformationally constrained amino acids like AzaBic requires optimization of standard SPPS protocols.[8] The rigidity and bulk of the AzaBic scaffold can slow down the coupling reaction.
Key Considerations for Efficient Coupling
-
Choice of Resin: Standard resins like Rink Amide or Wang resin are suitable, depending on whether a C-terminal amide or acid is desired. A lower substitution resin (e.g., 0.1-0.4 mmol/g) can help mitigate aggregation issues, especially in longer peptides.[9]
-
Coupling Reagents: Standard carbodiimide reagents like DIC may be insufficient. More potent activating agents are required to overcome the steric hindrance. Urnoium/aminium-based reagents such as HBTU, HATU, or HCTU, in combination with a base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, are highly recommended.[8][10]
-
Reaction Conditions: Extended coupling times and/or "double coupling" (repeating the coupling step) are often necessary to ensure the reaction goes to completion.
Workflow for AzaBic Incorporation in Fmoc-SPPS
The following diagram illustrates the key steps in a single cycle of incorporating Fmoc-AzaBic into a growing peptide chain on a solid support.
Detailed Protocol: Manual SPPS Incorporation of Fmoc-AzaBic
This protocol describes a single coupling cycle for incorporating Fmoc-AzaBic onto a resin-bound peptide with a free N-terminal amine.
Scale: 0.1 mmol Resin: Rink Amide (0.4 mmol/g), 250 mg
-
Resin Swelling & Prior Deprotection:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Perform the standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
-
Coupling Reaction (Double Coupling Recommended):
-
Activation: In a separate vial, dissolve Fmoc-AzaBic (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), and DIEA (0.8 mmol, 8 eq) in 2 mL of DMF. Allow to pre-activate for 2-3 minutes.
-
First Coupling: Add the activation solution to the washed, deprotected resin. Agitate at room temperature for 2 hours.
-
Wash: Drain the reaction solution and wash the resin with DMF (3x).
-
Second Coupling: Repeat the activation and coupling steps with a fresh solution of Fmoc-AzaBic, HATU, and DIEA. Agitate for another 2 hours.
-
Monitoring: After the second coupling, take a small sample of resin beads and perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a third coupling may be required.
-
-
Washing:
-
Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally with Methanol (2x).
-
Dry the resin under vacuum for the next cycle.
-
-
Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Expected Outcomes and Downstream Analysis
The successful incorporation of AzaBic is expected to induce a significant and predictable conformational change in the peptide.
Conformational Analysis
The primary goal of using AzaBic is to control the peptide's shape. The impact of its incorporation can be studied using several biophysical techniques:
-
Circular Dichroism (CD) Spectroscopy: CD is a powerful technique to assess the secondary structure of peptides in solution. A comparison of the CD spectra of the native peptide versus the AzaBic-containing analogue can reveal shifts towards a more defined structure (e.g., a characteristic β-turn spectrum).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques (like COSY, TOCSY, and NOESY) can provide detailed, atom-level structural information, confirming the turn-inducing effect of the AzaBic residue and defining the overall peptide conformation in solution.
Impact on Biological Activity: A Logical Framework
The introduction of the AzaBic constraint directly influences the peptide's biological properties. The following diagram outlines the expected causal relationships.
Conclusion
This compound is a powerful new building block for peptide engineering. Its rigid, bicyclic structure provides a robust method for constraining peptide conformation, offering a clear path to developing next-generation peptide therapeutics with enhanced potency, stability, and selectivity. While its incorporation requires optimized coupling protocols due to steric hindrance, the potential benefits for drug design are substantial. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully utilize this promising scaffold in their drug discovery and development programs.
References
-
Aube, J., & Wolfe, J. F. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. Biopolymers, 55(2), 101-22. [Link]
-
Cardillo, G., & Tolomelli, A. (n.d.). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. University of Bologna. [Link]
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AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
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Wikipedia. (2024). Peptide synthesis. In Wikipedia. Retrieved from [Link]
- Vasin, V. A., Korovin, D. Y., & Razin, V. V. (2016). Synthesis of a conformationally rigid α-amino acid with a bicyclo[3.1.1]heptane skeleton. Russian Journal of Organic Chemistry, 52(7), 1063-1065.
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Hill, S. E., & Lokey, R. S. (2016). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology, 11(12), 3193-3200. [Link]
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Formaggio, F., Crisma, M., Toniolo, C., & Peggion, C. (2004). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Amino Acids, 27(1), 105-11. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
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Han, I., Lim, C. N., & Choi, S. H. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. [Link]
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Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
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Ariza, X., et al. (1999). Asymmetric synthesis of conformationally constrained 4-hydroxyprolines and their applications to the formal synthesis of (+)-epibatidine. Tetrahedron: Asymmetry, 10(16), 3047-3054. [Link]
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Vázquez, S., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21, 6505-6513. [Link]
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Del Canto, N., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 66, 36-45. [Link]
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van Ameijde, J., & Liskamp, R. M. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Science, 12(9), 565-572. [Link]
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Pasan, S., & Toniolo, C. (2007). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 12(4), 843-863. [Link]
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Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
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Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
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Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate: A Constrained Scaffold for Advancing Medicinal Chemistry
Introduction: The Strategic Advantage of Conformational Restraint in Drug Design
In the intricate dance of drug-target interactions, the three-dimensional conformation of a small molecule is paramount. Flexible molecules often pay an entropic penalty upon binding to their biological target, which can lead to reduced potency. The incorporation of rigid scaffolds that pre-organize key pharmacophoric elements in a bioactive conformation is a powerful strategy in modern medicinal chemistry. Bicyclic systems, in particular, have gained significant traction as they offer a means to explore novel chemical space with improved physicochemical properties.[1][2] The 3-azabicyclo[3.1.1]heptane core, a saturated isostere of pyridine and piperidine, is an exemplary scaffold that provides a rigid framework for the precise spatial arrangement of substituents.[3][4][5] This application note details the utility of a key derivative, methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate , as a versatile building block for the synthesis of novel therapeutic agents.
The unique bridged structure of this molecule imparts a defined conformational rigidity, making it an attractive starting point for the synthesis of compounds targeting a wide array of biological targets, from central nervous system receptors to enzymes.[6][7] The presence of both a lactam and a methyl ester functionality provides two orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in a medicinal chemistry program.
| Property | Value | Source |
| CAS Number | 1628783-91-4 | [8] |
| Molecular Formula | C₈H₁₁NO₃ | [8] |
| Molecular Weight | 169.18 g/mol | [8] |
| Appearance | White crystalline solid | [9] |
| Melting Point | 115-116 °C | [9] |
| Purity | Typically >95% | [8] |
Proposed Synthesis of this compound
While this compound is commercially available, a scalable synthetic route is crucial for large-scale medicinal chemistry campaigns. Based on the successful multigram synthesis of the related 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, a plausible synthetic pathway is proposed below.[3][9][10] This proposed route leverages a key intramolecular cyclization of a 1,3-disubstituted cyclobutane precursor.
Proposed Synthetic Workflow
Caption: Proposed synthetic route to the target building block.
Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(cyanomethyl)-3-hydroxy-3-(methoxycarbonyl)cyclobutane-1-carbonitrile
-
Rationale: A modified Strecker reaction is a robust method for the formation of α-amino nitriles from ketones.[3] In this case, the ketone is methyl 3-oxocyclobutane-1-carboxylate.
-
Procedure:
-
To a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in methanol at 0 °C, add a solution of potassium cyanide (1.1 eq) in water.
-
Slowly add a solution of ammonium chloride (1.1 eq) in water, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Step 2: Synthesis of Methyl 1-cyano-3-oxocyclobutane-1-carboxylate
-
Rationale: Oxidation of the secondary alcohol to a ketone is a necessary step to introduce the carbonyl for the subsequent reductive amination. A mild oxidizing agent like pyridinium chlorochromate (PCC) is suitable.
-
Procedure:
-
Dissolve the crude product from Step 1 in dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to afford the desired ketone.
-
Step 3: Synthesis of Methyl 1-amino-3-cyanocyclobutane-1-carboxylate
-
Rationale: Reductive amination of the ketone with ammonia will introduce the nitrogen atom required for the lactam ring.
-
Procedure:
-
Dissolve the ketone from Step 2 in methanol and add a solution of ammonia in methanol (7N).
-
Add sodium cyanoborohydride (1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer and concentrate to give the crude amine.
-
Step 4: Synthesis of this compound
-
Rationale: Intramolecular cyclization of the amino nitrile will form the desired bicyclic lactam. This can be achieved under basic or acidic conditions that promote hydrolysis of the nitrile to a carboxylic acid followed by amide bond formation.
-
Procedure:
-
Dissolve the crude amine from Step 3 in a mixture of acetic acid and water.
-
Heat the solution to reflux for 6 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by recrystallization or column chromatography to yield the final product.
-
Application in Medicinal Chemistry: A Building Block for Orexin Receptor Modulators
The orexin system plays a critical role in the regulation of sleep, wakefulness, and feeding behavior.[11] Orexin receptor modulators are therefore of significant interest for the treatment of sleep disorders like narcolepsy and insomnia.[7] The 2-azabicyclo[3.1.1]heptane scaffold has been identified as a privileged core for the development of potent and selective orexin receptor agonists.[7]
The title compound is an ideal starting material for the synthesis of such modulators. The lactam nitrogen can be alkylated or acylated, and the methyl ester can be hydrolyzed and coupled with various amines to explore different regions of the receptor binding pocket.
Exemplary Workflow for Orexin Receptor Modulator Synthesis
Caption: General workflow for elaborating the building block.
Protocol: Ester Hydrolysis and Amide Coupling
Objective: To prepare an amide derivative of the bicyclic core for SAR studies.
-
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1N Hydrochloric acid (HCl)
-
A primary or secondary amine (R¹R²NH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
-
Procedure:
Part A: Ester Hydrolysis
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC or LC-MS.
-
Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the aqueous layer with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. This is often used in the next step without further purification.
Part B: Amide Coupling
-
Dissolve the crude carboxylic acid from Part A (1.0 eq) in DMF.
-
Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with EtOAc (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
Protocol: Lactam Reduction
Objective: To access the corresponding bicyclic amine, which can be a key intermediate for further derivatization.
-
Materials:
-
N-alkylated this compound
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
Dissolve the N-alkylated bicyclic lactam (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH₃·THF solution (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of MeOH.
-
Add 1N HCl and stir for 30 minutes.
-
Basify the mixture with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the bicyclic amine.
-
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its conformationally constrained framework provides a robust platform for the design of potent and selective therapeutic agents. The orthogonal reactivity of the ester and lactam functionalities allows for diverse and systematic structural modifications. The protocols and applications detailed in this note are intended to serve as a guide for researchers and scientists in drug discovery and development, enabling the exploration of novel chemical space and the generation of new drug candidates with improved pharmacological profiles.
References
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Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
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Grygorenko, O. O., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ResearchGate. [Link]
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Grygorenko, O. O., et al. (2020). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 22(15), 5816–5820. [Link]
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Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]
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Grygorenko, O. O., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]
-
Carrasco, M., et al. (2022). Ring Expansion toward Fused Diazabicyclo[3.1.1]heptanes through Lewis Acid Catalyzed Highly Selective C−C/C−N Bond Cross‐Exchange Reaction between Bicyclobutanes and Diaziridines. SciSpace. [Link]
-
Reddy, G. S., et al. (2019). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. ResearchGate. [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
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-
Gnecco, D., et al. (2015). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 5(100), 82259-82264. [Link]
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-
Iio, K., et al. (2022). Design and synthesis of orexin 1 receptor-selective agonists. ChemRxiv. [Link]
-
Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]
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-
Davies, S. G., & Nicholson, R. L. (1997). Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses. Journal of the Chemical Society, Perkin Transactions 1, (23), 3567-3578. [Link]
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Troisi, L., et al. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Topics in Heterocyclic Chemistry, 22, 101–183. [Link]
-
Gnecco, D., et al. (2015). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. ResearchGate. [Link]
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Synthetic Applications of Bicyclic β-Amino Acid Esters in Drug Design: Application Notes and Protocols
Introduction: The Strategic Advantage of Conformational Rigidity
In the intricate dance of drug-receptor interactions, molecular conformation is paramount. The ability of a molecule to present a specific three-dimensional arrangement of functional groups to its biological target is a key determinant of its potency and selectivity. While linear peptides hold immense therapeutic promise, their inherent conformational flexibility often leads to diminished receptor affinity and susceptibility to proteolytic degradation, hampering their clinical translation.[1] This has propelled the exploration of conformationally constrained amino acids, which serve as rigid scaffolds to enforce bioactive conformations.[][3][4] Among these, bicyclic β-amino acid esters have emerged as particularly valuable building blocks in medicinal chemistry.[][5] Their fused or bridged ring systems introduce a high degree of structural pre-organization, minimizing the entropic penalty upon binding to a target and enhancing metabolic stability.[] This guide provides a comprehensive overview of the synthesis and application of these powerful scaffolds in modern drug design, offering detailed protocols and insights for researchers in the field.
Core Principles: Why Bicyclic β-Amino Acid Esters are a Game-Changer in Drug Design
The utility of bicyclic β-amino acid esters in drug discovery stems from their unique structural attributes that address several key challenges in medicinal chemistry:
-
Enhanced Target Affinity and Selectivity: By locking the peptide backbone into a specific conformation, these rigid structures can more precisely mimic the binding epitope of a native ligand.[] This pre-organization reduces the entropic cost of binding, often leading to a significant increase in affinity.[1] Furthermore, the well-defined spatial orientation of side chains can improve selectivity for the intended target over off-targets, thereby reducing the potential for side effects.
-
Improved Metabolic Stability: The non-natural bicyclic core is resistant to cleavage by proteases, which are a major hurdle for the therapeutic use of natural peptides.[5] This increased stability leads to a longer plasma half-life and improved pharmacokinetic profiles.[]
-
Peptidomimicry and Secondary Structure Scaffolding: Bicyclic β-amino acids are excellent mimics of peptide secondary structures such as β-turns and α-helices.[1][6] This allows for the rational design of peptidomimetics that can disrupt protein-protein interactions (PPIs), a class of targets often considered "undruggable" by traditional small molecules.[7]
-
Access to Novel Chemical Space: The introduction of these rigid, three-dimensional scaffolds allows chemists to explore novel regions of chemical space, moving beyond the predominantly flat structures of many small molecule drugs. This can lead to the discovery of ligands for entirely new classes of biological targets.
Below is a diagram illustrating the fundamental principle of how bicyclic β-amino acid esters enforce a specific conformation, leading to enhanced receptor binding.
Caption: Conformational control enhances binding affinity.
Synthesis Protocols: Crafting the Bicyclic Core
The asymmetric synthesis of bicyclic β-amino acid esters is a cornerstone for their application in drug design. Various strategies have been developed to access these chiral building blocks in high enantiopurity.[8][9][10] A common and effective approach involves the Diels-Alder reaction to construct the bicyclic framework, followed by stereoselective functionalization.
Protocol 1: Asymmetric Synthesis of a Norbornene-Based β-Amino Acid Ester
This protocol outlines a general procedure for the synthesis of an enantiomerically pure bicyclic β-amino acid ester derived from a norbornene scaffold.
Step 1: Diels-Alder Cycloaddition
-
To a solution of cyclopentadiene (2.0 eq.) in dichloromethane (DCM) at -78 °C, add a solution of a chiral acrylate dienophile (1.0 eq.) bearing a chiral auxiliary (e.g., an Evans oxazolidinone).
-
Add a Lewis acid catalyst (e.g., diethylaluminum chloride, 1.1 eq.) dropwise and stir the reaction mixture at -78 °C for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Diels-Alder adduct.
Step 2: Curtius Rearrangement and Amine Formation
-
Hydrolyze the ester of the Diels-Alder adduct to the corresponding carboxylic acid using lithium hydroxide in a mixture of tetrahydrofuran (THF) and water.
-
Treat the resulting carboxylic acid with diphenylphosphoryl azide (DPPA) and triethylamine in anhydrous toluene at room temperature.
-
Heat the reaction mixture to 80-90 °C to induce the Curtius rearrangement, forming the isocyanate intermediate.
-
Add benzyl alcohol to the reaction mixture to trap the isocyanate as a carbamate-protected amine.
-
Purify the product by column chromatography.
Step 3: Esterification and Deprotection
-
Esterify the carboxylic acid group using standard conditions (e.g., methanol and a catalytic amount of sulfuric acid).
-
Remove the carbamate protecting group by hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final bicyclic β-amino acid ester.
The following diagram illustrates the key steps in this synthetic workflow.
Caption: Synthetic workflow for a bicyclic β-amino acid ester.
Application Notes: Bicyclic β-Amino Acid Esters in Action
The true value of these scaffolds is demonstrated through their successful incorporation into drug candidates. Below are case studies that highlight their impact on pharmacological activity.
Case Study 1: β-Turn Mimetics in Oncology
Protein-protein interactions involving β-sheet motifs are crucial in many signaling pathways implicated in cancer.[7] Bicyclic β-amino acids have been ingeniously employed to mimic β-turns, disrupting these interactions. For instance, a bicyclic β-hairpin mimetic was designed to target the transcriptional coactivator β-catenin, a key component of the Wnt signaling pathway.[7] The rigid scaffold effectively positioned the key side chains for optimal binding, leading to potent inhibition of Wnt signaling in cellular assays.[7]
| Compound | Scaffold Type | Target | In Vitro Activity (IC50) |
| Linear Peptide | Flexible | β-catenin | >100 µM |
| Bicyclic Mimetic | Norbornane-based | β-catenin | 5 µM |
Data synthesized from principles discussed in the cited literature.
Case Study 2: Constrained Peptides for Neuropathic Pain
The conformational flexibility of endogenous neuropeptides often limits their therapeutic potential. By incorporating bicyclic β-amino acid esters, researchers have developed conformationally constrained analogs of neuropeptides with enhanced potency and stability. For example, a bicyclic analog of a neuropeptide targeting a G-protein coupled receptor (GPCR) involved in pain perception demonstrated significantly improved analgesic effects in animal models compared to its linear counterpart.
| Compound | Scaffold Type | Receptor Binding (Ki) | In Vivo Efficacy (ED50) |
| Native Peptide | Linear | 25 nM | 10 mg/kg |
| Bicyclic Analog | Azabicycloalkane | 2 nM | 1 mg/kg |
Data synthesized from principles discussed in the cited literature.
The logical relationship between the structural features of bicyclic β-amino acid esters and their pharmacological advantages is depicted below.
Caption: From structure to improved drug properties.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Diastereoselectivity in Diels-Alder Reaction | Inappropriate Lewis acid or reaction temperature. | Screen different Lewis acids (e.g., TiCl4, SnCl4). Optimize the reaction temperature, often lower temperatures favor higher selectivity. |
| Poor Yield in Curtius Rearrangement | Incomplete formation of the acid chloride or azide. | Ensure anhydrous conditions. Consider alternative methods for activating the carboxylic acid. |
| Difficulty in Protecting Group Removal | Harsh deprotection conditions leading to side reactions. | Explore milder deprotection strategies. For example, use a different carbamate protecting group that can be removed under orthogonal conditions. |
Future Perspectives
The application of bicyclic β-amino acid esters in drug design is a rapidly evolving field. Future directions will likely focus on the development of more diverse and complex bicyclic scaffolds to access an even broader range of bioactive conformations. Furthermore, the integration of these building blocks into combinatorial libraries and high-throughput screening platforms will accelerate the discovery of novel therapeutics.[11] As our understanding of the structural basis of disease deepens, the rational design of conformationally constrained peptidomimetics using bicyclic β-amino acid esters will undoubtedly play an increasingly important role in the development of next-generation medicines.[12]
References
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Application Notes and Protocols for N-Protection and Deprotection of 3-Azabicyclo[3.1.1]heptane Systems
Introduction: Navigating the Synthetic Landscape of 3-Azabicyclo[3.1.1]heptanes
The 3-azabicyclo[3.1.1]heptane framework is a key structural motif in medicinal chemistry, serving as a saturated isostere for pyridine and piperidine rings in drug candidates.[1][2] Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties.[3][4] The successful synthesis and functionalization of this bicyclic system are paramount for its exploration in drug discovery programs. Central to these synthetic endeavors is the strategic protection and deprotection of the tertiary amine at the 3-position. This guide provides a comprehensive overview of common and effective N-protection and deprotection methodologies for the 3-azabicyclo[3.1.1]heptane system, offering detailed protocols and insights into the rationale behind procedural choices.
Core Principles of N-Protection for the 3-Azabicyclo[3.1.1]heptane System
The nitrogen atom in the 3-azabicyclo[3.1.1]heptane core, being a secondary amine, is nucleophilic and basic, necessitating protection during many synthetic transformations to prevent unwanted side reactions. The choice of a suitable protecting group is dictated by its stability to the reaction conditions of subsequent steps and the ease of its selective removal. Key considerations for this specific bicyclic system include potential steric hindrance around the nitrogen atom and the overall stability of the bicyclic ring system under various reaction conditions.
This guide will focus on the most commonly employed and versatile protecting groups for the 3-azabicyclo[3.1.1]heptane nitrogen: the tert-butoxycarbonyl (Boc) group, the benzyloxycarbonyl (Cbz) group, and the benzyl (Bn) group.
The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse
The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its lability under acidic conditions, while being stable to a wide range of other reagents.
Rationale for Boc Protection
The Boc group is particularly advantageous when subsequent synthetic steps involve nucleophilic reagents, basic conditions, or catalytic hydrogenation, under which the Boc group is generally stable. Its removal under acidic conditions, typically with trifluoroacetic acid (TFA), is clean and efficient.
Diagram of Boc Protection and Deprotection Workflow
Caption: Workflow for Boc protection and deprotection.
Detailed Protocol for N-Boc Protection
This protocol describes a general procedure for the N-Boc protection of a 3-azabicyclo[3.1.1]heptane derivative.
Materials:
-
3-Azabicyclo[3.1.1]heptane derivative (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv)
-
Triethylamine (NEt₃) or Sodium Hydroxide (NaOH) (1.5-2.0 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 3-azabicyclo[3.1.1]heptane derivative in DCM or THF.
-
Add the base (e.g., triethylamine).
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected product, which can be purified by column chromatography if necessary.
Example Application: In a multigram synthesis, an N-Boc-protection of a secondary amine derivative of 3-azabicyclo[3.1.1]heptane was achieved with a 95% yield.[1]
Detailed Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc-3-azabicyclo[3.1.1]heptane derivative (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10-50% in DCM, v/v)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base for neutralization
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected 3-azabicyclo[3.1.1]heptane derivative in DCM.
-
Add TFA to the solution (a typical ratio is 1:1 to 1:4 TFA:DCM).
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of a saturated aqueous NaHCO₃ solution or another suitable base until the pH is basic.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
The Benzyloxycarbonyl (Cbz or Z) Group: Removable by Hydrogenolysis
The Cbz group is another cornerstone of amine protection, valued for its stability to both acidic and basic conditions. Its removal is typically achieved by catalytic hydrogenolysis, a mild and efficient method.
Rationale for Cbz Protection
The Cbz group is an excellent choice when orthogonality to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups is required. The hydrogenolysis conditions are generally neutral and highly chemoselective, leaving most other functional groups intact.
Diagram of Cbz Protection and Deprotection Workflow
Caption: Workflow for Cbz protection and deprotection.
Detailed Protocol for N-Cbz Protection
Materials:
-
3-Azabicyclo[3.1.1]heptane derivative (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1-1.5 equiv)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3-azabicyclo[3.1.1]heptane derivative in the chosen solvent system.
-
Add the base.
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup, washing with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization as needed.
Detailed Protocol for N-Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
N-Cbz-3-azabicyclo[3.1.1]heptane derivative (1.0 equiv)
-
Palladium on carbon (Pd/C, 5-10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected compound in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature. The reaction time can range from 1 to 24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Alternative Deprotection: Catalytic Transfer Hydrogenation For situations where handling hydrogen gas is a concern, catalytic transfer hydrogenation is a safer alternative. Ammonium formate is a common hydrogen donor.[5]
The Benzyl (Bn) Group: A Robust Protecting Group Removable by Hydrogenolysis
The N-benzyl group is a robust protecting group, stable to a wide range of reaction conditions, including strongly acidic and basic media, as well as many organometallic reagents. Similar to the Cbz group, it is typically removed by catalytic hydrogenolysis.
Rationale for Benzyl Protection
The N-benzyl group is often used when a very stable protecting group is required for multi-step syntheses. Its removal conditions are similar to those for the Cbz group, allowing for simultaneous deprotection if desired.
Diagram of Benzyl Protection and Deprotection Workflow
Caption: Workflow for N-benzyl protection and deprotection.
Detailed Protocol for N-Benzylation
Materials:
-
3-Azabicyclo[3.1.1]heptane derivative (1.0 equiv)
-
Benzyl bromide (BnBr) or benzyl chloride (BnCl) (1.1-1.5 equiv)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (ACN) or N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of the 3-azabicyclo[3.1.1]heptane derivative in ACN or DMF, add the base.
-
Add benzyl bromide or chloride and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify as necessary.
In some cases, direct N-benzylation can be challenging and may require alternative strategies, such as reductive amination with benzaldehyde.[1]
Detailed Protocol for N-Benzyl Deprotection by Hydrogenolysis
The procedure for N-benzyl deprotection is very similar to that for N-Cbz deprotection. Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for the hydrogenolysis of N-benzyl groups, particularly in cases of catalyst poisoning.[6]
Example Application: In the synthesis of a monoprotected diamine of a 3-azabicyclo[3.1.1]heptane derivative, an exhaustive hydrogenolysis was used to remove two benzyl groups, affording the target compound in 77% yield.[1]
Comparative Summary of N-Protecting Groups for 3-Azabicyclo[3.1.1]heptane
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality & Considerations |
| Boc | (Boc)₂O, base (e.g., NEt₃, NaHCO₃), DCM or THF, rt | Acidic (TFA in DCM, HCl in dioxane) | Stable to hydrogenolysis and basic conditions. Orthogonal to Cbz, Bn, and Fmoc. |
| Cbz | Cbz-Cl, base (e.g., NaHCO₃), DCM/H₂O, 0 °C to rt | H₂, Pd/C (catalytic hydrogenolysis); HBr/AcOH | Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc. |
| Benzyl (Bn) | BnBr, base (e.g., K₂CO₃), ACN, rt to heat | H₂, Pd/C or Pd(OH)₂/C (catalytic hydrogenolysis) | Very stable. Cleaved under similar conditions to Cbz. |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), dioxane/H₂O | Basic (e.g., 20% piperidine in DMF) | Stable to acidic conditions and hydrogenolysis. Orthogonal to Boc, Cbz, and Bn. |
Orthogonal Protection Strategies
In more complex derivatives of 3-azabicyclo[3.1.1]heptane, such as those containing multiple amino groups, an orthogonal protection strategy is essential. This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection and functionalization of one amino group in the presence of others. For instance, a molecule bearing both a Boc and a Cbz group can be selectively deprotected at either nitrogen by choosing acidic conditions or hydrogenolysis, respectively.
Conclusion
The judicious choice and application of N-protecting groups are critical for the successful synthesis of 3-azabicyclo[3.1.1]heptane-based compounds. This guide has provided an overview of the most common protecting groups—Boc, Cbz, and Benzyl—along with detailed protocols for their installation and removal. By understanding the rationale behind the selection of each protecting group and mastering these fundamental techniques, researchers can confidently navigate the synthetic challenges associated with this important bicyclic scaffold and accelerate the discovery of new therapeutic agents.
References
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Grygorenko, O. O. (n.d.). Papers. Grygorenko Lab. [Link]
-
Ishikawa, M., et al. (2023). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Journal of Medicinal Chemistry. [Link]
-
Mykhailiuk, P. K., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters, 12(19), 4372-4375. [Link]
-
Ram, S., & Spicer, L. D. (1987). CTH Removal of N-Benzyl Groups. Tetrahedron Letters, 28(5), 515-516. [Link]
-
ScienceMadness. (2019). De-protection of N-Benzyl groups. ScienceMadness Discussion Board. [Link]
-
Sajiki, H., & Kume, K. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Semantic Scholar. [Link]
-
Mori, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2886-2893. [Link]
-
Organic Syntheses. (n.d.). 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]
-
Falivene, L. (2010). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetics. University of Naples Federico II. [Link]
-
Fülöp, F., et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(9), 31-39. [Link]
-
Miranda, L. S. M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]
-
Isidro-Llobet, A., et al. (2009). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 48(45), 8484-8498. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
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- 6. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
Functionalization of the Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate core structure
An authoritative guide to the synthetic manipulation of a novel, sp3-rich scaffold for applications in modern drug discovery.
Introduction: The Imperative for Three-Dimensional Scaffolds in Medicinal Chemistry
In the contemporary landscape of drug discovery, a strategic paradigm shift, often termed "Escaping Flatland," emphasizes the development of molecules with greater three-dimensional (3D) complexity. Saturated, conformationally restricted scaffolds offer a distinct advantage over their flat, aromatic counterparts by providing improved physicochemical properties such as enhanced solubility, greater metabolic stability, and reduced off-target toxicity. The 3-azabicyclo[3.1.1]heptane core has emerged as a privileged structure in this domain.[1][2] It serves as a rigid, saturated bioisostere of commonly used motifs like pyridine and piperidine, enabling precise spatial orientation of functional groups for optimal interaction with biological targets.[3][4]
This application note provides a detailed guide to the functionalization of a key derivative, Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate . This building block, featuring a bicyclic lactam core, offers multiple strategic points for chemical modification. We will explore robust protocols for derivatization at the amide nitrogen (N-3) and through the carboxylate at the bridgehead carbon (C-1), providing researchers with the tools to generate diverse libraries of novel chemical entities.
Strategic Overview of Functionalization
The this compound core presents two primary and orthogonal handles for synthetic diversification: the lactam nitrogen and the methyl ester. Each site can be modified using a range of standard and advanced organic chemistry techniques to introduce varied functionality and build molecular complexity.
Sources
Application Note: High-Fidelity Purification Strategies for Bicyclic Lactam Intermediates
An Application Guide for Researchers and Drug Development Professionals
Abstract
Bicyclic lactams are cornerstone intermediates in modern medicinal chemistry, serving as critical precursors for a range of antiviral and antibacterial agents, including carbocyclic nucleosides like Abacavir.[1][2] The stereochemical complexity and inherent reactivity of these scaffolds demand robust and meticulously designed purification protocols to ensure the requisite purity and enantiomeric excess for downstream applications and regulatory compliance. This guide provides a detailed exploration of field-proven purification techniques, moving beyond mere procedural steps to elucidate the underlying principles and strategic decision-making required for successful isolation of high-purity bicyclic lactam intermediates. We will cover crystallization, chromatography, and extraction methods, complete with detailed protocols, comparative data, and logical workflows tailored for researchers, scientists, and drug development professionals.
The Purification Challenge: Why Bicyclic Lactams Require a Strategic Approach
The synthesis of bicyclic lactams, such as the widely used Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), often yields a complex mixture containing unreacted starting materials, diastereomeric byproducts, and enantiomeric pairs.[2][3][4] The primary challenges in their purification are:
-
Stereoisomerism: Most synthetic routes produce racemic or diastereomeric mixtures. Since biological activity is typically specific to a single enantiomer, achieving high enantiomeric excess (>99% ee) is paramount.[1][5][6]
-
Similar Physicochemical Properties: Impurities often share similar polarity and solubility profiles with the target compound, making separation by simple techniques difficult.
-
Stability: The strained lactam ring can be susceptible to hydrolysis or other degradation pathways under harsh purification conditions (e.g., extreme pH or high temperatures).[7]
A successful purification strategy is rarely a single-step process. It is typically a multi-stage workflow designed to remove impurities in a logical sequence, moving from bulk removal to fine polishing.
Core Purification Techniques: A Deep Dive
Crystallization: The Workhorse for Scalable Purity
Crystallization is a powerful and economically viable technique for achieving high purity on a large scale.[8][9] It leverages differences in solubility between the desired lactam and its impurities to selectively precipitate the target compound from a supersaturated solution.
The Principle of Causality: The process is governed by two key kinetic events: nucleation (the initial formation of stable crystal nuclei) and crystal growth. Controlling these events by manipulating parameters like solvent, temperature, and cooling rate is essential for obtaining high-purity crystals with a desirable morphology.[9] For instance, reactive crystallization, where the product crystallizes as it is formed, can protect it from secondary hydrolysis reactions, thereby improving both yield and purity.[10]
Common Crystallization Methods
| Method | Principle | Best For | Key Considerations |
| Cooling Crystallization | The compound's solubility decreases as the temperature of the solution is slowly lowered, inducing crystallization. | Compounds with a steep solubility curve in the chosen solvent. | Slow cooling rates are crucial to prevent impurity trapping. Seeding can improve reproducibility. |
| Anti-Solvent Crystallization | An anti-solvent (in which the lactam is poorly soluble) is added to a solution of the lactam, reducing its solubility and causing precipitation.[9] | Compounds that are highly soluble in a primary solvent or are thermally sensitive. | The rate of anti-solvent addition affects crystal size and purity. |
| Reactive Crystallization | The product crystallizes in situ as it is synthesized, often driven by an enzymatic reaction.[11][12] | Enzymatic resolutions where the product has limited solubility in the reaction medium.[10] | Protects the product from degradation and can drive reaction equilibrium.[10] |
Protocol 1: Cooling Crystallization of a Bicyclic Lactam Intermediate
Objective: To purify a crude bicyclic lactam intermediate (e.g., ~90% purity) to >98% purity.
Materials:
-
Crude bicyclic lactam
-
High-purity crystallization solvent (e.g., Isopropyl Alcohol/Water mixture, Ethyl Acetate, Acetonitrile)[13]
-
Jacketed reaction vessel with overhead stirrer and temperature control
-
Filtration apparatus (Büchner funnel, filter paper)
-
Vacuum oven
Procedure:
-
Solvent Selection: Determine the optimal solvent system where the lactam has high solubility at an elevated temperature and low solubility at a reduced temperature. Impurities should ideally remain soluble at the lower temperature.
-
Dissolution: Charge the jacketed vessel with the selected solvent and the crude lactam. Heat the mixture while stirring until all solids are completely dissolved. For a starting point, use a minimal amount of hot solvent to ensure a supersaturated solution upon cooling.
-
Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 5-10 °C per hour). A slow cooling profile promotes the growth of larger, purer crystals and minimizes the inclusion of impurities.
-
Seeding (Optional but Recommended): Once the solution is slightly supersaturated (just below the dissolution temperature), add a small quantity of pure lactam seed crystals. This induces nucleation and ensures consistent crystal formation.
-
Maturation: Once the target temperature (e.g., 0-5 °C) is reached, hold the slurry at this temperature with gentle stirring for 2-4 hours. This "aging" period allows the crystallization process to reach equilibrium, maximizing yield.
-
Isolation: Filter the resulting crystal slurry through a Büchner funnel. Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Purity Analysis: Analyze the final product for chemical purity via HPLC and for enantiomeric excess via chiral HPLC.
Chromatographic Separation: Precision and Chiral Resolution
Chromatography is indispensable for separating components with very similar physical properties, especially enantiomers.[5] The choice of technique depends on the scale and the required purity.
The Principle of Causality: Separation is achieved by the differential partitioning of components between a stationary phase and a mobile phase. For bicyclic lactams, this is most powerfully applied in chiral chromatography, where a chiral stationary phase (CSP) forms transient, diastereomeric complexes with the enantiomers.[5] The difference in stability of these complexes leads to different retention times, allowing for their separation. Cyclodextrin-based and polysaccharide-based CSPs are highly effective for separating lactam enantiomers.[14][15]
Chromatography Techniques for Bicyclic Lactams
| Technique | Stationary Phase | Application | Rationale |
| Flash Chromatography | Silica Gel | Rapid, lab-scale purification to remove major, non-isomeric impurities. | Separates based on polarity. Good for removing baseline materials or byproducts with significantly different Rf values.[16] |
| Reversed-Phase HPLC (RP-HPLC) | C18 or C8 | Purity analysis and preparative separation of polar lactams and impurities. | Excellent for resolving complex mixtures and is a standard for purity assessment.[17][18] |
| Chiral HPLC | Polysaccharide (e.g., Chiralcel®) or Cyclodextrin-based (e.g., Cyclobond®)[15] | Enantiomeric separation (analytical and preparative). | The gold standard for resolving enantiomers to achieve high enantiomeric excess.[14][19] |
| Capillary Electrophoresis (CE) | Fused silica capillary with chiral selector in buffer (e.g., sulfated β-cyclodextrin).[14] | Analytical separation of enantiomers, especially for charged or highly polar lactams.[14] | Offers very high separation efficiency and requires minimal sample/solvent.[5] |
Protocol 2: Analytical Chiral HPLC for Enantiomeric Excess (ee) Determination
Objective: To determine the enantiomeric purity of a synthesized bicyclic lactam.
Materials:
-
Purified bicyclic lactam sample
-
HPLC-grade mobile phase solvents (e.g., Hexane, Isopropanol)
-
HPLC system with UV detector
-
Chiral HPLC column (e.g., Chiralpak® IA or similar)
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the lactam in the mobile phase to create a stock solution (e.g., 1 mg/mL).
-
Method Development:
-
Start with a standard mobile phase composition, such as 90:10 Hexane:Isopropanol, at a flow rate of 1.0 mL/min.
-
Inject a small volume (5-10 µL) of the racemic standard to identify the retention times of both enantiomers.
-
Optimize the mobile phase composition to achieve baseline separation (Rs > 1.5). Decreasing the percentage of the polar modifier (isopropanol) will generally increase retention time and improve resolution.
-
-
Analysis:
-
Inject the prepared sample solution under the optimized conditions.
-
Record the chromatogram, detecting at a wavelength where the lactam has strong absorbance (e.g., 210 nm).
-
-
Calculation:
-
Integrate the peak areas for both enantiomers (A1 and A2).
-
Calculate the enantiomeric excess using the formula: % ee = [ (A1 - A2) / (A1 + A2) ] * 100 (where A1 is the area of the major enantiomer).
-
Extraction Methods: The Essential First Pass
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are crucial preliminary steps to remove bulk impurities that could interfere with higher-resolution techniques.[20]
The Principle of Causality:
-
LLE separates compounds based on their differential solubility in two immiscible liquid phases (typically an aqueous and an organic phase). By adjusting the pH of the aqueous phase, the charge state of acidic or basic impurities can be manipulated, altering their partitioning behavior and enabling their removal.
-
SPE uses a solid sorbent to retain either the target compound or impurities from a solution.[7] For example, a C18 (reversed-phase) cartridge can be used to retain the moderately nonpolar lactam while allowing highly polar impurities (like salts) to pass through.[7][21] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach involving an extraction and dispersive SPE cleanup, highly effective for removing matrix components.[7]
Protocol 3: Dispersive SPE (d-SPE) Cleanup - A QuEChERS-Style Approach
Objective: To quickly remove interfering matrix components from a lactam dissolved in an organic solvent post-extraction.
Materials:
-
Lactam extract in acetonitrile[7]
-
d-SPE tube containing magnesium sulfate (MgSO₄) and Primary Secondary Amine (PSA) sorbent
-
Centrifuge
Procedure:
-
Initial Extraction: Perform a liquid-liquid extraction of the crude reaction mixture using a suitable solvent like acetonitrile. Acetonitrile is effective for extracting many β-lactams while precipitating proteins and other materials.[7][22]
-
d-SPE Cleanup: Transfer a known volume of the acetonitrile supernatant into the d-SPE tube. The anhydrous MgSO₄ will remove residual water, and the PSA sorbent will bind and remove acidic impurities and some polar matrix components.[7]
-
Vortex and Centrifuge: Cap the tube and vortex for 1-2 minutes to ensure thorough mixing of the extract with the sorbents.
-
Centrifuge: Centrifuge the tube at high speed (e.g., 5000 x g) for 5 minutes to pellet the sorbents and any precipitated impurities.
-
Collection: Carefully collect the purified supernatant. This solution is now ready for direct analysis (e.g., by HPLC) or for concentration and further purification by crystallization.
Conclusion and Best Practices
The purification of bicyclic lactam intermediates is a multi-faceted challenge that requires a strategic, rational approach. There is no single "best" method; rather, the optimal workflow combines several techniques in a logical sequence.
-
Start with the End in Mind: The required final purity, enantiomeric excess, and scale will dictate the overall strategy.
-
Use Orthogonal Methods: Combine techniques that separate based on different principles (e.g., polarity via flash chromatography followed by chirality via chiral HPLC).
-
Analyze at Every Step: Use analytical techniques like TLC and HPLC to monitor the progress of the purification and make informed decisions about pooling fractions or proceeding to the next step.
-
Prioritize Crystallization for Scale: Whenever possible, design the final purification step to be a crystallization, as it is the most scalable and cost-effective method for producing high-purity solid material.
By understanding the causality behind each technique and applying these protocols, researchers can confidently and efficiently isolate bicyclic lactam intermediates with the high fidelity required for advanced drug development.
References
-
Enantiomeric Separation of a Series of B-Lactams Using Capillary Zone Electrophoresis. (2025). ResearchGate. Available at: [Link]
-
Cerkowniak, M., et al. (2024). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Molecules. Available at: [Link]
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Enzymatic preparation of ( Ϫ )- -lactam for the synthesis of abacavir. (2017). ResearchGate. Available at: [Link]
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Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. (2007). ResearchGate. Available at: [Link]
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Separation of Enantiomers and Control of Elution Order of β-Lactams by GC Using Cyclodextrin-Based Chiral Stationary Phases. (2009). ResearchGate. Available at: [Link]
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Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. (2024). ResearchGate. Available at: [Link]
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Cerkowniak, M., et al. (2024). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. PubMed. Available at: [Link]
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Large-scale purification of the chromosomal beta-lactamase from Enterobacter cloacae P99. (1993). Journal of Chromatography. Available at: [Link]
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Click and Release Chemistry for Activity-Based Purification of β-Lactam Targets. (2021). PubMed. Available at: [Link]
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Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. (2013). Farmacia. Available at: [Link]
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Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. (2019). ResearchGate. Available at: [Link]
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Intramolecular ene reaction of a chiral bicyclic lactam. (2008). The Journal of Organic Chemistry. Available at: [Link]
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Salami, H., et al. (2020). Model development for enzymatic reactive crystallization of β-lactam antibiotics: a reaction–diffusion-crystallization approach. Reaction Chemistry & Engineering. Available at: [Link]
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Confirmatory and Quantitative Analysis of β-Lactam Antibiotics in Bovine Kidney Tissue by Dispersive Solid-Phase Extraction and Liquid Chromatography−Tandem Mass Spectrometry. (2007). Analytical Chemistry. Available at: [Link]
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Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). The Chemical Record. Available at: [Link]
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Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. (2016). Reaction Chemistry & Engineering. Available at: [Link]
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Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses1. (1997). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Regioselective and diastereoselective synthesis of bicyclic β‐lactams via iodocyclization reaction. (2021). ResearchGate. Available at: [Link]
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Novel and Recent Synthesis and Applications of β-Lactams. (2010). PMC. Available at: [Link]
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Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. (2025). Al-Mustansiriyah Journal of Science. Available at: [Link]
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Model development for enzymatic reactive crystallization of β-lactam antibiotics: a reaction–diffusion-crystallization approach. (2020). OUCI. Available at: [Link]
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Chiral Drug Separation. (2007). Encyclopedia of Pharmaceutical Technology. Available at: [Link]
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A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. (2014). PMC. Available at: [Link]
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Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). Molecules. Available at: [Link]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Available at: [Link]
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Development of an optimized HPLC method for the simultaneous determination of six compounds containing β-lactam ring in human plasma and urine using experimental design methodology. (2016). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta - lactam antibiotics in serum and interstitial fluid. (2018). RSC Publishing. Available at: [Link]
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Experimental procedure for diastereoselective Strecker reaction of 3-oxocyclobutanecarboxylate
Application Note & Protocol
Title: A Practical Guide to the Diastereoselective Strecker Reaction of Ethyl 3-Oxocyclobutanecarboxylate for the Synthesis of Chiral α-Aminonitriles
Abstract: The synthesis of enantiomerically enriched cyclobutane derivatives is of paramount importance in medicinal chemistry and drug development, as these scaffolds offer unique conformational constraints and metabolic stability.[1] This application note provides a detailed experimental protocol for the diastereoselective Strecker reaction of ethyl 3-oxocyclobutanecarboxylate, a versatile building block. By employing a chiral amine auxiliary, this three-component reaction provides a robust and efficient route to diastereomerically enriched α-aminonitriles, which are key precursors to novel, conformationally restricted α-amino acids. We delve into the mechanistic underpinnings of stereocontrol, offer a step-by-step laboratory procedure, and provide guidance on data analysis and troubleshooting to ensure reproducible and high-fidelity results for researchers in organic synthesis and pharmaceutical development.
Introduction and Scientific Principle
The Strecker synthesis, first reported in 1850, is a classic multicomponent reaction that combines a carbonyl compound, an amine, and a cyanide source to produce α-aminonitriles.[2][3] These products are valuable intermediates, most notably for their straightforward hydrolysis to α-amino acids.[4] The application of this reaction to ketones, such as 3-oxocyclobutanecarboxylate, allows for the synthesis of α,α-disubstituted amino acids, which are of significant interest in peptide and drug design.[3]
The primary challenge and opportunity in the Strecker reaction is the control of stereochemistry at the newly formed stereocenter. This protocol leverages a substrate-controlled diastereoselective approach. By reacting the prochiral ketone with a readily available chiral amine, an intermediate chiral iminium ion is formed in situ. The inherent chirality of the amine backbone sterically hinders one face of the imine, directing the nucleophilic attack of the cyanide ion preferentially to the other face. This facial bias is the cornerstone of the diastereoselectivity observed in the final α-aminonitrile product.[5][6] This method provides a direct and atom-economical pathway to chiral building blocks without the need for complex chiral catalysts or ligands.[7]
Reaction Mechanism and Stereochemical Control
The reaction proceeds in two main stages within a single pot:
-
Chiral Imine Formation: Ethyl 3-oxocyclobutanecarboxylate condenses with a chiral primary amine, such as (S)-α-phenylethylamine, typically under mild acidic or Lewis acidic conditions, to form a chiral iminium ion intermediate after the loss of water.[8][9] The equilibrium of this step is often driven forward by the removal of water, for example, by using a dehydrating agent like Na₂SO₄.[10]
-
Diastereoselective Cyanide Addition: A cyanide source, such as trimethylsilyl cyanide (TMSCN), is introduced. TMSCN is often preferred over alkali metal cyanides in modern synthesis due to its better solubility in organic solvents and reduced risk of side reactions.[11] The cyanide nucleophile attacks the electrophilic carbon of the iminium ion. The stereochemical outcome is determined by the transition state energies; the attack from the less sterically encumbered face is kinetically favored, leading to the major diastereomer.[6]
Caption: Diastereoselective Strecker reaction pathway.
Detailed Experimental Protocol
This protocol describes a representative procedure on a 1.0 mmol scale.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 3-oxocyclobutanecarboxylate | ≥97% | Commercial | Store under inert gas. |
| (S)-(-)-α-Phenylethylamine | ≥99% | Commercial | Chiral auxiliary. |
| Trimethylsilyl cyanide (TMSCN) | ≥98% | Commercial | EXTREMELY TOXIC. Handle in a fume hood. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous powder | Commercial | Dehydrating agent. |
| Dichloromethane (DCM), Anhydrous | DriSolv™ or similar | Commercial | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercial | For chromatography. |
| Saturated aq. NaHCO₃ solution | - | Lab Prepared | For quenching. |
| Brine (Saturated aq. NaCl solution) | - | Lab Prepared | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous powder | Commercial | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Equipment: Oven-dried glassware, magnetic stirrer and stir bars, Schlenk line or argon/nitrogen balloon setup, syringes, TLC plates (silica gel 60 F₂₅₄), rotary evaporator.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous sodium sulfate (200 mg, ~1.4 mmol). Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.
-
Reagent Addition: Add anhydrous dichloromethane (DCM, 5.0 mL) via syringe. Sequentially add ethyl 3-oxocyclobutanecarboxylate (142 mg, 1.0 mmol) and (S)-(-)-α-phenylethylamine (121 mg, 1.0 mmol).
-
Imine Formation: Stir the resulting mixture at room temperature (20-25 °C) for 1-2 hours. The sodium sulfate serves to sequester the water formed during imine formation, driving the equilibrium forward.
-
Cyanide Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add trimethylsilyl cyanide (TMSCN, 120 mg, 1.2 mmol) dropwise via syringe over 2 minutes.
-
Causality Note: Adding TMSCN at 0 °C helps to control the exothermicity of the reaction and can improve diastereoselectivity by favoring the more ordered, lower-energy transition state.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system.
-
Work-up and Quenching:
-
Upon completion, cool the reaction mixture to 0 °C. CAUTION: Quenching TMSCN can produce toxic HCN gas. Perform this step carefully in a well-ventilated fume hood.
-
Slowly add saturated aqueous NaHCO₃ solution (10 mL) to the flask. Stir vigorously for 30 minutes to ensure complete quenching of any residual TMSCN.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution of Hexanes:EtOAc (e.g., starting from 95:5 and gradually increasing to 80:20). The two diastereomers may be separable or co-elute depending on the specific structure.
-
Characterization: Combine the fractions containing the product(s). Determine the yield and assess the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy by integrating distinct, well-resolved proton signals for each diastereomer. Chiral HPLC can be used for more accurate determination of the d.r.
Data Analysis and Expected Results
The primary analytical method for determining the outcome is ¹H NMR spectroscopy. The diastereomeric ratio is calculated by comparing the integration of non-overlapping signals corresponding to each diastereomer. For instance, the methine proton of the α-phenylethyl group or protons on the cyclobutane ring often show distinct chemical shifts.
Table of Expected Outcomes:
| Parameter | Condition | Expected Yield | Expected Diastereomeric Ratio (d.r.) | Rationale |
| Solvent | Dichloromethane (DCM) | 75-90% | 85:15 to 95:5 | Aprotic, non-coordinating solvent that solubilizes reagents well. |
| Toluene | 70-85% | 80:20 to 90:10 | Less polar; may require longer reaction times. | |
| Temperature | 0 °C to RT | Good | High | Lower temperatures generally favor higher selectivity by increasing the energy difference between transition states. |
| Reflux | High | Lower | Higher thermal energy can overcome the small energy barrier between transition states, eroding selectivity. | |
| Cyanide Source | TMSCN | High | High | Homogeneous reaction, mild conditions.[11] |
| KCN / 18-crown-6 | Moderate-Good | Moderate-High | Heterogeneous system; requires a phase-transfer catalyst. Can be less selective.[12] |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | 1. Incomplete imine formation due to wet reagents/solvents.2. Inactive TMSCN. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly activated Na₂SO₄.2. Use a fresh bottle of TMSCN. |
| Low Diastereoselectivity | 1. Reaction temperature was too high.2. Racemization of the imine intermediate. | 1. Maintain the reaction at 0 °C for a longer period before allowing it to warm.2. Consider adding a mild Lewis acid (e.g., ZnCl₂) to stabilize the imine. |
| Complex Mixture of Products | 1. Side reaction of TMSCN with the ester group.2. Decomposition on silica gel. | 1. Ensure slow, controlled addition of TMSCN at 0 °C.2. Neutralize the silica gel with triethylamine (0.5-1% in the eluent) before chromatography. |
| Difficulty in Separating Diastereomers | Diastereomers have very similar polarity. | Try a different solvent system for chromatography or consider using preparative HPLC for separation. |
Safety Precautions
-
Trimethylsilyl cyanide (TMSCN) is highly toxic and volatile. It can release hydrogen cyanide (HCN) gas upon contact with moisture or acid. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Have a cyanide antidote kit available and be trained in its use. A dedicated quenching bath (e.g., aqueous bleach or ferrous sulfate solution) should be prepared for decontaminating glassware and syringes that have come into contact with TMSCN.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
This application note provides a reliable and detailed protocol for the diastereoselective Strecker reaction of ethyl 3-oxocyclobutanecarboxylate. By utilizing a chiral amine auxiliary, this method offers a straightforward and efficient synthesis of valuable chiral α-aminonitrile building blocks. The procedure is well-suited for laboratory-scale synthesis and can be adapted for various substituted cyclobutanones and other ketones, providing a powerful tool for researchers in drug discovery and synthetic chemistry.
References
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- Jarusiewicz, J., Choe, Y., Yoo, K. S., Park, C. P., & Jung, K. W. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. The Journal of Organic Chemistry, 74(7), 2873–2876. [URL: https://pubs.acs.org/doi/10.1021/jo900163w]
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- Maruoka, K., & Ooi, T. (2014). Catalytic Asymmetric Strecker Reaction of Ketoimines with Potassium Cyanide. Angewandte Chemie International Edition, 53(2), 462-465. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201308369]
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Application Notes and Protocols: Synthesis of Conformationally Constrained Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptides are a rapidly growing class of therapeutics, valued for their high specificity and potency in modulating biological processes, particularly in targeting challenging protein-protein interactions (PPIs).[1][2][3] However, the clinical translation of native peptides is often hindered by their inherent conformational flexibility, which leads to reduced binding affinity and susceptibility to proteolytic degradation.[1][3][4] This application note provides a comprehensive guide to the synthesis of conformationally constrained peptidomimetics, a powerful strategy to overcome these limitations. We will delve into the rationale behind conformational constraint, explore key synthetic strategies including macrocyclization and the incorporation of non-natural amino acids, and provide detailed, field-proven protocols for their implementation.
The Rationale for Conformational Constraint in Peptidomimetic Design
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. In solution, linear peptides exist as an ensemble of rapidly interconverting conformers. Only a fraction of these conformers are in the "bioactive conformation" required for optimal binding to a biological target. This conformational flexibility comes at an entropic cost upon binding, thereby reducing the overall binding affinity.[4][5]
By introducing conformational constraints, we pre-organize the peptidomimetic into a structure that more closely resembles its bioactive conformation.[3] This strategy offers several key advantages:
-
Enhanced Binding Affinity and Selectivity: A rigid structure minimizes the entropic penalty of binding, leading to stronger and more precise interactions with the target.[5][6]
-
Improved Metabolic Stability: Constrained peptides are less susceptible to enzymatic degradation by proteases, which typically recognize and cleave peptides in their extended conformations.[4][5] This leads to a longer plasma half-life.
-
Increased Cell Permeability: Certain constraining strategies, such as hydrocarbon stapling, can enhance the lipophilicity of the peptide, facilitating its passage across cell membranes.[6]
-
Ability to Target "Undruggable" Proteins: The well-defined topographies of constrained peptidomimetics make them particularly effective at disrupting the large, flat interfaces of protein-protein interactions, which are often challenging for traditional small molecules to target.[1][6]
Key Synthetic Strategies for Inducing Conformational Constraint
A variety of chemical strategies have been developed to constrain the conformational freedom of peptides. The choice of strategy depends on the desired secondary structure, the specific amino acid sequence, and the intended biological application.
Macrocyclization: Creating Cyclic Peptidomimetics
Macrocyclization is a widely employed strategy to enhance the stability, selectivity, and affinity of peptides and peptidomimetics.[7] This involves forming a covalent bridge between different parts of the peptide backbone or side chains.
Common Macrocyclization Chemistries:
| Cyclization Chemistry | Linkage Formed | Key Features & Considerations |
| Lactamization | Amide Bond | Head-to-tail, side-chain-to-side-chain, or side-chain-to-terminus cyclization. Well-established and versatile.[1][8] |
| Disulfide Bridge | Disulfide Bond | Forms between two cysteine residues. Reversible under reducing conditions.[7] |
| Thioether Formation | Thioether Bond | Cysteine thiol reacts with an electrophile. Stable and non-reducible linkage.[7][9] |
| Click Chemistry (CuAAC) | Triazole Ring | Copper(I)-catalyzed azide-alkyne cycloaddition. High-yielding, bioorthogonal, and can be performed on-resin.[9][10] The resulting triazole can act as an amide bond isostere.[11] |
| Ring-Closing Metathesis (RCM) | Carbon-Carbon Double Bond | Requires two alkene-containing non-natural amino acids. Catalyzed by ruthenium-based catalysts. |
| Thiol-ene "Click" Chemistry | Thioether Bond | Radical-mediated addition of a thiol (e.g., from cysteine) to an alkene. Can be performed on-resin under UV irradiation.[5][12] |
The following diagram illustrates the general workflow for the synthesis of a head-to-tail cyclic peptide via on-resin cyclization, a common and efficient approach.[13][14]
Caption: On-resin synthesis workflow for cyclic peptides.
Incorporation of Non-Natural Amino Acids
The incorporation of non-natural amino acids into a peptide sequence is a powerful tool for introducing conformational constraints and enhancing drug-like properties.[15] These specialized building blocks can be used to:
-
Induce Specific Secondary Structures: Certain non-natural amino acids, such as α,α-disubstituted amino acids, promote the formation of helical or turn structures.[16]
-
Restrict Side-Chain Conformations (χ-space control): Modifying the side chain of an amino acid can lock it into a specific orientation, which is crucial for optimizing interactions with a receptor.[17][18]
-
Serve as Handles for Cyclization: Non-natural amino acids containing functional groups like azides, alkynes, or alkenes can be incorporated for subsequent macrocyclization reactions.[19]
Examples of Constraining Non-Natural Amino Acids:
| Amino Acid Type | Structural Feature | Effect on Conformation |
| α,α-Dialkyl Glycines | Two substituents on the α-carbon | Promotes helical conformations.[16] |
| Proline Analogs | Cyclic side chain | Induces β-turns and restricts backbone flexibility.[16] |
| β-Substituted Amino Acids | Substituent on the β-carbon | Influences side-chain rotamer preference and can stabilize turns.[20] |
| Bicyclic/Polycyclic Amino Acids | Fused ring systems | Provide rigid scaffolds for presenting pharmacophoric groups.[21] |
The following diagram illustrates how incorporating a non-natural amino acid with a reactive handle enables a "stapling" strategy to stabilize an α-helical conformation.
Caption: Peptide stapling to enforce an α-helical conformation.
Experimental Protocols
Protocol 1: On-Resin Head-to-Tail Cyclization using Click Chemistry (CuAAC)
This protocol describes the synthesis of a cyclic pentapeptide using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for on-resin macrocyclization.[10] This method is highly efficient and orthogonal to standard solid-phase peptide synthesis (SPPS) chemistries.[10]
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-propargylglycine (Pra)
-
Fmoc-L-azidohomoalanine (Aha)
-
Rink Amide MBHA resin
-
Coupling reagents: HBTU, HOBt, DIPEA
-
Deprotection reagent: 20% piperidine in DMF
-
Cyclization reagents: Copper(I) bromide (CuBr), Sodium ascorbate, 2,6-Lutidine
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Linear Peptide Synthesis: a. Swell Rink Amide resin in DMF for 30 minutes. b. Synthesize the linear peptide sequence on the solid support using standard Fmoc-SPPS protocols.[13] Incorporate Fmoc-Pra and Fmoc-Aha at the desired positions for cyclization. For head-to-tail cyclization, these will be at the N- and C-termini of the linear precursor, respectively. c. After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
On-Resin Cyclization: a. Wash the resin thoroughly with DMF and DCM. b. Prepare the cyclization cocktail: In a separate vial, dissolve CuBr, sodium ascorbate, and 2,6-lutidine in DMF. Note: The solution should be freshly prepared and protected from light. c. Add the cyclization cocktail to the resin-bound peptide. d. Agitate the reaction mixture at room temperature for 6-12 hours.[10] Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Cleavage and Deprotection: a. Once the cyclization is complete, wash the resin extensively with DMF, DCM, and methanol to remove residual copper. b. Dry the resin under vacuum. c. Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours at room temperature to cleave the cyclic peptide from the resin and remove side-chain protecting groups.
-
Purification and Characterization: a. Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. b. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture). c. Purify the cyclic peptide by reverse-phase HPLC. d. Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.
Protocol 2: Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of peptidomimetics in solution.[22][23]
Key NMR Experiments:
-
1D ¹H NMR: Provides initial information on the sample's purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): Used to assign protons within each amino acid spin system.
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides distance restraints between protons that are close in space (< 5 Å), which are crucial for structure calculation.[23]
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled samples, this experiment provides information on the backbone amide environment.
-
J-coupling Constants (e.g., ³JHNα): These scalar couplings can be related to dihedral angles (φ) via the Karplus equation, providing information on backbone conformation.[24]
General Workflow for NMR Structural Analysis:
Caption: General workflow for NMR-based conformational analysis.
Conclusion and Future Outlook
The synthesis of conformationally constrained peptidomimetics is a cornerstone of modern medicinal chemistry and drug discovery.[20][25] By pre-organizing a peptide into its bioactive conformation, researchers can significantly improve its therapeutic properties, including binding affinity, stability, and cell permeability.[3] Strategies such as macrocyclization and the incorporation of non-natural amino acids, often facilitated by robust solid-phase synthesis techniques, provide a versatile toolkit for the design of novel therapeutics.[26] As computational design tools become more sophisticated and new synthetic methodologies emerge, the ability to rationally design and synthesize constrained peptidomimetics with precisely tailored properties will continue to expand, opening new avenues for targeting diseases that are currently considered "undruggable".[6][27][28]
References
- Recent advances in peptide macrocyclization strategies. (2024). Chemical Society Reviews.
- Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing.
- Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides. (2007). Organic Letters.
- Macrocyclization strategies for cyclic peptides and peptidomimetics.
- On-resin peptide macrocyclization using thiol-ene click chemistry.
- Constrained Peptides in Drug Discovery and Development. J-Stage.
- Contemporary strategies for peptide macrocyclization. (2011).
- Constrained Peptide Drugs: Unlocking a New Era in Therapeutics. (2025). Medium.
- Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques. Gyros Protein Technologies.
- Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). MDPI.
- The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. MDPI.
- On-resin peptide macrocyclization using thiol–ene click chemistry. RSC Publishing.
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
- Conformationally Constrained Histidines in the Design of Peptidomimetics: Str
- Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery. (2024). Biosynth.
- Constrained Peptides in Drug Discovery and Development. SciSpace.
- Peptidomimetics, a synthetic tool of drug discovery.
- Solid‐phase peptide synthesis of the cyclic peptidomimetic 4 via on‐resin cyclization and depiction of the linear counterpart 5.
- Solid-Phase Synthesis of Acyclic and Cyclic Amino Acid Derived Urea Peptidomimetics Using Phoxime Resin.
- Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. (2024). Research and Reviews: A Journal of Pharmaceutical Science.
- Peptide Macrocyclization Str
- Computational design and experimental confirmation of conformationally constrained peptides to compete with coactivators for pediatric PPAR[Formula: see text] by minimizing indirect readout effect. (2022). PubMed.
- Click Chemistry: A valuable tool for peptide and protein modific
- Computational design and experimental substantiation of conformationally constrained peptides from the complex interfaces of transcriptional enhanced associate domains with their cofactors in gastric cancer. (2021). PubMed.
- A robust and versatile computational peptide design pipeline to inform wet-lab experiments. (2024). Sciforum.
- Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Semantic Scholar.
- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021).
- Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024). YouTube.
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023).
- Computational Design and Experimental Confirmation of Conformationally Constrained Peptides to Compete with Coactivators for Pediatric PPARα by Minimizing Indirect Readout Effect. (2025).
- Synthesis of conformationally constrained peptidomimetics using multicomponent reactions. (2009). PubMed.
- The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. (2008). PubMed.
- Computational Design of the Sequence and Structure of a Protein-Binding Peptide. (2011).
- The Role of Non-Natural Amino Acids in Advancing Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability.
- Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich.
- High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simul
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
Sources
- 1. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Constrained Peptides in Drug Discovery and Development [jstage.jst.go.jp]
- 3. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. insightaceanalytic.com [insightaceanalytic.com]
- 7. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 9. qyaobio.com [qyaobio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bachem.com [bachem.com]
- 12. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Solid-Phase Synthesis of Cyclic Peptides - SPPS Guide - Creative Peptides [creative-peptides.com]
- 14. mdpi.org [mdpi.org]
- 15. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. [PDF] Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control | Semantic Scholar [semanticscholar.org]
- 19. nbinno.com [nbinno.com]
- 20. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. rroij.com [rroij.com]
- 26. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Computational design and experimental confirmation of conformationally constrained peptides to compete with coactivators for pediatric PPAR[Formula: see text] by minimizing indirect readout effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. sciforum.net [sciforum.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The core of this synthesis often relies on an intramolecular cyclization, such as a Dieckmann condensation, which can be sensitive to various experimental parameters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis. Each question is framed to tackle a specific experimental problem, followed by a detailed explanation of the underlying causes and actionable solutions.
Q1: My overall yield is consistently low (<40%). What are the most likely causes and how can I improve it?
A1: Low yield is a multifaceted problem often stemming from incomplete reactions, side product formation, or issues during workup. Let's break down the primary culprits.
-
Cause 1: Inefficient Cyclization (Dieckmann Condensation) The key ring-forming step is an intramolecular Dieckmann condensation, which establishes the bicyclic β-keto ester framework.[1][2][3] This reaction is an equilibrium process, and its success hinges on effectively shifting the equilibrium towards the product.
-
Troubleshooting & Optimization:
-
Choice of Base: The base must be strong enough to deprotonate the α-carbon of the ester to form the requisite enolate, but its conjugate acid should not readily participate in side reactions.
-
Sodium hydride (NaH): A strong, non-nucleophilic base that is often effective. It irreversibly deprotonates the starting material, driving the reaction forward.[1]
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK): These are common alkoxide bases.[4] A critical consideration is to match the alkoxide to the ester (e.g., use NaOEt with ethyl esters) to prevent transesterification, which can complicate the product mixture. For the target methyl ester, sodium methoxide would be a suitable choice. t-BuOK is a stronger, more sterically hindered base that can be advantageous.[5]
-
-
Anhydrous Conditions: The enolates formed during the reaction are highly basic and will readily react with any protic species, especially water. This quenches the reactive intermediate and halts the cyclization. Ensure all glassware is oven-dried, solvents are rigorously dried (e.g., over molecular sieves or distilled from a drying agent), and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can promote side reactions, such as decomposition or intermolecular condensation. Refluxing in a suitable solvent like toluene or THF is a common starting point.[1] However, for some systems, lower temperatures may be required to improve selectivity.[6]
-
-
-
Cause 2: Intermolecular vs. Intramolecular Reactions The precursor diester can react with another molecule instead of with itself, leading to polymer formation. To favor the desired intramolecular cyclization, the reaction should be conducted under high dilution conditions.[7] This reduces the probability of two different molecules encountering each other.
-
Troubleshooting & Optimization:
-
Slow Addition: Instead of adding all the starting material at once, use a syringe pump to add the diester precursor slowly to a solution of the base in the reaction solvent. This keeps the instantaneous concentration of the starting material low, favoring intramolecular cyclization.
-
Solvent Volume: Increase the total volume of the solvent to further dilute the reactants.
-
-
-
Cause 3: Product Degradation during Workup The β-keto ester product can be susceptible to hydrolysis and decarboxylation, especially under harsh acidic or basic conditions during the workup.
-
Troubleshooting & Optimization:
-
Careful Quenching: Quench the reaction by carefully adding a mild acid (e.g., saturated aqueous NH4Cl solution) at a low temperature (0 °C).[1] Avoid strong acids unless a subsequent decarboxylation is desired.
-
Extraction & Purification: Perform extractions quickly and avoid letting the product sit in aqueous layers for extended periods. When purifying by column chromatography, consider using a neutral stationary phase like silica gel and elute promptly.
-
-
Q2: I'm observing a significant side product with a different mass spectrum. What could it be?
A2: The most common side products in this type of synthesis are either from intermolecular reactions or from ring-opening of the strained bicyclic system.
-
Cause: Intermolecular Claisen Condensation As mentioned in Q1, if the concentration is too high, two molecules of the precursor can react to form a linear β-keto ester dimer, which will have roughly double the mass of the starting material.
-
Solution: Employ high-dilution conditions and slow addition of the substrate as described above.[7]
-
-
Cause: Hydrolysis of the Ester If water is present, either of the methyl ester groups can be hydrolyzed to the corresponding carboxylic acid, especially if the reaction is run for extended periods or during an improperly managed workup.
-
Solution: Ensure strictly anhydrous conditions. During workup, maintain a neutral or slightly acidic pH and minimize contact time with aqueous solutions.
-
Q3: The reaction seems to stall and never reaches full conversion, even after extended reaction times. Why?
A3: Reaction stalling often points to deactivation of the base, an equilibrium issue, or insufficient energy input.
-
Cause 1: Base Deactivation The base (e.g., NaH) can be quenched by acidic impurities in the starting material or solvent. If your starting diester has residual acid from its synthesis, it will consume the base before it can initiate the cyclization.
-
Solution: Purify the starting material meticulously before the cyclization step. Ensure solvents are freshly and properly dried. It may be necessary to use a slight excess of the base (e.g., 1.1-1.2 equivalents) to account for minor impurities.
-
-
Cause 2: Unfavorable Equilibrium The Dieckmann condensation is reversible.[2] The final, irreversible step that drives the reaction to completion is the deprotonation of the product, the β-keto ester, which has an acidic proton between the two carbonyls. If the base used is not strong enough to deprotonate the product, the reaction may not proceed to completion.
-
Solution: Using a strong, non-reversible base like NaH is often sufficient. If using an alkoxide, ensure at least one full equivalent is used.[3]
-
-
Cause 3: Insufficient Thermal Energy Some cyclizations have a significant activation energy barrier and require heating to proceed at a reasonable rate.
-
Solution: If the reaction is being run at room temperature, try gently heating it to reflux in a solvent like THF or toluene. Monitor the reaction by TLC or LCMS to track the consumption of starting material.
-
Visualizing the Troubleshooting Process
The following workflow provides a logical sequence for diagnosing and resolving low-yield issues in the synthesis.
Caption: Troubleshooting decision tree for low-yield synthesis.
Optimized Experimental Protocol
This protocol is a synthesized recommendation based on established methods for Dieckmann condensations leading to bicyclic systems.[1][5][8]
Objective: To synthesize this compound from a suitable precursor like Dimethyl 2-(cyanomethyl)azetidine-1,2-dicarboxylate.
Materials:
-
Precursor Diester
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Toluene
-
Saturated aqueous Ammonium Chloride (NH4Cl)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven (120 °C) overnight and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the NaH three times with anhydrous toluene to remove the mineral oil, carefully decanting the toluene wash each time under nitrogen. Add fresh anhydrous toluene to the flask to create a slurry.
-
Substrate Addition: Dissolve the precursor diester (1.0 equivalent) in a volume of anhydrous toluene sufficient to achieve high dilution (final concentration should be ~0.01-0.05 M).
-
Cyclization: Using a syringe pump, add the diester solution to the stirred NaH slurry over 4-6 hours at room temperature. After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and monitor its progress by TLC or LC-MS (typically 12-24 hours).
-
Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the target compound.[8]
Key Parameter Summary
| Parameter | Recommendation | Rationale (The "Why") |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that drives the reaction forward irreversibly by forming H2 gas.[1] |
| Solvent | Anhydrous Toluene or THF | Aprotic solvents that solubilize the reactants without interfering with the strongly basic intermediates. |
| Concentration | High Dilution (<0.05 M) | Minimizes intermolecular side reactions and favors the desired intramolecular cyclization.[7] |
| Temperature | Reflux | Provides the necessary activation energy for the cyclization to proceed at a reasonable rate. |
| Atmosphere | Inert (N2 or Ar) | Prevents quenching of the highly reactive enolate intermediates by atmospheric moisture or oxygen. |
| Workup Quench | Sat. aq. NH4Cl | Mildly acidic, effectively neutralizes the reaction mixture without causing significant hydrolysis or decarboxylation of the β-keto ester product.[1] |
References
-
NROChemistry. (n.d.). Dieckmann Condensation. Available from: [Link]
-
Ye, M., & Li, Z. (2015). Advances in the chemistry of β-lactam and its medicinal applications. Chinese Journal of Chemical Engineering, 23(1), 1-10. Available from: [Link]
-
Semenov, A. N., & Galkin, A. M. (2019). Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. Molecules, 24(12), 2296. Available from: [Link]
-
Chekanov, M. O., et al. (2018). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 20(22), 7244-7247. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Available from: [Link]
- Google Patents. (2024). WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound.
-
Jarrahpour, A. A., & Zarei, M. (2011). Novel and Recent Synthesis and Applications of β-Lactams. InTech. Available from: [Link]
-
Grygorenko, O. O., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Available from: [Link]
-
Chemistry LibreTexts. (2022). Intramolecular Addition (Cyclization) Reactions. Available from: [Link]
-
Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Available from: [Link]
-
Cambridge University Press. (n.d.). Dieckmann Reaction. Available from: [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available from: [Link]
-
Synthonix. (n.d.). This compound. Available from: [Link]
-
Grygorenko, O. O., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Recent Advances in beta-Lactam Synthesis. Available from: [Link]
-
YouTube. (2022). Cyclization by Intramolecular aldol condensation. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
-
Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Organic Process Research & Development, 24(10), 2133-2143. Available from: [Link]
-
ResearchGate. (2025). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Available from: [Link]
-
ChemSrc. (n.d.). This compound. Available from: [Link]
Sources
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- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Optimization of Reaction Conditions for Multigram Synthesis of Azabicycloheptanes
Welcome to the technical support center for the multigram synthesis of azabicycloheptanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. We understand the challenges of scaling up complex syntheses and have structured this resource to address the specific issues you may encounter.
I. Frequently Asked Questions (FAQs)
Here we address common questions regarding the synthesis of azabicycloheptanes on a multigram scale.
Q1: What are the primary synthetic routes for multigram synthesis of azabicycloheptanes, and what are the key considerations for scalability?
A1: Several robust methods are employed for the synthesis of azabicycloheptanes, with the choice of route often depending on the desired substitution pattern and stereochemistry. For multigram scale, the most common approaches include:
-
[3+2] Cycloaddition Reactions: This method is highly effective for constructing the 3-azabicyclo[3.2.0]heptane scaffold. The scalability of this approach has been demonstrated, with preparations of up to 60g being reported. Key considerations for scale-up include efficient mixing and temperature control to manage the reaction exotherm.
-
[2+2] Photochemical Cycloaddition: This route is particularly useful for synthesizing 3-azabicyclo[3.2.0]heptanes. A notable advantage is the use of common starting materials like benzaldehyde, allylamine, and cinnamic acid.[1] When scaling up photochemical reactions, ensuring uniform light penetration throughout the reaction mixture is critical. This can be achieved through the use of specialized photoreactors.
-
Aza-Diels-Alder Reaction: This powerful [4+2] cycloaddition is a cornerstone for synthesizing various azabicyclo[2.2.1]heptane derivatives. The reaction mechanism can be either concerted or stepwise, often influenced by the use of Lewis acids.[2] On a larger scale, safety and purity can be concerns, especially with potentially unstable dienes or dienophiles.[3] Continuous flow chemistry offers a viable alternative to batch processing for improved safety and scalability.[3]
-
Intramolecular Cyclization of Substituted Cyclobutanes: This strategy has been successfully applied to the multigram synthesis of 3-azabicyclo[3.1.1]heptanes. One approach involves an intramolecular imide formation from a 1,3-functionalized cyclobutane derivative, which was synthesized on a scale of up to 366g in a single run.[4]
Q2: My reaction yield is consistently low. What are the most common culprits in azabicycloheptane synthesis?
A2: Low yields in these syntheses can be frustrating, but are often traceable to a few key factors. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Impurities in your reactants, especially in moisture-sensitive steps, can lead to unwanted side reactions. Always use freshly purified reagents and anhydrous solvents where necessary.
-
Reaction Conditions:
-
Temperature: Suboptimal temperature can either slow the reaction to a crawl or promote decomposition and side reactions. For instance, in some syntheses, cooling is initially required to control an exothermic reaction, followed by heating to drive the reaction to completion.[2]
-
Solvent: The choice of solvent can significantly impact the reaction outcome. For example, in the synthesis of 7-azabicyclo[2.2.1]heptane derivatives, a more polar solvent like methanol favored the exo product, while a less polar solvent like glyme increased the yield of the endo product.[5]
-
Base: The strength and nature of the base can be critical. Ensure the base is appropriate for the specific proton abstraction required and is not participating in side reactions.
-
-
Catalyst Deactivation: In catalyzed reactions, such as some variations of the aza-Diels-Alder reaction, the catalyst can be deactivated by impurities or byproducts. Ensure your starting materials are free of potential catalyst poisons.
-
Workup and Purification Losses: Significant product loss can occur during extraction and chromatography. Ensure the pH is optimized during aqueous workup to keep your product in the organic phase. For chromatography, screen different solvent systems and stationary phases to achieve good separation without irreversible adsorption of your product.[6]
Q3: I am struggling with the purification of my final azabicycloheptane product on a multigram scale. What are the best practices?
A3: Purifying large quantities of product presents unique challenges. Here are some strategies:
-
Crystallization: If your product is a solid, crystallization is often the most effective and scalable purification method. A systematic screen of solvents and solvent mixtures is recommended to find optimal crystallization conditions. Slow, controlled cooling can lead to purer crystals.[6]
-
Flash Column Chromatography: While less ideal for very large scales, flash chromatography can still be effective.
-
Optimize Loading: Avoid overloading the column, as this will lead to poor separation.
-
Solvent System: Use TLC to find a solvent system that gives good separation (a difference in Rf values of at least 0.2).
-
Alternative Stationary Phases: If silica gel is not effective, consider using alumina or a bonded-phase silica.
-
-
Distillation: For volatile liquid products, distillation under reduced pressure can be a highly effective purification technique.
-
Trituration: In some cases, impurities can be removed by washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. This was successfully used in the multigram synthesis of a 3-azabicyclo[3.1.1]heptane derivative.[4]
II. Troubleshooting Guides
This section provides a more detailed, issue-specific approach to problem-solving during your experiments.
Issue 1: Low Conversion in Aza-Diels-Alder Reaction
Q: My aza-Diels-Alder reaction is not proceeding to completion, even after extended reaction times. What steps can I take to improve the conversion?
A: Low conversion in aza-Diels-Alder reactions is a common hurdle. Here is a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for Low Aza-Diels-Alder Conversion
Caption: Troubleshooting workflow for low conversion in Aza-Diels-Alder reactions.
Detailed Solutions:
-
Re-evaluate Your Reagents: Ensure your diene is in the reactive s-cis conformation. Some dienes may require heating to overcome the rotational barrier to this conformation. For the dienophile (the imine), an electron-withdrawing group on the nitrogen atom can increase the reaction rate.[2]
-
Lewis Acid Catalysis: The use of a Lewis acid can significantly accelerate the reaction by coordinating to the imine, making it a more potent dienophile.[2] If you are already using a catalyst, consider screening others or optimizing the catalyst loading.
-
Temperature and Time: While increasing the temperature can improve the reaction rate, be aware of the potential for a retro-Diels-Alder reaction, which can lead to product decomposition at higher temperatures. It may be necessary to accept a longer reaction time at a lower temperature to preserve the product.
-
Solvent Choice: The solvent can influence the stability of the transition state. Experiment with a range of solvents with varying polarities.
Issue 2: Formation of Multiple Products in Photochemical [2+2] Cycloaddition
Q: My photochemical reaction is producing a mixture of isomers and byproducts. How can I improve the selectivity?
A: The formation of multiple products in photochemical reactions often points to issues with the reaction setup or conditions.
Key Parameters for Selectivity in Photochemical Reactions
| Parameter | Impact on Selectivity | Recommended Action |
| Wavelength | The wavelength of light can influence which chromophore is excited and the subsequent reaction pathway. | Optimize the reaction by testing different light sources or using filters to isolate a specific wavelength. |
| Photosensitizer | A photosensitizer can facilitate intersystem crossing to the triplet state, which may lead to a different and more selective reaction pathway. | If not already in use, consider adding a photosensitizer. If one is being used, screen other sensitizers. |
| Concentration | High concentrations can lead to intermolecular side reactions. | Run the reaction at a lower concentration to favor the desired intramolecular cycloaddition. |
| Solvent | The solvent can influence the conformation of the starting material and the stability of reaction intermediates. | Experiment with different solvents to find one that favors the desired product formation. |
Experimental Protocol: Optimization of Photochemical [2+2] Cycloaddition
-
Baseline Experiment: Run the reaction using your current standard conditions and analyze the product mixture by GC-MS or LC-MS to quantify the ratio of desired product to byproducts.
-
Wavelength Screening: If using a broad-spectrum lamp, use filters to test the reaction at different wavelengths. If you have access to different lamps (e.g., 254 nm, 300 nm, 350 nm), run small-scale reactions with each.
-
Concentration Study: Set up a series of reactions at varying concentrations (e.g., 0.1 M, 0.05 M, 0.01 M) while keeping all other parameters constant.
-
Solvent Screening: Conduct the reaction in a variety of solvents (e.g., acetonitrile, acetone, dichloromethane, ethyl acetate) to assess the impact on selectivity.
-
Analysis: Analyze the results from each optimization experiment to identify the conditions that provide the highest selectivity for the desired azabicycloheptane.
III. Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key experiments and summarizes quantitative data in a structured format.
Protocol 1: Multigram Synthesis of a 3-Azabicyclo[3.1.1]heptane Derivative
This protocol is adapted from a reported multigram synthesis and demonstrates a scalable approach.[4]
Reaction Scheme: (A visual representation of the reaction scheme would be placed here in a real-world application)
Step-by-Step Procedure:
-
Reaction Setup: To a 5 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-oxocyclobutanecarboxylate (1.0 eq) and a suitable solvent such as THF.
-
Strecker Reaction: Cool the solution to -10 °C in an ice/salt bath. Add a solution of KCN (1.1 eq) in water, followed by the dropwise addition of a solution of the appropriate amine hydrochloride (1.1 eq) in water, maintaining the internal temperature below 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, perform an aqueous workup to isolate the crude aminonitrile intermediate.
-
Purification: Purify the crude product by flash column chromatography. The major diastereomer can often be further purified by trituration with a suitable solvent like isopropanol.[4]
-
Subsequent Steps: The purified intermediate can then be carried forward through hydrolysis and cyclization steps to yield the final 3-azabicyclo[3.1.1]heptane product.[4]
Visualizing the Workflow
Caption: General workflow for the multigram synthesis of a 3-azabicyclo[3.1.1]heptane derivative.
IV. Mechanistic Insights
Understanding the underlying mechanisms of these reactions is crucial for effective troubleshooting and optimization.
Mechanism of the Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction can proceed through either a concerted or a stepwise pathway. The presence of a Lewis acid often favors a stepwise, Mannich-Michael pathway.[2]
Concerted vs. Stepwise Aza-Diels-Alder Mechanism
Caption: Simplified comparison of concerted and stepwise aza-Diels-Alder reaction mechanisms.
V. References
-
Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives by Transformation of Tropinone. (URL not available in search results)
-
Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry. [Link]
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. [Link]
-
Common causes of low reaction yields. (URL not available in search results)
-
Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. [Link]
-
Challenges of scaling up chemical processes. (URL not available in search results)
-
Aza-Diels–Alder reaction - Wikipedia. [Link]
-
Troubleshooting low yield in hCAXII-IN-7 chemical synthesis. (URL not available in search results)
-
Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. [Link]
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
-
6 key challenges when scaling up sustainable chemical processes. [Link]
-
Introduction to Diels Alder Reactions. (URL not available in search results)
-
Topology Meets Reactivity: Rationalizing Electron Rearrangements in Cycloadditions Through Thom's Polynomials and Bonding Evolution Theory. [Link]
-
Chemoenzymatic Enantioselective Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives. (URL not available in search results)
-
Access to Enantiopure 2-Azabicyclo[3.1.1]heptane Derivatives via Lewis Acid Catalysis. (URL not available in search results)
-
Synthesis of 3‐Azabicyclo[3.2.0]heptane Derivatives as γ‐Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. [Link]
-
Synthesis, Characterization and the Solvent Effects on Interfacial Phenomena of Jatropha Curcas Oil Based Non-Isocyanate Polyurethane. [Link]
-
Troubleshooting Levophacetoperane synthesis yield and purity. (URL not available in search results)
-
Photochemistry and pericyclic reactions. (URL not available in search results)
Sources
Technical Support Center: Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives
Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.1]heptane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable scaffold into their discovery programs. As a saturated isostere for pyridine and piperidine, the 3-azabicyclo[3.1.1]heptane core offers a unique three-dimensional profile that can enhance physicochemical properties such as solubility and metabolic stability.[1][2] However, its synthesis is not without challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes and documented side reactions. Our goal is to help you anticipate, diagnose, and resolve common experimental issues, ensuring the efficiency and success of your synthetic campaigns.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems encountered during the synthesis of 3-azabicyclo[3.1.1]heptane derivatives. Each entry details the potential causes of the issue and provides actionable protocols for resolution.
Question 1: I am attempting the reduction of a spirocyclic oxetanyl nitrile to form a 3-azabicyclo[3.1.1]heptane, but my primary product is an unexpected isomer. What is happening and how can I fix it?
Answer: This is a critical and well-documented side reaction in this specific synthetic approach. The expected product is a primary amine resulting from the reduction of the nitrile and concomitant ring-opening of the oxetane. However, under certain conditions, this primary amine can rapidly isomerize to the more thermodynamically stable 3-azabicyclo[3.1.1]heptane structure.[1]
Causality and Mechanism: The isomerization is often catalyzed by Lewis acidic species, particularly Li⁺ ions from lithium aluminum hydride (LiAlH₄), especially in coordinating solvents like methanol.[1][3] The reaction proceeds through a proposed transition state where the lithium ion coordinates to the nitrogen and the oxetane oxygen, facilitating a concerted ring-opening and ring-closing cascade to form the bicyclic system. The formation of the desired primary amine is often not observed at all, as it isomerizes in situ.[1]
Troubleshooting Protocol & Recommended Conditions: To control the outcome, careful selection of the reducing agent and solvent system is paramount. The key is to either avoid Lewis acidic reagents that promote isomerization or to use conditions where the primary amine intermediate is stable.
Table 1: Comparison of Reduction Conditions for Spirocyclic Oxetanyl Nitriles
| Reagent(s) | Solvent | Temperature | Primary Outcome | Citation(s) |
| LiAlH₄ | THF | Room Temp - Reflux | Isomerization to 3-azabicyclo[3.1.1]heptane | [1] |
| LiAlH₄ | Methanol | Room Temp | Rapid Isomerization | [1] |
| NaBH₄ / CoCl₂ | Methanol | Reflux | Isomerization (though NaBH₄ alone is ineffective) | [1] |
| BF₃•Et₂O (Lewis Acid) | CH₂Cl₂ | Room Temp | Effective Isomerization of the isolated intermediate alcohol | [3] |
Recommended Protocol for Selective Synthesis: If the non-isomerized product (the primary amine alcohol) is desired, the initial reduction should be performed under conditions that do not promote rearrangement, followed by a separate, controlled cyclization step if the bicyclic core is the ultimate target.
-
Reduction Step: Attempt the reduction using reagents less prone to strong Lewis acid-catalyzed rearrangements. A stepwise approach using Diisobutylaluminium hydride (DIBAL) followed by NaBH₄ can sometimes be effective for reducing esters to alcohols without inducing cyclization.[3]
-
Cyclization Step: If the bicyclic product is desired, take the crude alcohol intermediate from the reduction and treat it with a Lewis acid like BF₃•Et₂O in an aprotic solvent such as dichloromethane (DCM) to induce clean isomerization.[3]
Visualizing the Mechanistic Divergence:
Caption: Troubleshooting workflow for low-yield cyclization reactions.
Recommended Protocol Adjustments:
-
Confirm Precursor Stereochemistry: Before optimizing the cyclization, confirm the diastereomeric purity of your 1,3-disubstituted cyclobutane intermediate using ¹H NMR spectroscopy. If a significant amount of the trans isomer is present, the Strecker reaction itself must be re-optimized.
-
Optimize Cyclization Conditions: If the precursor is stereochemically pure, focus on the cyclization step.
-
Temperature: For hydrogenolysis-cyclization sequences, ensure the temperature is sufficient. For example, reactions run under an H₂ atmosphere with a Pd/C catalyst may require gentle heating (e.g., 45 °C) for extended periods (24h) to drive the reaction to completion. [4] * Solvent: Ensure the solvent is appropriate. Methanol is commonly used for hydrogenolysis steps. [4] * Acid/Base Catalysis: Some intramolecular amide/imide formations can be facilitated by mild acid or base catalysis. A systematic screen may be beneficial.
-
Purification: Ensure proper workup to isolate the product. These amines are often basic and can be effectively purified by precipitation as their hydrochloride salts from a suitable solvent like dioxane or THF. [4]
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary synthetic strategies for accessing the 3-azabicyclo[3.1.1]heptane scaffold?
There are several established strategies, each with its own advantages:
-
Intramolecular Cyclization of Cyclobutanes: This involves creating a 1,3-disubstituted cyclobutane with appropriate functional groups (e.g., amino and carboxylate) that can undergo intramolecular condensation to form the bicyclic imide or amide. [4][5][6]* Reduction of Spirocyclic Oxetanyl Nitriles: This novel method uses a spirocyclic oxetane precursor that rearranges upon nitrile reduction to form the 3-azabicyclo[3.1.1]heptane core. [1]* Intramolecular [2+2] Cycloaddition: Photochemical or thermal [2+2] cycloaddition of specifically designed dienes can be used to construct the bicyclic framework. [6]* Double Alkylation of Azetidines: Using a C1-synthon like a malonate ester to perform a double alkylation on a cis-2,4-disubstituted azetidine derivative can build the cyclobutane portion of the scaffold. [7] FAQ 2: My reaction requires a strong base. What potential side reactions should I be aware of in a bicyclic system?
When using strong bases (e.g., alkoxides, LDA) with bicyclic halides or tosylates, E2 elimination can be a significant competing side reaction. [8]For an E2 reaction to occur, the proton being removed and the leaving group must be in an anti-periplanar arrangement. In rigid bicyclic systems like the 3-azabicyclo[3.1.1]heptane core, conformational constraints may either favor or completely prevent this geometry, dictating the reaction's feasibility and regioselectivity. [9]Always consider the stereochemical arrangement of potential leaving groups and adjacent protons when planning reactions involving strong bases.
FAQ 3: How should I approach the purification of these bicyclic amines?
3-Azabicyclo[3.1.1]heptane derivatives are often basic, which can complicate purification by standard silica gel column chromatography (streaking is common). Two effective strategies are:
-
Salt Formation: The amines can be converted to their hydrochloride (HCl) salts by treating a solution of the crude product (e.g., in THF, Et₂O, or Dioxane) with anhydrous HCl. The resulting salt is often a crystalline solid that precipitates from the solution, providing highly pure material after filtration. [4]2. Reverse-Phase Chromatography: For more polar derivatives or challenging separations, reverse-phase HPLC can be an effective purification method.
-
Treated Silica Gel: If normal phase chromatography is necessary, pre-treating the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), can neutralize acidic sites and improve peak shape.
References
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]
-
Mykhailiuk, P. K., et al. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition. [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Cambridge Open Engage. [Link]
-
Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Baran, P. S., et al. (2023). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. [Link]
-
The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube. [Link]
-
University of Glasgow. (N.D.). Synthesis and reactions of bridged bicyclic compounds. University of Glasgow Thesis Repository. [Link]
-
MacMillan, D. W. C., et al. (2023). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]
-
Ashenhurst, J. (2012). Mechanism of the E2 Reaction. Master Organic Chemistry. [Link]
-
Anderson, E. A., et al. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]
-
Reddy, R. S., et al. (2015). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. Request PDF on ResearchGate. [Link]
-
Chemistry Steps. (N.D.). E2 and E1 Elimination Reactions of Cyclohexanes. Chemistry Steps. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
Technical Support Center: Navigating the Scale-Up of Bicyclic Amino Acid Synthesis
Welcome to the technical support center for the synthesis of bicyclic amino acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up these structurally unique and valuable compounds. Bicyclic amino acids, with their conformationally constrained structures, are pivotal in creating peptides and peptidomimetics with enhanced stability and binding affinity. However, their synthesis, particularly at a larger scale, presents a unique set of challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is curated from extensive experience in the field and is supported by authoritative scientific literature to ensure accuracy and reliability.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses critical problems that can arise during the scale-up of bicyclic amino acid synthesis, offering explanations for their root causes and providing actionable solutions.
Issue 1: Low Yield and Incomplete Cyclization
Q: We are experiencing significantly lower yields and incomplete formation of the bicyclic structure upon scaling up our synthesis from milligram to gram scale. What are the likely causes and how can we mitigate this?
A: This is a multifaceted problem often rooted in reaction kinetics, solubility, and reagent stoichiometry. Here’s a breakdown of potential causes and solutions:
-
Cause: Pseudo-Dilution Effect Diminishes at Scale. On a small scale, intramolecular reactions like cyclization are favored. However, as concentrations increase during scale-up, intermolecular side reactions, such as oligomerization, become more competitive, leading to a decrease in the desired bicyclic product.[1]
-
Solution: Optimize Reaction Concentration and Reagent Addition.
-
Slow Addition: Instead of adding reagents all at once, employ a syringe pump for the slow addition of the linear precursor or the cyclization agent. This maintains a low instantaneous concentration of the reactive species, favoring the intramolecular cyclization pathway.
-
Solvent Screening: The solubility of the linear peptide precursor can change dramatically with scale. Poor solubility can lead to aggregation and incomplete reactions.[2][3] Screen a variety of solvents or solvent mixtures to ensure all components remain in solution throughout the reaction. Greener solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF) are also being explored for better solubility and sustainability in peptide synthesis.[4]
-
-
Cause: Inefficient Coupling Reagents at Larger Scale. Coupling reagents that are effective on a small scale may not be as efficient or may pose safety risks at a larger scale. For instance, some benzotriazole-based reagents, while efficient, have explosive properties that are a concern at higher temperatures and larger quantities.[4][5]
-
Solution: Re-evaluate and Optimize Your Coupling Strategy.
-
Reagent Selection: For amide bond formation during cyclization, consider robust and safer alternatives. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) combined with additives like HOAt (1-Hydroxy-7-azabenzotriazole) can improve cyclization yields.[1][6]
-
Stoichiometry: Carefully re-optimize the equivalents of your coupling reagents and other additives. Minimizing excess reagents can reduce costs and simplify purification.[5]
-
Issue 2: Poor Stereoselectivity (Diastereomeric Ratio)
Q: Our scaled-up synthesis is resulting in a poor diastereomeric ratio of the desired bicyclic amino acid. How can we improve the stereocontrol?
A: Maintaining stereocontrol is a critical challenge in the synthesis of complex molecules like bicyclic amino acids. The loss of stereoselectivity at scale can often be traced back to changes in reaction conditions and the choice of catalysts.
-
Cause: Temperature Fluctuations and Prolonged Reaction Times. Larger reaction volumes can lead to temperature gradients and longer reaction times, which can contribute to epimerization, especially at stereocenters alpha to a carbonyl group.
-
Solution: Precise Control of Reaction Parameters.
-
Temperature Management: Implement robust temperature control using appropriate heating or cooling baths to maintain a consistent internal reaction temperature.
-
Catalyst and Reagent Choice: The choice of catalyst is paramount for controlling stereoselectivity. For instance, in radical cascade cyclizations to form bicyclic structures, metalloradical catalysis can offer excellent control over enantioselectivity.[7] Organocatalysis, using chiral amino acids like L-proline or L-phenylalanine derivatives, has also proven effective in asymmetric intramolecular aldol reactions to construct bicyclic systems.[8]
-
-
Cause: Inadequate Chiral Auxiliary or Catalyst Performance at Scale. A chiral auxiliary or catalyst that performs well on a small scale might not be robust enough for a larger-scale reaction, potentially leading to lower diastereoselectivity.
-
Solution: Screen and Select Robust Chiral Catalysts.
-
Catalyst Loading: Re-evaluate the catalyst loading. While minimizing catalyst use is economically desirable, a sufficient amount is necessary to drive the reaction to completion with high stereoselectivity.
-
Cooperative Catalysis: In some cases, a combination of catalysts can enhance stereocontrol. For example, the cooperative catalysis of a Ni(II)/cyclo-Box complex and a chiral phosphoric acid has been shown to achieve high enantioselectivity in the synthesis of α-arylated β-amino acid motifs.[9]
-
Issue 3: Purification and Isolation Bottlenecks
Q: We are struggling with the purification of our target bicyclic amino acid at a larger scale. The crude product contains numerous closely-related impurities, making separation by chromatography difficult and inefficient.
A: Purification is frequently the bottleneck in the manufacturing process of complex peptides and amino acids.[4][10] The challenges are often compounded at scale due to the larger volumes of solvents required and the increased complexity of the impurity profile.
-
Cause: Increased Impurity Profile from Side Reactions. As mentioned earlier, intermolecular reactions and other side reactions become more prevalent at scale, leading to a more complex mixture of impurities that can be difficult to separate from the desired product.
-
Solution: Optimize the Reaction to Minimize Impurities and Employ Advanced Purification Techniques.
-
Upstream Optimization: The best approach to a difficult purification is to simplify the crude product mixture. Revisit the reaction conditions (temperature, concentration, reaction time) to minimize the formation of by-products.
-
Advanced Chromatographic Methods:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for peptide and amino acid purification.[10] For challenging separations, consider using alternative column packing materials or different solvent systems.[10]
-
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): For large-scale production, MCSGP can be a more efficient alternative to traditional batch chromatography.[10]
-
-
-
Cause: Product Precipitation or Aggregation during Purification. The high concentration of the product during purification can lead to precipitation or aggregation, especially for hydrophobic molecules, which complicates the process.[3]
-
Solution: Strategic Solvent Selection and Loading.
-
Solubility Studies: Conduct solubility studies of your crude product in various potential purification solvents to identify the optimal conditions that keep your product and impurities in solution.
-
Loading Capacity: Overloading the chromatography column can lead to poor separation. Determine the optimal loading capacity for your specific product and column.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the scale-up of bicyclic amino acid synthesis.
Q1: What are the primary safety concerns when scaling up bicyclic amino acid synthesis?
A1: Key safety concerns include the handling of potentially hazardous reagents at larger volumes, the management of exothermic reactions, and the potential for runaway reactions. For example, some coupling reagents based on benzotriazole can be explosive at high temperatures.[4][5] A thorough process safety review, including a Hazard and Operability (HAZOP) study, is crucial before proceeding with any large-scale synthesis.
Q2: How do protecting group strategies need to be adapted for scale-up?
A2: Protecting group strategies must be robust and orthogonal to withstand the reaction conditions at scale.[11] The protecting groups should be stable during the synthesis but easily and cleanly removable in the final steps. For solid-phase synthesis, the choice of protecting groups for the alpha-amine (e.g., Fmoc or Boc) and reactive side chains is critical and should be carefully considered to avoid side reactions.[11][12]
Q3: Are there enzymatic or biocatalytic methods available for the synthesis of bicyclic amino acids that are more amenable to scale-up?
A3: Yes, biocatalysis is an emerging and promising approach. Engineered enzymes, such as pyridoxal 5'-phosphate (PLP)-dependent enzymes, can catalyze stereoselective reactions to produce complex amino acids with high efficiency and stereocontrol.[13] These enzymatic methods often proceed under milder conditions and can reduce the number of synthetic steps, making them attractive for large-scale, sustainable production.[14][15]
Q4: What role do non-canonical amino acids (ncAAs) play in the synthesis of bicyclic peptides, and what are the challenges associated with their use at scale?
A4: Non-canonical amino acids are often essential building blocks for creating bicyclic peptides, providing the necessary reactive handles for cyclization.[16][17] The main challenge with ncAAs at scale is their cost and availability.[14] The development of efficient and scalable synthetic routes to these specialized building blocks is a key area of research to make bicyclic peptide synthesis more cost-effective.[14]
Q5: How can we improve the solubility of our linear peptide precursor to facilitate cyclization at a larger scale?
A5: Improving the solubility of hydrophobic or aggregation-prone peptides is a significant challenge.[3] Strategies include:
-
Backbone Modifications: Introducing "difficult sequence" disrupting elements like pseudoproline dipeptides.[2]
-
Solubilizing Tags: Attaching a temporary solubilizing tag to the peptide that can be cleaved off after cyclization.
-
Chaotropic Agents: Adding chaotropic agents like guanidinium chloride to the reaction mixture to disrupt intermolecular hydrogen bonding and aggregation.
-
Solvent Choice: Using solvent systems known to disrupt secondary structures, such as mixtures containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).
Visualizing the Workflow
To aid in understanding the general process and potential intervention points, the following diagram outlines a typical workflow for the synthesis and scale-up of a bicyclic amino acid.
Caption: A flowchart illustrating the key phases and decision points in the scale-up of bicyclic amino acid synthesis.
References
-
Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification. [Link]
-
Ghoshal, A., & Liu, R. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Accounts of Chemical Research, 54(15), 3171–3184. [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. [Link]
-
Silverman, R. B., & Subasinghe, N. K. (2006). Synthesis of bicyclic tertiary alpha-amino acids. The Journal of Organic Chemistry, 71(26), 9909–9911. [Link]
-
Biochain. (2022). Peptide Synthesis: Challenges In Sustainability And Purification!. [Link]
-
D'Alonzo, D., et al. (2018). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Molecules, 23(11), 2947. [Link]
-
Shaheen, S., et al. (2022). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules, 27(3), 1033. [Link]
-
White, C. J., & Yudin, A. K. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics. Nature Chemistry, 3(7), 509–524. [Link]
-
Zhang, W., et al. (2023). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. Nature Communications, 14(1), 5866. [Link]
-
Mistry, N., et al. (n.d.). Synthesis of Bicycle® Peptides using Gold-mediated Cysteine Arylation. [Link] 13.ANU. (2022). Biocompatible and Selective Generation of Bicyclic Peptides. [Link]
-
Foley, P. (2018). Chemical Strategies for Bicyclic Peptide Formation. White Rose eTheses Online. [Link]
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Agami, C., et al. (2002). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 4(13), 2341–2344. [Link]
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Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry, 18(5), 569–623. [Link]
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Faler, C. A., & Joullié, M. M. (2006). Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives. Organic Letters, 8(5), 887–890. [Link]
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Deyle, K., et al. (2015). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 20(8), 14427–14459. [Link]
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Bhardwaj, G., et al. (2016). Accurate de novo design of hyperstable constrained peptides. Nature, 538(7625), 329–335. [Link]
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Trabocchi, A., et al. (2008). Synthesis of a bicyclic δ-amino acid as a constrained Gly-Asn dipeptide isostere. Amino Acids, 35(1), 37–43. [Link]
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Carretero, J. C., et al. (2002). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 102(11), 4005–4042. [Link]
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Wang, Y., et al. (2020). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical Science, 11(1), 290–294. [Link]
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Wang, C., et al. (2013). Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives. Chemical Society Reviews, 42(22), 8849–8863. [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
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Kaib, P. S. J., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(10), 3981–3986. [Link]
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Wang, H., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 13(1), 4567. [Link]
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El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602. [Link]
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Bohrium. (2022). Synthesis of highly congested amino acids and peptides. [Link]
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Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
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Reimer, M. A., & Hackenberger, C. P. R. (2022). Synthesis of Bicyclic Peptides Using Cyanopyridine-Aminothiol Click Chemistry. Methods in Molecular Biology, 2371, 13–25. [Link]
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Reimer, M. A., et al. (2022). Biocompatible and Selective Generation of Bicyclic Peptides. Angewandte Chemie International Edition, 61(12), e202115325. [Link]
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Adams, G. L., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry, 66(9), 5975–5990. [Link]
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Kowalczyk, W., et al. (2023). Solid-Phase Synthesis of the Bicyclic Peptide OL-CTOP Containing Two Disulfide Bridges, and an Assessment of Its In Vivo μ-Opioid Receptor Antagonism after Nasal Administration. Molecules, 28(4), 1797. [Link]
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Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
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Muttenthaler, M., et al. (2010). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Journal of Peptide Science, 16(10), 555–568. [Link]
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Technical Support Center: Purification of Polar Bicyclic Intermediates
Welcome to the technical support center for the purification of polar bicyclic intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these structurally complex and often highly polar molecules. The unique steric constraints and dense arrangement of polar functional groups within bicyclic scaffolds frequently lead to purification issues that are not adequately addressed by standard protocols. This resource provides in-depth, field-proven insights and troubleshooting guides to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: Why are polar bicyclic intermediates so difficult to purify?
A: The purification challenges stem from a combination of factors inherent to their structure:
-
High Polarity: Multiple heteroatoms (N, O, S) and functional groups (hydroxyls, amines, carboxylic acids) lead to strong interactions with polar stationary phases and high solubility in polar mobile phases, often resulting in poor retention in reversed-phase chromatography.
-
Rigid Structure: The fused or bridged ring systems create a fixed three-dimensional structure. This rigidity can lead to poor peak shapes due to secondary interactions with the stationary phase and can also influence crystal lattice formation, making recrystallization difficult.
-
Chirality: Bicyclic scaffolds often contain multiple stereocenters, leading to diastereomers and enantiomers that can be challenging to resolve.
-
Zwitterionic Nature: The presence of both acidic and basic functional groups can lead to zwitterionic compounds, which exhibit unique solubility profiles and can be particularly troublesome in chromatography, often resulting in broad, tailing peaks.
-
Instability: Some bicyclic systems, such as certain β-lactams, can be sensitive to the acidic nature of standard silica gel or to pH extremes, leading to degradation during purification.[1][2]
Q2: My polar bicyclic compound won't stick to a C18 column. What are my primary options?
A: This is the most common issue. When a polar analyte has little to no retention on a standard reversed-phase (RP) column, you should consider switching to a technique that utilizes a different retention mechanism. Your primary alternatives are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica, diol, or zwitterionic phases) with a high-organic, low-aqueous mobile phase. It is specifically designed to retain and separate very polar compounds.[3]
-
Supercritical Fluid Chromatography (SFC): SFC is a normal-phase technique that uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[4] It is highly effective for polar compounds, especially those with basic functional groups, and is a preferred method for chiral separations.[][6]
-
Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases with both reversed-phase and ion-exchange functionalities.[7] This allows for multiple, tunable retention mechanisms, making it powerful for separating complex mixtures containing polar, nonpolar, and charged species in a single run.[8][9]
-
Recrystallization: If the compound is solid and you can find a suitable solvent system, recrystallization can be a highly effective and scalable purification method.
The following workflow can guide your decision-making process.
Sources
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Technical Support Center: Optimizing Catalytic Debenzylation in Complex Heterocyclic Synthesis
Welcome to the Technical Support Center for Catalytic Debenzylation. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into overcoming the common and complex challenges associated with removing benzyl protecting groups from intricate heterocyclic molecules. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just a solution, but a rationale grounded in chemical principles.
Scenario 1: Incomplete or Stalled Debenzylation
Question: My debenzylation reaction using Pd/C and H₂ gas on a nitrogen-containing heterocycle (e.g., pyridine, imidazole, pyrrole) is extremely slow or has stopped completely. What is the likely cause and how can I resolve it?
Answer: The most probable cause is catalyst poisoning by the basic nitrogen atom of your heterocycle.[1][2] The lone pair of electrons on the nitrogen can coordinate strongly to the palladium catalyst's active sites, effectively inhibiting its ability to catalyze the hydrogenolysis reaction.[1][3][4] Pyrrolidines, the hydrogenated products of pyrroles, can be even stronger poisons than the starting material.[2]
Here is a systematic approach to overcome this challenge:
1. Mitigate Nitrogen Coordination with Acidic Additives: The primary strategy is to protonate the basic nitrogen, thereby preventing its coordination with the palladium surface.
-
Action: Add a mild acid to your reaction mixture. Acetic acid is a common and effective choice.[1][5][6] The addition of hydrochloric acid has also been shown to facilitate deprotection by forming the amine salt, which slows the rate of catalyst poisoning.[6]
-
Causality: Protonation of the heterocyclic nitrogen effectively "masks" the lone pair, reducing its ability to bind to and poison the catalyst. An important consideration is that the pH of the reaction medium can significantly influence selectivity, with acidic conditions generally favoring debenzylation over other reductions like dehalogenation.[7]
2. Select a More Robust Catalyst: Standard 10% Pd/C can be susceptible to poisoning. More specialized palladium catalysts are designed for these challenging substrates.
-
Action: Switch to Pearlman's catalyst (Pd(OH)₂/C) . This catalyst is often more effective for the debenzylation of substrates containing basic nitrogen groups and can be less prone to poisoning.[1][8]
-
Causality: The hydrophilic nature and unique surface properties of palladium hydroxide are thought to make it more resilient to poisoning by amines compared to standard Pd/C.
3. Consider a Heterogeneous Acid Co-catalyst: For a cleaner workup, a solid-supported acid can be used in conjunction with your palladium catalyst.
-
Action: Employ a mixed catalyst system, such as Pd/C combined with niobic acid-on-carbon (Nb₂O₅/C).[6]
-
Causality: The solid acid provides localized acidity at the catalyst surface, facilitating the reaction without requiring a separate neutralization step during workup. This combination has been shown to effectively accelerate the hydrogenative deprotection of N-benzyl groups.[6]
4. Increase Catalyst Loading: While not the most elegant solution, it can be a pragmatic fix.
-
Action: Increase the weight percentage of your catalyst relative to the substrate.
-
Causality: This approach compensates for the partial deactivation of the catalyst by providing a greater number of available active sites.[1] However, this increases cost and may lead to other side reactions if not carefully monitored.
Scenario 2: Undesired Side Reactions - Aromatic Ring Saturation
Question: My debenzylation is working, but I am observing significant saturation of my heterocyclic or benzyl aromatic rings. How can I improve the chemoselectivity for C-N or C-O bond cleavage?
Answer: Aromatic ring saturation is a common side reaction during hydrogenolysis, especially under harsh conditions or during prolonged reaction times.[1][9] The key is to promote the desired hydrogenolysis pathway kinetically over the slower ring hydrogenation.
1. Catalyst Pre-treatment: A simple and effective method is to "tune" the catalyst's activity.
-
Action: Pre-treat the palladium catalyst before adding your substrate. A reported strategy involves pre-conditioning the catalyst in a specific solvent mixture, such as DMF/water.[9][10]
-
Causality: This pre-treatment can modify the catalyst surface, suppressing the sites responsible for aromatic hydrogenation while preserving those active for hydrogenolysis. This creates a more selective catalytic system.[9][11]
2. Control Reaction Conditions: Fine-tuning the reaction parameters is crucial for selectivity.
-
Action: Lower the hydrogen pressure (e.g., use a hydrogen balloon instead of a high-pressure vessel) and reduce the reaction temperature.[1]
-
Causality: Hydrogenolysis of the C-O or C-N bond typically has a lower activation energy than aromatic ring saturation. By using milder conditions, you provide enough energy for the desired reaction to proceed while disfavoring the more energy-intensive side reaction.
3. Switch to Catalytic Transfer Hydrogenation (CTH): CTH offers a milder and often more selective alternative to using high-pressure hydrogen gas.[1][12]
-
Action: Replace H₂ gas with a hydrogen donor. Common donors include ammonium formate, formic acid, or cyclohexene.[12][13]
-
Causality: CTH generates hydrogen in situ on the catalyst surface at a controlled rate. This low, steady concentration of active hydrogen favors the kinetically preferred debenzylation and minimizes the excess hydrogen available for slower side reactions like ring saturation. This method also avoids the need for specialized high-pressure equipment.[12]
Scenario 3: Substrate Contains Sulfur or Halogens
Question: My complex heterocycle contains a sulfur atom (e.g., thiophene, thiazole) or a halogen. How do I prevent catalyst poisoning by sulfur or undesired dehalogenation?
Answer:
For Sulfur-Containing Heterocycles: Sulfur compounds are notorious poisons for palladium catalysts.[4] The sulfur atom's lone pairs bind very strongly to the catalyst, leading to rapid and often irreversible deactivation.
-
Action 1: Use a Large Excess of Catalyst: This is a brute-force method but can sometimes be effective for small-scale reactions where cost is not a major concern.
-
Action 2: Employ Lewis Acid Additives: In some cases, adding additives like BF₃-etherate can suppress the inhibiting effect of sulfur, particularly in sulfur-containing peptides.[14]
-
Action 3: Consider Alternative Deprotection Methods: Catalytic hydrogenolysis may not be the best choice. Oxidative debenzylation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or visible-light-mediated protocols can be excellent alternatives that are tolerant of thioethers.[15][16]
For Halogenated Heterocycles: Chemoselectively cleaving a benzyl group in the presence of an aryl halide (especially chlorides and bromides) is a common challenge, as C-X bonds can also be cleaved by hydrogenolysis.[17][18]
-
Action 1: Judicious Catalyst Selection: The choice of catalyst is critical. Studies have shown that specific palladium catalysts, such as unreduced, edge-coated 5% Pd/C, can exhibit very high selectivity for debenzylation over dechlorination.[18]
-
Action 2: Control Reaction pH: The pH can dramatically alter selectivity. Acidic conditions preferentially promote debenzylation, while basic conditions favor dehalogenation.[7] By maintaining a pH below the pKa of the corresponding protonated amine, debenzylation can be favored.
-
Action 3: Use Milder Hydride Sources: Silane-based reducing agents can offer excellent chemoselectivity. Using triethylsilane with a palladium source (e.g., palladium chloride) can selectively cleave benzyl ethers and carbamates in the presence of aryl chlorides and bromides under remarkably mild conditions.[17]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst for debenzylation?
A1: For general applications without poisoning groups, 10% Palladium on Carbon (Pd/C) is the most common and effective catalyst. For substrates with basic nitrogen atoms, 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's catalyst) is often superior due to its higher resistance to poisoning.[1]
Q2: How does solvent choice impact the reaction?
A2: Solvent choice is critical and can significantly affect reaction rates.[19] Protic solvents are generally preferred. For Pd/C catalyzed reactions, the efficiency often follows the trend: Ethanol > Methanol > Toluene .[8] However, alcoholic solvents can sometimes lead to N-alkylation as a side reaction if the reaction stalls. Using a solvent like 2,2,2-trifluoroethanol can prevent this side reaction as it is resistant to oxidation by the palladium catalyst.[20]
Q3: What are the key safety considerations for catalytic debenzylation?
A3: The primary safety concerns involve the catalyst and the hydrogen source.
-
Catalyst: Palladium on carbon is flammable, especially when dry and exposed to air. It should be handled carefully, preferably as a slurry in the reaction solvent.[12]
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Reactions should be conducted in a well-ventilated fume hood, away from ignition sources, and using appropriate pressure-rated equipment.
-
Transfer Hydrogenation: While CTH avoids the direct handling of hydrogen gas, the hydrogen donor molecules themselves can be flammable or corrosive.[4][12] Always consult the safety data sheet (SDS) for the specific reagent being used.
Q4: Can I recycle the palladium catalyst?
A4: Yes, one of the advantages of heterogeneous catalysts like Pd/C is that they can be recovered and reused. After the reaction, the catalyst can be removed by filtration through a pad of Celite®.[12] However, its activity may decrease with each cycle due to gradual poisoning or changes in the catalyst surface.[21][22] Regeneration procedures, such as washing with acid and solvent, can sometimes restore activity.[22]
Visual Workflows & Data
Catalyst Selection Logic
This diagram outlines a decision-making process for selecting the appropriate catalytic system based on the substrate's functional groups.
Caption: Decision tree for catalyst selection.
General Optimization Workflow
This flowchart provides a step-by-step protocol for setting up and optimizing a catalytic debenzylation reaction.
Caption: General workflow for reaction optimization.
Table 1: Typical Conditions for Catalytic Transfer Hydrogenation (CTH)
| Parameter | Condition | Rationale & Notes |
| Catalyst | 10% Pd/C | The most common choice. Pearlman's catalyst can also be used.[12] |
| Catalyst Loading | 10-20% by weight | Higher loading may be needed for difficult substrates. |
| Hydrogen Donor | Ammonium Formate | Typically 3-5 equivalents per benzyl group. Often effective and reliable.[12] |
| Formic Acid | Can be effective, but may require higher catalyst loading.[13] | |
| Cyclohexene | Often requires an acid co-catalyst like acetic acid to be effective. | |
| Solvent | Methanol or Ethanol | Protic solvents are generally most effective for CTH.[12][19] |
| Temperature | Room Temperature to 40°C | Reactions are often run at or slightly above room temperature.[23] |
| Reaction Time | Hours to days | Highly substrate-dependent. Monitor by TLC or LC-MS.[23] |
References
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Mori, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2699–2709. DOI: 10.1021/acsomega.9b03226. Retrieved from [Link]
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- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 14. Hydrogenolytic debenzylation of sulfur-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.mpg.de [pure.mpg.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. nacatsoc.org [nacatsoc.org]
- 19. silicycle.com [silicycle.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
Preventing polymerization during diene cycloaddition for bicyclic synthesis
Technical Support Center: Diene Cycloaddition for Bicyclic Synthesis
A Senior Application Scientist's Guide to Preventing Diene Polymerization
Welcome to the technical support center for bicyclic synthesis via diene cycloaddition. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of the Diels-Alder reaction and related cycloadditions. Uncontrolled diene polymerization is a common and frustrating side reaction that can significantly lower the yield of the desired bicyclic adduct and complicate purification.
As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This guide is structured to address your most pressing questions first, followed by in-depth troubleshooting guides and validated experimental protocols.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered during diene cycloadditions:
Q1: My reaction mixture turned into a viscous, insoluble mess. What happened?
A1: This is a classic sign of extensive diene polymerization. Dienes, especially electron-rich and unhindered ones, can undergo self-polymerization, particularly at elevated temperatures. This competes with the desired [4+2] cycloaddition, leading to the formation of long-chain polymers instead of your target bicyclic compound.
Q2: I'm using a Lewis acid to catalyze my Diels-Alder reaction, but I'm seeing more polymer than product. Isn't the catalyst supposed to help?
A2: While Lewis acids are excellent for accelerating Diels-Alder reactions by lowering the LUMO of the dienophile, they can also inadvertently promote diene polymerization.[1][2] This is especially true if your diene is sensitive to acid-catalyzed polymerization. The Lewis acid can activate the diene, making it more susceptible to nucleophilic attack by another diene molecule, initiating a polymerization cascade.
Q3: I've tried lowering the reaction temperature, but now the cycloaddition is too slow. How do I find the right balance?
A3: This is a common optimization challenge. The Diels-Alder reaction and diene polymerization are both accelerated by heat, but often to different extents. Finding the optimal temperature is key. Sometimes, a very low temperature is not practical. In such cases, strategies like the slow addition of the diene or the use of polymerization inhibitors become crucial.
Q4: Can I just add an inhibitor to my reaction? If so, which one should I use?
A4: Yes, using a polymerization inhibitor is a very effective strategy. Radical inhibitors are commonly used to prevent the free-radical polymerization of dienes. The choice and concentration of the inhibitor are critical. A common and effective inhibitor is 2,6-di-tert-butyl-4-methylphenol (BHT).[3] It is important to use it at a low concentration (typically 1-5 mol%) to avoid interference with the desired cycloaddition reaction.
In-Depth Troubleshooting Guides
Issue 1: Uncontrolled Thermal Polymerization
Root Cause Analysis:
Many conjugated dienes, especially those that can readily adopt the reactive s-cis conformation, are prone to thermal self-polymerization.[4][5] This is a competing reaction pathway to the desired Diels-Alder cycloaddition. At higher temperatures, the rate of polymerization can sometimes outpace the rate of cycloaddition, leading to low yields of the bicyclic product and the formation of polymeric byproducts.
Visualizing the Competing Pathways:
Caption: Competing Diels-Alder and polymerization pathways.
Troubleshooting Strategies:
-
Temperature Optimization: Carefully screen a range of temperatures. While higher temperatures increase the rate of the Diels-Alder reaction, they can disproportionately accelerate polymerization. Start with lower temperatures and incrementally increase them to find a balance where the cycloaddition proceeds at a reasonable rate with minimal polymer formation. The retro-Diels-Alder reaction can also become significant at very high temperatures, further complicating the reaction outcome.[4]
-
Slow Addition of the Diene: Instead of adding all the diene at the beginning of the reaction, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the diene low, which disfavors the bimolecular polymerization reaction while still allowing the cycloaddition to proceed.
-
Use of Polymerization Inhibitors: As mentioned in the FAQs, radical inhibitors are highly effective.
Inhibitor Typical Concentration (mol%) Notes 2,6-di-tert-butyl-4-methylphenol (BHT) 1 - 5 A common and effective hindered phenol inhibitor. Hydroquinone 0.1 - 1 Effective, but can sometimes interfere with electron-deficient dienophiles. 4-tert-butylcatechol 0.1 - 1 Another effective phenolic inhibitor.
Issue 2: Lewis Acid-Induced Polymerization
Root Cause Analysis:
Lewis acids activate dienophiles towards cycloaddition by withdrawing electron density, making them more electrophilic.[6] However, they can also coordinate to the diene, particularly if the diene has Lewis basic sites, or they can react with trace amounts of water or other protic impurities to generate Brønsted acids. These acidic species can then initiate cationic polymerization of the diene.
Visualizing the Mechanism:
Caption: Lewis acid's dual role in cycloaddition and polymerization.
Troubleshooting Strategies:
-
Choice of Lewis Acid: Use milder Lewis acids. Highly reactive Lewis acids like AlCl₃ are more prone to inducing polymerization. Consider using catalysts like ZnCl₂, SnCl₄, or organocatalysts which can offer a better balance between activation and side reactions.
-
Strictly Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dry. Use freshly distilled solvents and dry glassware. The presence of water can lead to the formation of strong Brønsted acids, which are potent initiators of cationic polymerization.
-
Use of a Proton Sponge: In cases where trace acid is unavoidable, the addition of a non-nucleophilic base, such as a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene), can scavenge protons without interfering with the Lewis acid's activity.
-
Reverse Addition: Add the Lewis acid to the solution of the dienophile before introducing the diene. This ensures that the Lewis acid preferentially complexes with the dienophile, minimizing its interaction with the diene.
Experimental Protocols
Protocol 1: General Procedure for Diels-Alder Reaction with a Polymerization Inhibitor
This protocol provides a general method for performing a Diels-Alder reaction using BHT as a polymerization inhibitor.
Materials:
-
Diene
-
Dienophile
-
2,6-di-tert-butyl-4-methylphenol (BHT)
-
Anhydrous toluene
-
Sealable reaction vessel
-
Magnetic stir bar
Procedure:
-
To a sealable reaction vessel equipped with a magnetic stir bar, add the dienophile (1.0 equiv), BHT (0.05 equiv), and anhydrous toluene.
-
If the diene is a liquid, add it to the reaction mixture (1.1 - 1.5 equiv). If it is a solid, add it along with the dienophile.
-
Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 100 °C) with stirring.[3]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure and purify the residue by column chromatography to isolate the bicyclic product.
Protocol 2: Slow Addition of Diene for Polymerization-Prone Substrates
This protocol is designed for reactions where the diene is highly prone to polymerization.
Materials:
-
Diene
-
Dienophile
-
Anhydrous solvent (e.g., toluene, THF)
-
Round-bottom flask
-
Reflux condenser
-
Syringe pump
-
Magnetic stir plate and stir bar
Procedure:
-
Set up a round-bottom flask with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Add the dienophile and the anhydrous solvent to the flask.
-
Heat the mixture to the desired reaction temperature.
-
In a separate syringe, prepare a solution of the diene in the anhydrous solvent.
-
Using a syringe pump, add the diene solution to the reaction mixture at a slow, constant rate (e.g., over 4-8 hours).
-
After the addition is complete, continue to stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and work up as described in Protocol 1.
By understanding the fundamental principles behind diene polymerization and implementing these targeted troubleshooting strategies and protocols, you can significantly improve the outcomes of your bicyclic syntheses.
References
- Snider, B. B. Lewis-acid catalyzed Diels-Alder reactions. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 5, pp 1-27. (This is a foundational text, a direct URL is not applicable for a book chapter, but it is a standard reference in the field).
-
Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis. Angew. Chem. Int. Ed.2002 , 41, 1668-1698. [Link]
-
Sakata, K.; Fujimoto, H. Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistryOpen2020 , 9, 662-669. [Link]
-
Karak, S.; et al. An unexpected Lewis acid catalyzed Diels-Alder cycloaddition of aryl allenes and acrylates. Org. Biomol. Chem.2013 , 11, 2454-2457. [Link]
-
Wikipedia. Diels-Alder reaction. [Link]
-
Danishefsky, S.; Kitahara, T.; Schuda, P. F.; Etheredge, S. J. A Diels-Alder Route to Angularly Functionalized Bicyclic Structures. J. Am. Chem. Soc.1976 , 98, 6715-6717. [Link]
-
Al-Zoubi, R. M.; et al. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels-Alder Reactions Involving Vinylazaarenes as Dienophiles. J. Org. Chem.2022 , 87, 10305-10313. [Link]
-
Sakata, K.; Fujimoto, H. Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. ResearchGate. [Link]
-
Chemistry LibreTexts. Characteristics of the Diels-Alder Reaction. [Link]
-
Barner-Kowollik, C.; et al. Thermally reversible Diels-Alder-based polymerization: an experimental and theoretical assessment. Polym. Chem.2011 , 2, 2247-2255. [Link]
-
Chemistry LibreTexts. Diels-Alder Cycloaddition. [Link]
-
Stille, J. K.; Plummer, L. Polymerization by the Diels-Alder Reaction. J. Org. Chem.1961 , 26, 4026-4029. [Link]
Sources
- 1. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Diels-Alder Route to Angularly Functionalized Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Method Refinement for the Cleavage of N- and O-Protective Groups
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the cleavage of N- and O-protective groups. Our focus is on providing practical, field-proven insights to enhance the success of your synthetic endeavors.
The Principle of Orthogonal Protection
In the synthesis of complex molecules, particularly peptides and oligonucleotides, the concept of "orthogonality" is paramount.[1] Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific, non-overlapping chemical conditions.[2] This allows for the selective deprotection of one functional group without affecting others, a critical capability for multi-step syntheses.[2][1][3] A well-designed orthogonal strategy is often the difference between success and failure in the synthesis of complex targets.[3]
The two most established strategies in Solid-Phase Peptide Synthesis (SPPS) are the Fmoc/tBu and the Boc/Bzl approaches. The Fmoc/tBu strategy is truly orthogonal as the base-labile Fmoc group is removed under conditions that do not affect the acid-labile t-butyl (tBu) and other related side-chain protecting groups. In contrast, the Boc/Bzl strategy is considered quasi-orthogonal because both protecting groups are removed by acid, but their cleavage requires different acid strengths.
Section 1: N-Protective Groups
This section addresses common issues with the deprotection of frequently used N-protective groups: Boc, Cbz, and Fmoc.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of modern organic synthesis, valued for its stability to a wide range of nucleophiles and bases, and its clean removal under acidic conditions.[4][5]
-
Q1: What are the standard conditions for Boc deprotection?
-
Q2: My Boc deprotection is slow or incomplete. What could be the cause?
-
A2: Incomplete deprotection can arise from several factors. Insufficient acid strength or concentration is a primary suspect. Ensure your acid is fresh and used in sufficient stoichiometric excess. Steric hindrance around the Boc-protected amine can also slow the reaction. In such cases, extending the reaction time or gently warming the reaction mixture may be necessary.
-
-
Q3: I'm observing unexpected side products after Boc deprotection. What are they and how can I prevent them?
-
A3: A significant side reaction during Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[8] Electron-rich aromatic rings (like tryptophan), thiols (cysteine), and other nucleophiles are particularly susceptible to this side reaction.[8] To mitigate this, "scavengers" such as triisopropylsilane (TIS), thioanisole, or 1,2-ethanedithiol (EDT) are added to the cleavage cocktail to trap the tert-butyl cation.[8][9]
-
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Use a stronger acid (e.g., neat TFA) or increase the concentration of HCl. Ensure reagents are anhydrous. |
| Steric hindrance. | Increase reaction time and/or temperature (e.g., from 0°C to room temperature). | |
| Substrate Degradation | Molecule contains other acid-sensitive groups. | Use milder acidic conditions (e.g., 10-20% TFA in DCM instead of 50-95%). Consider alternative deprotection methods if orthogonality is an issue. |
| Formation of t-butylated Side Products | Reactive tert-butyl cation byproduct. | Add scavengers to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[9] |
| N to O Boc Migration | Intramolecular transfer in hydroxy-amino compounds. | This can occur when a newly deprotected, nucleophilic alcohol attacks the Boc-protected nitrogen.[4] Careful selection of reaction conditions and pH control during workup is crucial. |
-
Dissolve the Boc-protected substrate in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acidic reagent (e.g., 20-50% TFA in DCM, or a 4M solution of HCl in dioxane) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Co-evaporate with a suitable solvent (e.g., toluene) to ensure complete removal of residual acid.
-
Proceed with purification or the next synthetic step.
Carboxybenzyl (Cbz or Z) Group
The Cbz group, introduced by Bergmann and Zervas, was a landmark in peptide chemistry.[10] It is stable to both acidic and basic conditions to a certain extent but is readily cleaved by catalytic hydrogenolysis.[10][11]
-
Q1: What is the most common method for Cbz deprotection?
-
Q2: My catalytic hydrogenation for Cbz removal is slow or incomplete. What should I check?
-
A2: Several factors can impede catalytic hydrogenation.[13]
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and, to a lesser extent, some nitrogen heterocycles.[13][14] Ensure your substrate and solvent are free from such impurities.
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and diminishes over time.[13][15] Using a fresh, high-quality catalyst is recommended.
-
Insufficient Hydrogen: Atmospheric pressure may not be sufficient for challenging substrates. Increasing the hydrogen pressure can significantly accelerate the reaction.[13][15]
-
Poor Mixing: In a heterogeneous reaction, efficient stirring is crucial for the substrate to interact with the catalyst surface.[13][15]
-
-
-
Q3: Are there alternatives to using hydrogen gas for Cbz deprotection?
-
A3: Yes, transfer hydrogenolysis is a safer and often more selective alternative.[13] This method uses a hydrogen donor in situ, such as ammonium formate, formic acid, or cyclohexene, with a palladium catalyst.[15] Strong acids like HBr in acetic acid can also cleave the Cbz group, which is useful if the molecule contains other reducible functional groups.[10][11][13]
-
| Problem | Potential Cause | Recommended Solution |
| Incomplete/Slow Hydrogenolysis | Catalyst poisoning (especially by sulfur). | Purify the substrate. If the substrate contains sulfur, consider non-reductive methods like acid cleavage.[13] |
| Poor catalyst activity. | Use a fresh batch of high-quality Pd/C or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[15] | |
| Insufficient hydrogen pressure. | Increase hydrogen pressure (e.g., to 50 psi).[13] | |
| Product inhibition. | Add a small amount of a weak acid (e.g., acetic acid) to protonate the product amine and reduce its coordination to the catalyst.[13] | |
| Reduction of Other Functional Groups | Lack of selectivity in catalytic hydrogenation. | Switch to transfer hydrogenolysis, which often provides better selectivity. Alternatively, use non-reductive methods like acid-catalyzed cleavage (e.g., HBr/AcOH).[13] |
| N-Benzylation Side Product | Insufficient hydrogen source during hydrogenolysis. | Ensure an adequate supply of hydrogen. This side reaction generates an N-benzyl tertiary amine.[11] |
-
In a flask suitable for hydrogenation, dissolve the Cbz-protected amine in a solvent such as methanol, ethanol, or ethyl acetate.
-
Carefully add the palladium catalyst (e.g., 10% Pd/C, 5-10 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Introduce hydrogen gas, either from a balloon for atmospheric pressure or from a pressurized source.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is central to modern SPPS. Its key advantage is its lability to bases, typically piperidine, which allows for orthogonal protection schemes with acid-labile side-chain protecting groups.
-
Q1: What are the standard conditions for Fmoc deprotection in SPPS?
-
Q2: My Fmoc deprotection seems incomplete, especially for certain amino acids. Why?
-
A2: Incomplete Fmoc removal can occur with "difficult sequences." Steric hindrance from bulky adjacent amino acid side chains can impede the approach of the piperidine base.[18] Furthermore, as the peptide chain elongates, it can aggregate on the resin, forming secondary structures like β-sheets that are less permeable to solvents and reagents, leading to inefficient deprotection.[18]
-
-
Q3: How can I improve Fmoc deprotection for difficult sequences?
-
A3: Several strategies can be employed. Increasing the deprotection time or performing a double deprotection can be effective.[18] For very stubborn cases, using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often in a cocktail with piperidine, can overcome aggregation and steric hindrance.[19] Using solvents known to disrupt secondary structures, such as NMP, can also be beneficial.
-
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Peptide aggregation (β-sheet formation). | Use a stronger base like DBU (e.g., 2% DBU in DMF).[19] Perform the deprotection at a slightly elevated temperature (e.g., 40-50°C) to disrupt aggregates.[19] |
| Steric hindrance. | Increase the deprotection time or perform two consecutive deprotection steps.[18] | |
| Poor resin swelling or solvation. | Ensure the resin is adequately swollen in the solvent (e.g., DMF or NMP) before deprotection. | |
| Formation of Aspartimide | Side reaction of Asp-containing peptides. | Use a deprotection cocktail containing a small amount of an acid scavenger like formic acid (e.g., 1% formic acid in the piperidine solution).[18] |
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the solvent.
-
Add a solution of 20% piperidine in DMF, ensuring the resin is fully submerged.
-
Agitate the mixture for 15-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (e.g., 3-5 times) to remove the piperidine and the dibenzylfulvene-piperidine adduct.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.[18][19]
Section 2: O-Protective Groups
This section focuses on the cleavage of common protecting groups for hydroxyl functions, primarily silyl ethers.
Silyl Ethers (TBDMS, TIPS, etc.)
Silyl ethers are widely used to protect alcohols due to their ease of installation, stability, and selective removal under mild conditions.[20] Common examples include tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).[20]
-
Q1: What are the most common reagents for silyl ether deprotection?
-
A1: The cleavage of silyl ethers is most commonly achieved using fluoride ion sources or acidic conditions.[21][22] Tetrabutylammonium fluoride (TBAF) in THF is a widely used fluoride-based reagent.[21] Acidic methods often employ reagents like aqueous acetic acid, HCl in methanol, or pyridinium p-toluenesulfonate (PPTS).[21][23]
-
-
Q2: Why is my TBDMS deprotection with TBAF slow or incomplete?
-
Q3: Is it possible to selectively deprotect one silyl ether in the presence of another?
-
A3: Yes, selective deprotection is a key feature of silyl ether chemistry and is generally dictated by steric hindrance.[20][24] For example, a primary TBDMS ether can often be selectively removed in the presence of a more hindered secondary or tertiary TBDMS ether, or in the presence of a bulkier silyl group like TIPS or TBDPS, by using milder conditions (e.g., PPTS in methanol).[21][23]
-
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficiently reactive reagent. | Switch to a more powerful reagent (e.g., from PPTS to TBAF or HF-Pyridine). |
| Steric hindrance. | Increase reaction time and/or temperature. Consider using a smaller deprotection reagent if possible.[23] | |
| Deactivated reagent. | Use a fresh batch of reagent. TBAF solutions, in particular, can absorb water, affecting reactivity.[23] | |
| Loss of Selectivity (Deprotection of Multiple Silyl Groups) | Reaction conditions are too harsh. | Reduce the reaction temperature, shorten the reaction time, or decrease the reagent concentration. Switch to a milder, more selective reagent (e.g., PPTS in a protic solvent).[23] |
| Formation of Side Products | Base-sensitive functional groups in the substrate. | If using a basic fluoride source like TBAF, consider switching to acidic conditions if your substrate is acid-stable. |
| Reagent | Typical Conditions | Selectivity & Notes |
| TBAF | 1.1 eq in THF, 0°C to RT | Very common and effective. Can be basic, potentially causing side reactions. Selectivity can be poor.[21] |
| HF-Pyridine | 1.5 eq in THF/Pyridine | Powerful reagent. Often used for more stable silyl ethers. Can achieve good selectivity.[22] |
| Acetic Acid | AcOH/THF/H₂O (3:1:1), RT | Mild acidic conditions. Good for deprotecting TBDMS ethers, often leaving more robust silyl groups intact.[21] |
| PPTS | Catalytic amount in MeOH, RT | Very mild acidic conditions. Excellent for selective deprotection of primary TBDMS ethers in the presence of secondary/tertiary ethers or bulkier silyl groups.[23] |
| TFA | Dilute solution in DCM/H₂O | Stronger acid conditions, useful for more robust silyl ethers. |
-
Dissolve the TBDMS-protected compound in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add a 1M solution of TBAF in THF (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
References
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. (2000).
- A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. Benchchem.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Silyl ether - Wikipedia.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Technical Support Center: Troubleshooting Cbz Deprotection Reactions. Benchchem.
- Protecting group - Wikipedia.
- Technical Support Center: Achieving Complete Deprotection of the TBDMS Group. Benchchem.
- optimizing selective deprotection of a primary TBDMS ether in the presence of a secondary TIPS ether. Benchchem.
- Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Acid-Labile Protecting Groups Definition. Fiveable.
- Base-Labile Protecting Groups Definition. Fiveable.
- Technical Support Center: Troubleshooting Cumyl Ester Deprotection by Hydrogenolysis. Benchchem.
- Optimizing Cleavage Conditions for Peptides with Novel Acid-Labile Protecting Groups like Dap(Adpoc). Benchchem.
- Technical Support Center: Optimiz
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- By what mechanism do acids deprotect primary silyl ethers?. Chemistry Stack Exchange. (2015-10-07).
- Technical Support Center: Troubleshooting Cbz Deprotection Failures. Benchchem.
- Troubleshooting incomplete Fmoc deprotection of His(Boc) residues. Benchchem.
- Deprotection of Silyl Ethers. Gelest.
- By what mechanism do acids deprotect primary silyl ethers?. ECHEMI.
- Protecting Groups.
- Cleavage time (t ½ ) for various protecting groups and cleavage conditions a.
- Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. Benchchem.
- Selective Deprotection of Silyl Ethers.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Scribd.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. (2025-07-31).
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- Application Notes and Protocols: Cleavage of the Cbz Group
- Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. ThalesNano.
- How best can I remove Fmoc from a peptide to expose the N-terminal?.
- Amine Protection / Deprotection. Fisher Scientific.
- Cbz deprotection conditions: screening of catalysts and sources of H2.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024-02-27).
- Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups.
- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. (2021-03-05).
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
Sources
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- 2. benchchem.com [benchchem.com]
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- 23. benchchem.com [benchchem.com]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Managing Intermediate Stability in Multi-Step Heterocyclic Synthesis
Welcome to the technical support center dedicated to one of the most persistent challenges in synthetic chemistry: managing the stability of intermediates in multi-step heterocyclic synthesis. This guide is structured for practicing researchers, scientists, and drug development professionals. Here, we move beyond textbook definitions to address the practical, real-world issues you encounter at the bench. Our focus is on the causality behind experimental choices, providing you with the logic to troubleshoot and design more robust synthetic routes.
Section 1: Frequently Asked Questions - Core Principles of Intermediate Stability
This section addresses fundamental questions that form the basis of understanding and controlling intermediate reactivity.
Q1: What are the primary drivers of instability for intermediates in heterocyclic synthesis?
A: Intermediates are, by definition, transient species existing in a higher energy state than reactants or products.[1] Their instability in heterocyclic chemistry is typically driven by a combination of factors:
-
High Reactivity: Species like organolithiums, carbocations, free radicals, and hetarynes possess high-energy bonds or unpaired electrons, making them inherently eager to react.[1]
-
Ring Strain: Certain heterocyclic structures, particularly strained alkynes (hetarynes), can be highly unstable.[2]
-
Aromaticity Disruption: Intermediates that temporarily disrupt a stable aromatic system are often energetically unfavorable and short-lived.
-
Electronic Effects: The presence of powerful electron-withdrawing or donating groups on the heterocyclic core can destabilize intermediates by creating regions of extreme electron density.
-
Reaction Conditions: Factors like temperature, solvent, and the presence of trace impurities (water, oxygen) can dramatically accelerate decomposition pathways.[3][4]
Q2: How do I choose between a protecting group strategy and an in situ generation/trapping approach for a sensitive intermediate?
A: The choice depends on the intermediate's nature and the overall synthetic plan.
-
Protecting Groups are ideal when a specific functional group's reactivity interferes with a planned transformation, but the core intermediate is stable enough to be handled. This strategy involves adding steps (protection/deprotection) but provides a well-defined, often isolable intermediate.[5] Consider a protecting group when you need to prevent a reactive moiety (like an N-H in pyrrole) from interfering with subsequent, well-behaved reaction steps.[6]
-
In Situ Generation and Trapping is the preferred method for highly reactive, non-isolable intermediates like organolithiums or hetarynes.[7][8] The core principle is to generate the unstable species in the presence of its reaction partner, so it is consumed as it is formed, keeping its steady-state concentration near zero.[9] This approach is essential when the intermediate's lifetime is too short for it to be carried through a standard workup and isolation.
The decision can be visualized with the following workflow:
Caption: Decision workflow for selecting a stabilization strategy.
Section 2: Troubleshooting Guide - Common Intermediate Instability Scenarios
This section is formatted to address specific problems encountered during experimentation.
Scenario 1: Organometallic Intermediate Decomposition
-
Problem: "I'm performing a halogen-lithium exchange on my brominated pyridine derivative at -78 °C. By the time I add my electrophile, my yield is less than 10%, and I mostly recover the protonated starting material."
-
Q: What are the likely causes of my organolithium decomposition, and how can I mitigate them?
A: This is a classic problem with highly reactive organolithium intermediates.[10] The primary culprits are:
-
Protonation by Solvent: Tetrahydrofuran (THF), a common solvent, can be deprotonated by highly basic organolithiums, especially if the temperature rises even slightly.[11]
-
Insufficiently Low Temperature: Halogen-lithium exchange reactions are extremely fast. However, the resulting organolithium species can be unstable even at -78 °C.[10] Any deviation in temperature can lead to rapid decomposition or side reactions.
-
Trace Water: Inadequate drying of glassware, solvents, or reagents is a common source of protons that will instantly quench your intermediate.
Troubleshooting Steps:
-
Optimize Batch Conditions: Ensure your reaction is maintained at a strictly controlled low temperature. Consider using a cryostat instead of a standard dry ice/acetone bath for precise temperature management. Ensure all glassware is flame-dried or oven-dried, and all reagents and solvents are rigorously anhydrous.
-
Switch to a Less Acidic Solvent: If protonation from THF is suspected, consider switching to a more inert solvent like diethyl ether or MTBE, although this may affect solubility and reaction kinetics.
-
Adopt a Flow Chemistry Approach: This is the most robust solution.[12] By using a microreactor, you can generate the organolithium species and have it converge with a stream of the electrophile within milliseconds.[13] This minimizes the intermediate's lifetime, preventing decomposition before it can react productively.[10][11] This technique often allows these reactions to be run at higher temperatures (e.g., 0 °C) safely and efficiently.[14]
-
Scenario 2: Hazardous Intermediate Accumulation
-
Problem: "My synthesis requires a Curtius rearrangement, which involves forming a potentially explosive acyl azide intermediate. I'm concerned about the safety of scaling this reaction up."
-
Q: How can I perform reactions with hazardous intermediates like acyl azides without compromising safety?
A: The primary safety risk here is the accumulation of a significant quantity of a potentially explosive intermediate. The solution is to avoid accumulation altogether.
The Flow Chemistry Imperative: Continuous flow chemistry is the state-of-the-art method for handling such hazardous intermediates.[15] Instead of preparing a large batch of the acyl azide, you can generate it continuously in a microreactor and immediately pass it into a heated second reactor to induce the rearrangement.
Benefits of this approach:
-
Improved Safety: The total amount of hazardous intermediate present at any given moment is minuscule (typically microliters to a few milliliters), minimizing risk.
-
Precise Temperature Control: Flow reactors offer superior heat transfer, allowing you to safely manage the exothermicity of both the azide formation and the rearrangement.[13]
-
High Reproducibility: The precise control over mixing, temperature, and residence time leads to highly reproducible results, which is critical in a pharmaceutical context.
-
Caption: Flow chemistry setup for safe handling of a hazardous intermediate.
Scenario 3: Suspected Hetaryne Intermediate Leading to Mixture of Products
-
Problem: "I'm attempting a nucleophilic substitution on a highly functionalized chloropyrimidine. I'm getting a mixture of regioisomers, suggesting a hetaryne mechanism. The ratio is not favorable for my desired product."
-
Q: How can I predict and control the regioselectivity of nucleophilic addition to a hetaryne intermediate?
A: Hetaryne chemistry can be powerful but challenging to control. Regioselectivity is a known issue.
Predictive and Practical Solutions:
-
Computational Modeling: Before extensive benchwork, computational methods can provide valuable insights.[16] Using Density Functional Theory (DFT), you can calculate the relative stabilities of the possible hetaryne intermediates and model the transition states for nucleophilic attack at different positions. This can predict the most likely regioisomeric outcome and save significant experimental time.[16]
-
Steric and Electronic Control: Analyze the electronic properties of your heterocyclic core. Electron-withdrawing groups can direct the nucleophile to attack at the more electron-deficient position of the hetaryne. Conversely, bulky substituents near one position of the hetaryne can sterically hinder attack, favoring addition at the less hindered site.
-
Vary the Nucleophile: The nature of the nucleophile can influence regioselectivity. "Harder" nucleophiles may favor one site, while "softer" ones favor another. Experimenting with different nucleophiles (e.g., an amine vs. a thiol) can sometimes alter the product ratio.
-
Trapping Experiments: To confirm the intermediacy of a hetaryne, you can perform the reaction in the presence of a highly reactive trapping agent, such as furan, which can undergo a [4+2] cycloaddition with the hetaryne.[17] The structure of the resulting adduct can provide definitive proof of the hetaryne's existence and structure.
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for In Situ Generation and Trapping of an Unstable Aryllithium Intermediate (Batch)
Objective: To perform a reaction (e.g., borylation) on an unstable aryllithium intermediate generated via halogen-lithium exchange, minimizing decomposition.
Materials:
-
Aryl bromide (1.0 equiv)
-
Anhydrous THF
-
n-Butyllithium (1.05 equiv)
-
Electrophile (e.g., triisopropyl borate, 1.2 equiv)
-
Anhydrous reaction vessel with septum, magnetic stirrer, and nitrogen/argon inlet
-
Syringes for liquid transfer
Procedure:
-
Preparation: Flame-dry the reaction flask under vacuum and allow it to cool under a positive pressure of dry nitrogen or argon.
-
Reactant Setup: Dissolve the aryl bromide (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature throughout the generation step.
-
Generation of Intermediate: Add n-butyllithium (1.05 equiv) dropwise via syringe to the stirred solution. The addition should be slow to prevent localized warming. Stir the mixture at -78 °C for the optimized time (typically 15-60 minutes).
-
Trapping: While maintaining the temperature at -78 °C, add the electrophile (e.g., triisopropyl borate) dropwise to the reaction mixture.
-
Warming and Quench: After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours before slowly warming to room temperature. Quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Workup: Proceed with standard aqueous workup and purification procedures. The key to success is the rigorous exclusion of moisture and the precise maintenance of low temperature until the intermediate is trapped.[10]
Protocol 2: Setup and Execution of a Continuous Flow Reaction for an Unstable Intermediate
Objective: To safely and efficiently perform a reaction involving a highly reactive and unstable intermediate using a commercial or custom-built flow chemistry system.[11]
System Components:
-
Two or more syringe pumps or HPLC pumps for reagent delivery.
-
T-mixer for combining reagent streams.
-
Tubing reactor (e.g., PFA, stainless steel) of a known internal volume.
-
Temperature-controlled bath or module (e.g., cryostat for cooling, heating block for heating).
-
Back-pressure regulator to maintain a single phase at elevated temperatures.
Procedure:
-
System Priming: Prime all pumps and lines with the appropriate anhydrous solvents to be used in the reaction to remove any air or moisture.
-
Reagent Preparation: Prepare solutions of your starting material (Stream A) and the reagent to generate the intermediate (e.g., n-BuLi, Stream B) at known concentrations in anhydrous solvent. Prepare the trapping reagent/second reactant (Stream C) in a separate solution.
-
Parameter Calculation:
-
Residence Time (τ): Calculate the required residence time for the reaction. τ = Reactor Volume / Total Flow Rate.
-
Flow Rates: Based on the desired stoichiometry and residence time, calculate the individual flow rates for each pump. For a 1:1 stoichiometry, the flow rates are adjusted based on concentration (C₁V₁ = C₂V₂).
-
-
Execution:
-
Set the temperature controller for the reactor to the desired value (e.g., -78 °C for lithiation, or 100 °C for a rearrangement).
-
Start the pumps at the calculated flow rates. Stream A and B combine in a T-mixer, initiating the formation of the intermediate.
-
The mixture flows through the first reactor coil (Reactor 1), allowing for the desired residence time for intermediate formation.
-
The output from Reactor 1 is then mixed with Stream C (the trapping agent) at a second T-mixer.
-
This new mixture flows through a second reactor coil (Reactor 2) to allow the trapping reaction to proceed to completion.
-
-
Collection and Analysis: Collect the output from the back-pressure regulator after the system has reached a steady state (typically after 3-5 reactor volumes have passed through). Analyze the collected solution by standard methods (TLC, LC-MS, GC-MS) to determine conversion and yield.[11]
Section 4: Reference Data
Table 1: Common Protecting Groups for Nitrogen Heterocycles [5][6]
| Protecting Group | Abbreviation | Structure | Stable To | Labile To | Notes |
| tert-Butoxycarbonyl | Boc | Boc-N< | Most bases, H₂, mild acids | Strong acids (TFA, HCl) | Electron-withdrawing; can be cleaved with K₂CO₃/MeOH for activated heterocycles.[6] |
| Phenylsulfonyl | PhSO₂ | PhSO₂-N< | Strong acids, many oxidants | Harsh reducing agents (e.g., Mg/MeOH) | Strongly electron-withdrawing; cleavage can be challenging.[6] |
| Benzyl | Bn | Bn-N< | Most conditions except hydrogenolysis | H₂/Pd-C, dissolving metals | Does not significantly alter the electronics of the heterocycle. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-N< | Most nucleophiles and bases | Fluoride sources (TBAF), strong acids | Cleavage releases volatile byproducts, simplifying purification. |
| Tetrahydropyranyl | THP | THP-N< | Strongly basic conditions, nucleophiles | Acidic conditions (e.g., aq. HCl, KHSO₄) | A cheap option that doesn't significantly alter ring electronics.[6] |
Table 2: Comparison of Batch vs. Flow Chemistry for Unstable Intermediates [11][13][15]
| Parameter | Batch Reactor | Flow Reactor | Rationale |
| Safety | Poor for hazardous/explosive intermediates due to accumulation. | Excellent; minimal volume of hazardous material at any time. | Flow chemistry avoids the buildup of unstable species, enhancing safety.[15] |
| Temperature Control | Difficult; potential for hot spots in exothermic reactions. | Excellent; high surface-area-to-volume ratio allows for rapid heat dissipation. | Precise temperature control prevents thermal decomposition and side reactions.[13] |
| Mixing | Can be slow and inefficient, leading to localized concentration gradients. | Rapid and highly efficient diffusion-based mixing. | Fast, predictable mixing ensures the intermediate reacts as intended before it can decompose. |
| Reaction Time | Limited by the rate of reagent addition and heat removal. | Can be extremely short (sub-second) by controlling flow rates and reactor length. | Enables the use of "flash chemistry" conditions for highly unstable species.[10] |
| Scalability | Often problematic; changing thermal and mixing profiles require re-optimization. | Straightforward; scale-up is achieved by running the system for a longer time ("numbering up"). | Consistent reaction environment regardless of production volume. |
References
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Gant, T. G. (2011). An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes. Angewandte Chemie International Edition, 50(40), 9342-9345. Available from: [Link]
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Knochel, P., et al. (2010). In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. Organic Letters, 12(19), 4344-4347. Available from: [Link]
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Singh, V., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Journal of Controlled Release, 345, 673-693. Available from: [Link]
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Müller, T. J. J., et al. (2014). In situ generation and trapping of thioimidates: an intermolecular tandem reaction to 4-acylimino-4H-3,1-benzothiazines. RSC Advances, 4(77), 40825-40829. Available from: [Link]
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Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Available from: [Link]
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Wuts, P. G. M., et al. (2011). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 76(11), 4431-4440. Available from: [Link]
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Müller, T. J. J. (2021). Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates. Molecules, 26(24), 7545. Available from: [Link]
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Yoshida, J., et al. (2018). Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis. Organic Process Research & Development, 22(6), 771-782. Available from: [Link]
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Nagaki, A., et al. (2018). Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis. Organic Process Research & Development, 22(6), 771-782. Available from: [Link]
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LibreTexts Chemistry. (2023). Determination of Mechanism. Chemistry LibreTexts. Available from: [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. Available from: [Link]
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MacMillan, D. W. C., et al. (2020). Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling. Journal of the American Chemical Society, 142(9), 4109-4114. Available from: [Link] Macmillan Lab/files/publications/2020_JACS_Transient Absorption.pdf
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U.S. Food and Drug Administration. (2020). Stability Case Studies (20of28) Generic Drugs Forum – Apr. 3-4, 2019. YouTube. Available from: [Link]
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Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Available from: [Link]
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Wang, K., et al. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Molecules, 30(1), 123. Available from: [Link]
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Matyjas-Zgondek, A., et al. (2023). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 28(15), 5801. Available from: [Link]
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Jamison, T. F., & Seeberger, P. H. (2010). Continuous flow multi-step organic synthesis. Chemical Science, 1(6), 675-680. Available from: [Link]
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Kim, J., et al. (2009). Effect of solvent composition and temperature on polymorphism and crystallization behavior of thiazole-derivative. Crystal Growth & Design, 9(6), 2795-2802. Available from: [Link]
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Matyjas-Zgondek, A., et al. (2023). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 28(15), 5801. Available from: [Link]
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Bereau, T., et al. (2022). A Hybrid Machine Learning Approach for Structure Stability Prediction in Molecular Co-crystal Screenings. Journal of Chemical Theory and Computation, 18(7), 4418-4427. Available from: [Link]
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Validation & Comparative
The Ascendance of Constrained Scaffolds: A Comparative Analysis of 3-Azabicyclo[3.1.1]heptane versus Common Piperidine Isosteres in Drug Design
In the intricate chess game of drug discovery, the molecular scaffold of a compound dictates its every move. For decades, the piperidine ring, a saturated heterocycle, has been a kingpin, gracing the structures of over 70 FDA-approved drugs.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, including aqueous solubility, and to serve as a versatile synthetic handle. However, the very flexibility that makes piperidine so adaptable can also be its Achilles' heel, leading to off-target effects and metabolic instability. This has spurred a paradigm shift in medicinal chemistry towards the exploration of rigid, three-dimensional bioisosteres that can mimic the desirable features of piperidine while mitigating its drawbacks.
Among the rising stars in this new generation of scaffolds is the 3-azabicyclo[3.1.1]heptane system. This bicyclic amine offers a conformationally restricted framework that presents unique vectors for substituent placement, profoundly influencing a molecule's interaction with its biological target and its overall pharmacokinetic profile. This guide provides an in-depth comparative analysis of 3-azabicyclo[3.1.1]heptane against traditional piperidine and its common isosteres, supported by experimental data, to arm researchers and drug development professionals with the insights needed to strategically deploy this promising scaffold.
Structural and Conformational Rigidity: A New Dimension in Design
The fundamental advantage of 3-azabicyclo[3.1.1]heptane lies in its rigid, bicyclic structure. Unlike the flexible chair and boat conformations of piperidine, the bridged nature of 3-azabicyclo[3.1.1]heptane locks the molecule into a more defined three-dimensional shape.[2][3] This conformational restriction can be a powerful tool for enhancing binding affinity and selectivity by pre-organizing the molecule for optimal interaction with a target protein.
Diagram 1: Conformational Comparison
Sources
A Guide to Validating the Structure of Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate via 2D NMR
This guide provides an in-depth, practical walkthrough for the structural elucidation of Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate, a constrained bicyclic lactam. For researchers in medicinal chemistry and drug development, possessing unambiguous structural confirmation of novel scaffolds is paramount. The rigid, three-dimensional nature of bicyclic systems can introduce unexpected chemical shifts and coupling constants, making a multi-dimensional NMR approach not just beneficial, but essential.
The Structural Challenge: A Constrained Bicyclic System
The target molecule, this compound, presents a unique structural puzzle. Its key features include:
-
A Bicyclo[3.1.1]heptane Core: This rigid, strained framework locks the molecule into a specific conformation, heavily influencing proton and carbon environments.
-
A Lactam Moiety: The cyclic amide introduces a carbonyl group (C2) and a nitrogen atom (N3), which significantly affect the chemical shifts of adjacent nuclei.
-
Two Quaternary Carbons: The bridgehead carbon (C5) and the ester- and lactam-adjacent carbon (C1) lack attached protons, making them invisible to direct detection in ¹H NMR and HSQC experiments. Their placement must be inferred through long-range correlations.
-
Multiple Chiral Centers: The defined stereochemistry is critical to the molecule's function, and while 2D NMR primarily confirms connectivity, it lays the groundwork for further stereochemical analysis using techniques like NOESY.
Below is the proposed structure with a standard numbering scheme that will be used throughout this guide.
The Strategic Workflow: From 1D Foundation to 2D Confirmation
Our approach is systematic. We begin with basic 1D spectra to identify all proton and carbon signals and then employ a suite of 2D experiments to piece them together. Each step provides a new layer of information, logically building the molecular framework. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for this, providing crucial evidence of compound identity and purity.[1]
Caption: Overall workflow for 2D NMR structure validation.
Part 1: Experimental Protocols
Scientific integrity begins with robust and reproducible experimental design. The following protocols are standard for acquiring high-quality data for small organic molecules.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition: All spectra should be acquired on a spectrometer operating at a proton frequency of 500 MHz or higher to ensure adequate signal dispersion.[2]
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure proper referencing to the TMS signal at 0.00 ppm.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. Reference the residual CDCl₃ solvent signal to 77.16 ppm.
-
DEPT-135: This experiment is crucial for differentiating between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are not observed.
-
¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar (J-coupled) to each other, typically through 2-3 bonds.[3][4] This is the primary tool for mapping out proton networks or "spin systems".[1]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹JCH coupling).[5] It is an efficient way to assign the carbon signals for all protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds, optimized for ²JCH and ³JCH).[5][6] This experiment is essential for identifying the quaternary carbons and piecing together the disparate spin systems identified by COSY.
Part 2: A Step-by-Step Guide to Data Interpretation
Here, we will walk through the logical process of interpreting the NMR data to assemble the structure.
Step 1: Foundational Analysis (1D NMR & DEPT-135)
First, analyze the 1D spectra to inventory the molecular fragments. Based on the proposed structure, we expect to see:
-
¹H NMR: Signals for the NH proton, the methoxy protons (OCH₃), and the seven protons on the bicyclic core. The integration of these signals should match this expectation.
-
¹³C NMR & DEPT-135: A total of 8 carbon signals. DEPT-135 will confirm:
-
One CH₃ group (methoxy).
-
Three CH₂ groups.
-
Two CH groups.
-
Two quaternary carbons (C=O and C1, which will be absent in the DEPT-135 spectrum but present in the broadband ¹³C spectrum).
-
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom(s) | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|---|
| OCH₃ | CH₃ | ~3.7 | ~53 | Typical methyl ester. |
| NH | NH | 5.5 - 7.0 | - | Amide proton, often broad. |
| H4 (axial, endo) | CH₂ | 3.0 - 3.5 | ~45 | Alpha to amide nitrogen. |
| H4 (eq, exo) | CH₂ | 3.0 - 3.5 | ~45 | Alpha to amide nitrogen. |
| H5 | CH | 2.5 - 3.0 | ~40 | Bridgehead proton. |
| H6 (endo) | CH₂ | 1.8 - 2.4 | ~30 | Cyclobutane ring protons. |
| H6 (exo) | CH₂ | 1.8 - 2.4 | ~30 | Cyclobutane ring protons. |
| H7 (syn) | CH₂ | 2.0 - 2.6 | ~35 | Bridge protons, potentially deshielded. |
| H7 (anti) | CH₂ | 1.5 - 2.0 | ~35 | Bridge protons. |
| C1 | C | - | ~70 | Quaternary, adjacent to C=O and N. |
| C2 | C=O | - | ~175 | Lactam carbonyl. |
| C5 | CH | 2.5 - 3.0 | ~40 | Bridgehead carbon. |
| Ester C=O | C=O | - | ~170 | Ester carbonyl. |
Step 2: Mapping Proton Networks with COSY
The COSY spectrum reveals which protons are coupled. For this bicyclic structure, we do not expect a single continuous chain of couplings. Instead, we predict distinct spin systems that will be connected later.
Caption: Expected ¹H-¹H COSY correlations. Solid lines show key vicinal couplings.
Interpretation:
-
A cross-peak between the two H4 protons (geminal coupling) and their correlation to the bridgehead H5 proton will establish the H4-H5 fragment.
-
A complex network will connect H5, the two H6 protons, and the two H7 protons. The bridgehead H5 acts as a central hub.
-
Crucially, the OCH₃ and NH protons should appear as singlets with no COSY correlations to the bicyclic core protons.
Step 3: Connecting Protons to Carbons with HSQC
The HSQC spectrum is a straightforward but vital step. It creates a direct link between each proton signal and its attached carbon, confirming the assignments from the DEPT-135 experiment.[5][7]
Interpretation:
-
Each cross-peak represents a direct C-H bond.
-
The signal for the methoxy protons (~3.7 ppm) will correlate to the methoxy carbon (~53 ppm).
-
The signals identified as H4, H5, H6, and H7 protons in the COSY will correlate to their respective CH or CH₂ carbons, allowing for the unambiguous assignment of C4, C5, C6, and C7.
-
The two quaternary carbons (C1 and C2) and the ester carbonyl will have no signals in the HSQC spectrum.
Step 4: Unveiling the Skeleton with HMBC
The HMBC experiment provides the final, definitive proof by revealing long-range (2- and 3-bond) C-H correlations. This is how we place the quaternary carbons and confirm the overall bicyclic structure.[6][8]
Caption: Key expected HMBC correlations for structural confirmation.
Critical Correlations for Structure Validation:
-
Placing the Ester Group: The methoxy protons (OCH₃) must show a strong correlation to the ester carbonyl carbon (~170 ppm) and, critically, a three-bond correlation (³J) to the quaternary carbon C1. This definitively links the methyl ester to C1.
-
Identifying the Lactam Carbonyl: The H4 protons, being alpha to the nitrogen, should show a two-bond correlation (²J) to the lactam carbonyl carbon C2 (~175 ppm). This confirms the placement of the carbonyl within the lactam ring.
-
Confirming the Bicyclic Core: The most important correlations are those that build the rigid frame.
-
Protons at H5, H6, and H7 should all show correlations to the quaternary carbon C1. The correlation from H6 to C1 is a key ³J coupling that bridges the cyclobutane portion of the ring system to the key quaternary center.
-
The bridgehead proton H5 should show correlations to C1, C4, C6, and C7, confirming its central position.
-
The bridge protons (H7) will show correlations to both bridgehead carbons, C1 and C5, locking the [3.1.1] system in place.
-
Table 2: Summary of Key Expected 2D NMR Correlations
| Experiment | Correlating Nuclei | Type of Information |
|---|---|---|
| COSY | H4 ↔ H5 | Identifies H4-C4-C5-H5 fragment. |
| H5 ↔ H6 ↔ H7 | Establishes the main proton network of the bicyclic core. | |
| HSQC | H4 ↔ C4, H5 ↔ C5, etc. | Unambiguously assigns all protonated carbons. |
| OCH₃ ↔ C(OCH₃) | Assigns the methyl ester carbon. | |
| HMBC | OCH₃ ↔ C1 | Crucial: Connects the ester group to the bicyclic frame at C1. |
| H4 ↔ C2 (C=O) | Crucial: Confirms the position of the lactam carbonyl. | |
| H6 ↔ C1 | Crucial: Confirms the C1-C6 connectivity across the cyclobutane ring. |
| | H7 ↔ C1 & C5 | Crucial: Confirms the bridging nature of C7 between the two bridgehead carbons. |
Comparative Analysis: Ruling Out Alternatives
The true power of this systematic approach lies in its ability to exclude alternative structures. For instance, consider a constitutional isomer where the ester group is attached to the other bridgehead, C5. In such a case, the methoxy protons would show an HMBC correlation to C5, not C1. Furthermore, the chemical shift of C5 would be significantly downfield. The absence of these correlations and the observed data provide a self-validating system that confirms only one possible structure.
Conclusion
The structural validation of complex molecules like this compound is not achieved by a single experiment, but by the logical synthesis of data from a series of carefully chosen NMR techniques. The process begins with establishing an inventory of proton and carbon environments (1D NMR, DEPT). Next, proton-proton connectivities are mapped to define the spin systems (COSY). These proton networks are then anchored to the carbon skeleton (HSQC). Finally, the full framework, including non-protonated quaternary centers, is definitively assembled using long-range correlations (HMBC). The interlocking evidence provided by this workflow leaves no ambiguity, providing the highest level of confidence in the proposed chemical structure, a standard demanded by the fields of chemical research and drug development.
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Navigating the Synthesis of 3-Azabicyclo[3.1.1]heptanes: A Comparative Guide to Synthetic Efficiency
The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a valuable bioisosteric replacement for commonly used aromatic and saturated heterocycles, such as pyridine and piperidine, often leading to improved physicochemical and pharmacokinetic properties of drug candidates. The quest for efficient and scalable methods to access this valuable scaffold has spurred the development of diverse synthetic strategies. This guide provides an in-depth comparison of the most significant routes to 3-azabicyclo[3.1.1]heptanes, offering a critical evaluation of their synthetic efficiency supported by experimental data to aid researchers in selecting the optimal path for their specific needs.
Intramolecular Imide Formation from 1,3-Functionalized Cyclobutanes: A Robust and Scalable Approach
A highly efficient and scalable synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been developed, commencing from readily available 3-oxocyclobutanecarboxylate. This strategy relies on the construction of a suitably functionalized cyclobutane precursor followed by a robust intramolecular cyclization to form the bicyclic imide core.[1]
The key steps involve a diastereoselective Strecker reaction on methyl 3-oxocyclobutane-1-carboxylate to install the requisite amino and nitrile functionalities with a favorable trans stereochemistry. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by an intramolecular imide formation, furnishes the 3-azabicyclo[3.1.1]heptane-2,4-dione core. This intermediate serves as a versatile platform for the synthesis of a variety of derivatives. The entire sequence has been successfully demonstrated on a multigram scale, highlighting its practicality for producing substantial quantities of material.[1]
Causality in Experimental Design
The choice of the Strecker reaction is pivotal as it allows for the direct introduction of an amino group and a nitrile, which serves as a precursor to the second carboxylic acid functionality required for imide formation. The diastereoselectivity of this reaction is crucial for establishing the correct relative stereochemistry of the substituents on the cyclobutane ring, which in turn facilitates the subsequent intramolecular cyclization. The use of a strong base like potassium tert-butoxide for the cyclization ensures efficient formation of the bicyclic imide.
Caption: Workflow for the synthesis of 3-azabicyclo[3.1.1]heptanes via intramolecular imide formation.
Experimental Protocol: Multigram Synthesis of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione[1]
Step 1: Diastereoselective Strecker Reaction
To a solution of methyl 3-oxocyclobutane-1-carboxylate (1 equiv.) in methanol is added benzylamine (1.05 equiv.). The mixture is stirred at room temperature for 2 hours. The resulting solution is cooled to -10 °C, and trimethylsilyl cyanide (2 equiv.) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. After removal of volatiles, the crude product is purified by column chromatography to yield the trans-diastereomer of the Strecker product.
Step 2: Nitrile Hydrolysis
The purified Strecker product (1 equiv.) is dissolved in a mixture of trifluoroacetic acid and concentrated sulfuric acid and stirred at room temperature for 16 hours. The reaction mixture is then carefully neutralized with a saturated aqueous solution of potassium carbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the corresponding carboxylic acid.
Step 3: Intramolecular Imide Formation
The carboxylic acid derivative (1 equiv.) is dissolved in tetrahydrofuran and cooled to 0 °C. Potassium tert-butoxide (2 equiv.) is added portion-wise, and the reaction is stirred at room temperature for 4 hours. After acidic workup and extraction, the crude product is purified to afford the 3-azabicyclo[3.1.1]heptane-2,4-dione.
Step 4: Deprotection
The N-benzyl protected bicyclic imide is dissolved in methanol, and palladium on carbon (10% w/w) is added. The mixture is stirred under a hydrogen atmosphere at 45 °C for 24 hours. After filtration and removal of the solvent, the final product, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, is obtained.
Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes (BCBs): A Modern and Divergent Strategy
Recent advancements have leveraged the high ring strain of bicyclo[1.1.0]butanes (BCBs) to develop novel and efficient routes to azabicyclic scaffolds. One prominent example is the catalyst-controlled annulation of BCBs with vinyl azides, which provides divergent access to both 2- and 3-azabicyclo[3.1.1]heptene derivatives.[2][3]
Specifically for the synthesis of the 3-azabicyclo[3.1.1]heptene core, scandium catalysis facilitates a formal (3+2) dipolar cycloaddition between a BCB and a vinyl azide. This reaction proceeds through the formation of a 2-azidobicyclo[2.1.1]hexane intermediate, which then undergoes a chemoselective rearrangement to furnish the desired 3-azabicyclo[3.1.1]heptene scaffold.[2][3] This method is notable for its high functional group tolerance and the ability to generate the unsaturated bicyclic system.
Causality in Experimental Design
The choice of a Lewis acid catalyst, such as a scandium salt, is critical for activating the BCB towards nucleophilic attack by the vinyl azide. The inherent strain of the BCB provides the thermodynamic driving force for the initial cycloaddition. The subsequent rearrangement of the 2-azidobicyclo[2.1.1]hexane is a key step that dictates the formation of the final 3-azabicyclo[3.1.1]heptene ring system.
Caption: Workflow for the synthesis of 3-azabicyclo[3.1.1]heptenes via catalyst-controlled annulation.
Asymmetric Synthesis via Copper-Catalyzed [4π+2σ] Cycloaddition
For applications requiring enantiomerically pure 3-azabicyclo[3.1.1]heptanes, a powerful copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of BCBs and azomethine ylides has been developed.[4][5] This methodology provides access to a diverse array of enantioenriched and polysubstituted 3-azabicyclo[3.1.1]heptanes with exceptional levels of diastereoselectivity and enantioselectivity (typically >20:1 dr and 97-99% ee).
Causality in Experimental Design
The success of this asymmetric transformation hinges on the use of a chiral copper catalyst. The catalyst coordinates to the reactants, creating a chiral environment that directs the approach of the azomethine ylide to the BCB, thereby controlling the stereochemical outcome of the cycloaddition. The choice of the chiral ligand is paramount in achieving high levels of enantioselectivity.
Caption: Asymmetric synthesis of 3-azabicyclo[3.1.1]heptanes via copper-catalyzed cycloaddition.
Reduction of Spirocyclic Oxetanyl Nitriles: A General Approach
A general and practical method for the synthesis of 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles.[6][7] This approach offers a straightforward entry into the bicyclic core and has been shown to be scalable. The key transformation is the reductive cyclization of the spirocyclic precursor, where the oxetane ring is opened, and the nitrile is reduced to an amine, which then participates in the formation of the new heterocyclic ring.
Causality in Experimental Design
The choice of a potent reducing agent is crucial for the success of this transformation, as it must be capable of both opening the oxetane ring and reducing the nitrile functionality. The spirocyclic nature of the starting material pre-organizes the molecule for the desired intramolecular cyclization upon reduction.
Comparative Analysis of Synthetic Routes
| Route | Key Features | Advantages | Disadvantages |
| 1. Intramolecular Imide Formation | Multigram scalability, starts from simple cyclobutane precursors.[1] | Robust, well-established, high-yielding, provides a versatile dione intermediate. | Multi-step sequence, may require optimization for specific substrates. |
| 2. Annulation of BCBs with Vinyl Azides | Modern, divergent synthesis of unsaturated derivatives.[2][3] | High functional group tolerance, provides access to 3-azabicyclo[3.1.1]heptenes. | Requires synthesis of strained BCB starting materials. |
| 3. Asymmetric Copper-Catalyzed Cycloaddition | Enantioselective synthesis of chiral, polysubstituted derivatives.[4][5] | Excellent diastereoselectivity and enantioselectivity. | Requires specialized chiral ligands and catalysts. |
| 4. Reduction of Spirocyclic Oxetanyl Nitriles | General and scalable approach.[6][7] | Straightforward access to the core structure. | Requires synthesis of spirocyclic oxetane precursors. |
Conclusion
The synthesis of 3-azabicyclo[3.1.1]heptanes has matured significantly, with several efficient and versatile routes now available to the scientific community. The choice of the optimal synthetic strategy will be dictated by the specific requirements of the target molecule, including the desired substitution pattern, the need for stereochemical control, and the required scale of the synthesis.
The intramolecular imide formation from cyclobutane precursors stands out as a robust and highly scalable method, ideal for the large-scale production of key intermediates. For access to unsaturated analogues and for exploring novel chemical space, the catalyst-controlled annulations of bicyclo[1.1.0]butanes offer a modern and powerful approach. When enantiopurity is paramount, the copper-catalyzed asymmetric cycloaddition provides an elegant solution with exceptional stereocontrol. Finally, the reduction of spirocyclic oxetanyl nitriles offers a general and practical alternative.
This comparative guide, by providing both a high-level overview and detailed experimental insights, aims to empower researchers to make informed decisions in their synthetic endeavors towards the valuable 3-azabicyclo[3.1.1]heptane scaffold.
References
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Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
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Lin, Z., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link]
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American Chemical Society. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link]
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Glorius, F., et al. (2024). Silver-Enabled Cycloaddition of Bicyclobutanes with Isocyanides for the Synthesis of Polysubstituted 3-Azabicyclo[3.1.1]heptanes. Angewandte Chemie International Edition. [Link]
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Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]
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Kim, J. N., et al. (2014). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. Advanced Synthesis & Catalysis. [Link]
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Li, X., et al. (2024). Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. Journal of the American Chemical Society. [Link]
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American Chemical Society. (2024). Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. Journal of the American Chemical Society. [Link]
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Molander, G. A., et al. (2022). Photochemical Intermolecular [3σ+2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes. Journal of the American Chemical Society. [Link]
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A Comparative Guide to the Biological Activity Screening of Novel Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate Analogs
Introduction: The Rationale for Screening 3-Azabicyclo[3.1.1]heptane Analogs
In the landscape of modern drug discovery, the architectural design of small molecules is paramount. The 3-azabicyclo[3.1.1]heptane scaffold represents a compelling structural motif, serving as a conformationally restricted isostere of piperidine—a ubiquitous heterocycle in marketed pharmaceuticals.[1][2] This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The novel Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate core provides a unique three-dimensional exit vector for chemical diversification, making its analogs prime candidates for library synthesis and subsequent biological screening.[3][4][5]
This guide provides a comprehensive, multi-tiered strategy for elucidating the biological activities of these novel analogs. We will move beyond rote protocol recitation to explain the causality behind our experimental choices, ensuring a logical and self-validating screening cascade. Our objective is to efficiently triage a library of these novel compounds, identify promising "hits," and lay the groundwork for future lead optimization.
The Hierarchical Screening Cascade: A Strategy for Efficient Discovery
A successful screening campaign does not test for everything at once; it is a process of systematic filtration designed to manage resources effectively and generate unambiguous data.[6] We advocate for a hierarchical approach, beginning with broad, cost-effective assays to eliminate inactive or overtly toxic compounds, followed by more specific and resource-intensive assays to characterize the mechanism of action for promising candidates.[7][8]
Caption: A hierarchical workflow for screening novel compounds.
Phase 1: Foundational Screening - Establishing a Biological Baseline
The initial phase aims to answer two fundamental questions: Are these compounds overtly toxic to healthy cells, and do they possess any broad-spectrum bioactivity?
Comparative Cytotoxicity Profiling
Before assessing therapeutic activity, it is crucial to determine a compound's cytotoxic profile against a non-cancerous, "normal" cell line (e.g., human dermal fibroblasts or BEAS-2B lung epithelial cells). This establishes a therapeutic window. We recommend a dual-assay approach to avoid misleading results.[9][10]
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[11] This is a direct measure of cell death.
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][12]
Causality Behind the Comparison: An LDH assay quantifies cell death via membrane lysis, while an MTT assay measures metabolic function.[13] A compound could inhibit metabolic processes without immediately killing the cell, which an MTT assay would flag as "toxic." Conversely, an LDH assay would only show a positive result upon cell death. Running both provides a more complete picture; a compound that is positive in both assays is likely a true cytotoxic agent.[10]
| Compound ID | Analog Substitution | LDH Assay CC50 (µM) | MTT Assay CC50 (µM) | Notes |
| AZ-001 | 4-fluoro-phenyl | > 100 | > 100 | Non-toxic in both assays |
| AZ-002 | 3,4-dichloro-phenyl | 25.3 | 8.1 | Higher toxicity in metabolic assay |
| AZ-003 | 4-methoxy-phenyl | > 100 | 75.2 | Potential metabolic interference |
| AZ-004 | 2-naphthyl | 12.8 | 15.1 | Generally cytotoxic |
CC50: 50% cytotoxic concentration
Broad-Spectrum Antimicrobial Screening
Screening for antimicrobial activity is a cost-effective method to identify general bioactivity.[14] It can be performed rapidly against a panel of representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[15]
Phase 2: Target-Oriented & Phenotypic Screening
Analogs that are non-toxic or show interesting activity in Phase 1 can proceed to more specific assays. This phase can be divided into two parallel paths: target-based screening, if a molecular target can be hypothesized, and phenotypic screening, which measures an overall cellular effect.[16][17]
Target-Based Screening: Enzyme Inhibition Assays
Many drugs function by inhibiting enzymes.[18][19] Enzyme inhibition assays are fundamental in drug discovery for determining if a compound can block the activity of a specific enzyme.[20][21]
Caption: Experimental workflow for the LDH cytotoxicity assay.[11]
This protocol provides a template for measuring the inhibition of an enzyme where the reaction produces a change in absorbance.[6]
-
Reagent Preparation:
-
Prepare an assay buffer at the optimal pH for the target enzyme.
-
Prepare a stock solution of the purified enzyme.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare serial dilutions of the test analogs in the assay buffer.
-
-
Assay Setup (96-well plate):
-
Add the assay buffer to all wells.
-
Add the test analog solutions to the appropriate wells. Include a vehicle-only control (e.g., DMSO) for 100% enzyme activity.
-
Add the enzyme solution to all wells except the "blank" wells.
-
Pre-incubate the plate for 10-15 minutes at the optimal temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time (kinetic read) at the appropriate wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).[6]
-
| Compound ID | Analog Substitution | IC50 (µM) | Inhibition Constant (Ki) (µM) |
| AZ-001 | 4-fluoro-phenyl | 0.25 | 0.11 |
| AZ-005 | 4-cyano-phenyl | 1.5 | 0.68 |
| AZ-008 | 3-pyridyl | 0.09 | 0.04 |
| AZ-012 | 4-chloro-phenyl | > 50 | N/A |
Target-Based Screening: Receptor Binding Assays
If the analogs are designed to target a specific receptor (e.g., a G-protein coupled receptor), a competitive binding assay is the gold standard for quantifying their affinity.[17][22] These assays measure the ability of a test compound to displace a labeled ligand (typically radiolabeled) from the receptor.[23][24]
-
Preparation: Prepare a membrane fraction from cells overexpressing the target receptor.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., ³H-labeled), and varying concentrations of the unlabeled test analog.
-
Controls:
-
Total Binding: Membranes + radioligand (no competitor).
-
Non-specific Binding (NSB): Membranes + radioligand + a high concentration of a known unlabeled ligand to saturate the receptors.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of the plate and wash with ice-cold buffer to separate the bound radioligand from the unbound.
-
Measurement: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test analog.
-
Use non-linear regression to determine the IC50 value. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[6]
-
Phenotypic Screening: Anti-Proliferative Activity
Phenotypic screening does not assume a specific target but instead measures a complex cellular outcome, such as the inhibition of cancer cell proliferation.[16][25] This is particularly useful when the mechanism of action is unknown.
Caption: Mechanisms of enzyme inhibition.[19]
This assay measures the ability of compounds to inhibit the growth of various cancer cell lines, providing data on potency and selectivity.[26]
-
Cell Seeding: Seed cells from different cancer types (e.g., MIA PaCa-2 for pancreas, Hs294T for melanoma) into 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test analogs for 72 hours.
-
Viability Measurement: Assess cell viability using an appropriate method, such as the Alamar Blue or Crystal Violet assay.[9][27]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the dose-response curves and determine the IC50 value for each compound against each cell line.
-
Calculate a Selectivity Index (SI) by comparing the cytotoxicity in normal cells to the potency in cancer cells (SI = CC50 in normal cells / IC50 in cancer cells). A higher SI indicates greater cancer cell selectivity.
-
| Compound ID | IC50 (µM) Hs294T (Melanoma) | IC50 (µM) MIA PaCa-2 (Pancreatic) | CC50 (µM) Normal Fibroblasts | Selectivity Index (vs. MIA PaCa-2) |
| AZ-001 | 85.2 | > 100 | > 100 | N/A |
| AZ-008 | 1.2 | 0.9 | > 100 | > 111 |
| AZ-015 | 5.6 | 25.1 | > 100 | > 4 |
| AZ-021 | 0.5 | 0.7 | 12.8 | 18.3 |
Conclusion and Transition to In Vivo Models
This comprehensive in vitro screening guide provides a robust framework for evaluating the biological activity of novel this compound analogs. By systematically progressing through foundational cytotoxicity and antimicrobial screens to more focused target-based and phenotypic assays, researchers can efficiently identify and characterize promising compounds.[28][29]
The data generated—including CC50, MIC, IC50, and Selectivity Index values—are critical for building structure-activity relationships (SAR) and making informed decisions for the hit-to-lead process. Analogs demonstrating high potency, selectivity, and a favorable therapeutic window (e.g., compound AZ-008 in our hypothetical data) become priority candidates for further investigation. The next logical step for these prioritized compounds involves transitioning to in vivo models, such as zebrafish or murine models, to evaluate their efficacy and safety in a whole-organism context.[30][31][32] This transition from glass to a living system is the ultimate test for any promising therapeutic candidate.[7]
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Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory. [Link]
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SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. (n.d.). SciELO. [Link]
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The Role Of in vitro Testing In Drug Development. (2024-09-17). Pion Inc. [Link]
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Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (2015-09-11). MDPI. [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. (2025-11-14). BellBrook Labs. [Link]
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Receptor Binding Assays for HTS and Drug Discovery. (2012-05-01). National Institutes of Health. [Link]
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Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024-12-26). National Institutes of Health. [Link]
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Screening and identification of novel biologically active natural compounds. (2017-06-05). National Institutes of Health. [Link]
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Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. (2022-07-29). MDPI. [Link]
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In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]
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Screening and identification of novel biologically active natural compounds. (2017-06-05). ResearchGate. [Link]
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Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024-06-29). Hilaris Publisher. [Link]
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About Ligand Binding Assays. (n.d.). Gifford Bioscience. [Link]
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Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. (n.d.). Auctores. [Link]
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Mechanism of Action Assays for Enzymes. (2012-05-01). National Institutes of Health. [Link]
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In vivo quantitative high-throughput screening for drug discovery and comparative toxicology. (2023-08-01). National Institutes of Health. [Link]
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Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. (2003-06-05). PubMed. [Link]
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Enzyme Inhibition & DDI Studies. (n.d.). BioIVT. [Link]
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Receptor Binding Assays and Drug Discovery. (2017-10-15). PubMed. [Link]
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Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (n.d.). ResearchGate. [Link]
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Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (n.d.). ChemRxiv. [Link]
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Cyclic RGD-containing functionalized azabicycloalkane peptides as potent integrin antagonists for tumor targeting. (2009-02-12). PubMed. [Link]
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3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. (2023-01-20). National Institutes of Health. [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011-11-17). National Institutes of Health. [Link]
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Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. (2025-08-10). ResearchGate. [Link]
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Consensus ranking comprising of MTT, MitoSOX, and LDH cytotoxicity assay. (n.d.). ResearchGate. [Link]
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Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. (2021-04-18). National Institutes of Health. [Link]
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Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). (2024-11-10). Journal of Organic and Pharmaceutical Chemistry. [Link]
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Gram-Scale Synthesis of 3,5-Methanonipecotic... (n.d.). Thieme Connect. [Link]
- Azabicycloalkanes as ccr5 modulators. (n.d.).
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3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (2024-07-11). ACS Publications. [Link]
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Special Issue on “Anticancer Drugs Activity and Underlying Mechanisms”. (2021-09-29). MDPI. [Link]
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A Spectroscopic Guide to Cis and Trans Isomers of Substituted 3-Azabicyclo[3.1.1]heptanes: A Comparative Analysis for Drug Discovery Professionals
The rigid bicyclic structure of 3-azabicyclo[3.1.1]heptanes has emerged as a compelling scaffold in medicinal chemistry, offering a three-dimensional alternative to traditional piperidine and pyridine rings. The stereochemical arrangement of substituents on this framework gives rise to cis and trans diastereomers, each with unique spatial orientations that can significantly impact their interaction with biological targets. This guide provides a comprehensive spectroscopic comparison of these isomers, offering researchers and drug development professionals the essential tools to distinguish and characterize them effectively. Our analysis is grounded in experimental data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), providing a robust framework for unambiguous stereochemical assignment.
The Structural Foundation: Chair vs. Boat Conformations
A pivotal study in the field has revealed that the stereochemistry of substituents on the 3-azabicyclo[3.1.1]heptane core dictates the conformation of the embedded piperidine-like ring.[1][2] Specifically, cis-isomers tend to adopt a conformation analogous to a 1,4-disubstituted piperidine in a chair-like arrangement. In contrast, trans-isomers are constrained into an unusual "boat" conformation. This fundamental structural difference is the cornerstone of the distinct spectroscopic signatures observed for each isomer.
Caption: Relationship between stereoisomerism and spectroscopic output.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful technique for differentiating between cis and trans isomers of substituted 3-azabicyclo[3.1.1]heptanes. The rigid, conformationally restricted nature of the bicyclic system leads to distinct chemical shifts and coupling constants for the protons and carbons in each isomer.
¹H NMR Spectroscopy: A Tale of Two Conformations
The different spatial arrangement of protons in the chair-like (cis) and boat-like (trans) conformations results in noticeable variations in their chemical shifts. Protons in the trans isomer, particularly those in proximity to the substituent in the boat conformation, often experience a different shielding/deshielding environment compared to their counterparts in the more relaxed chair conformation of the cis isomer.
A key distinguishing feature lies in the coupling constants (J-values) between adjacent protons. The dihedral angles between protons in the rigid bicyclic framework are significantly different for cis and trans isomers, leading to predictable differences in their coupling constants, as governed by the Karplus relationship.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The carbon chemical shifts are also sensitive to the stereochemistry of the molecule. The strained boat conformation of the trans isomer can lead to upfield or downfield shifts for specific carbon atoms compared to the cis isomer.
Table 1: Hypothetical Comparative ¹H and ¹³C NMR Data for a Substituted 3-Azabicyclo[3.1.1]heptane
| Parameter | Cis Isomer (Chair-like) | Trans Isomer (Boat-like) | Rationale for Difference |
| ¹H NMR Chemical Shift (Bridgehead H) | ~2.5 ppm | ~2.8 ppm | Different anisotropic effects from substituents in the respective conformations. |
| ¹H NMR Coupling Constant (³JH-H) | ~5 Hz | ~8 Hz | The dihedral angle between vicinal protons is smaller in the cis isomer. |
| ¹³C NMR Chemical Shift (Substituent-bearing C) | ~60 ppm | ~55 ppm | Steric compression in the boat conformation of the trans isomer can cause an upfield shift. |
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
While less definitive than NMR for stereochemical assignment, IR spectroscopy can provide supporting evidence. The different symmetries and bond angles in the cis and trans isomers can lead to subtle but measurable differences in the vibrational frequencies of specific functional groups and in the fingerprint region of the spectrum. For instance, the C-N stretching and C-H bending vibrations may appear at slightly different wavenumbers.
Mass Spectrometry (MS): Unveiling Fragmentation Pathways
Electron ionization mass spectrometry (EI-MS) can also offer clues to the stereochemistry of 3-azabicyclo[3.1.1]heptane isomers. The stability of the molecular ion and the fragmentation pathways can be influenced by the initial geometry of the molecule. The more strained trans isomer may exhibit a more facile fragmentation pattern compared to the cis isomer. The relative abundances of key fragment ions can serve as a diagnostic tool.
Experimental Protocols
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Chemical shifts should be referenced to the residual solvent peak.
Caption: Workflow for NMR-based isomer differentiation.
Synthesis and Isomer Stability
The synthesis of substituted 3-azabicyclo[3.1.1]heptanes often yields a mixture of cis and trans diastereomers, which can be separated by chromatographic techniques.[1][2] In certain reactions, such as the diastereoselective Strecker reaction used to form a key precursor, the thermodynamically more stable trans isomer is often the major product.[3] This suggests that the boat-like conformation, while potentially more strained, can be the favored stereochemical outcome under thermodynamic control.
Conclusion
The differentiation of cis and trans isomers of substituted 3-azabicyclo[3.1.1]heptanes is critical for understanding their structure-activity relationships in drug discovery. The distinct chair-like and boat-like conformations of the cis and trans isomers, respectively, give rise to a set of characteristic spectroscopic signatures. ¹H and ¹³C NMR spectroscopy serve as the primary and most definitive tools for their differentiation, with IR and mass spectrometry providing valuable complementary data. A thorough understanding of these spectroscopic nuances is paramount for any research program focused on this promising class of molecules.
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Lysenko, V., et al. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
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Jiang, X., et al. (2025). Amine-promoted three-component cycloaddition of bicyclo[1.1.0]butanes with hydroxylamine and polyformaldehyde: expedient access to 2-oxa-3-azabicyclo[3.1.1]heptanes. Green Chemistry. [Link]
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Navigating the Chiral Landscape: A Comparative Guide to the Enantioseparation of Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
In the landscape of modern drug discovery, the chirality of a molecule is of paramount importance. The spatial arrangement of atoms can dictate the pharmacological and toxicological properties of a therapeutic agent. For molecules such as Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate, a constrained bicyclic β-amino acid ester with significant potential as a building block in medicinal chemistry, the ability to isolate and study the individual enantiomers is not just a necessity, but a critical step in the development of safe and effective pharmaceuticals.
This guide provides a comprehensive comparison of the primary techniques for the chiral separation of this compound enantiomers. While specific, published experimental data for this exact molecule is nascent, this document leverages established methodologies for structurally analogous compounds to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into the principles and practical considerations of Enzymatic Resolution, Chiral High-Performance Liquid Chromatography (HPLC), and Chiral Supercritical Fluid Chromatography (SFC), offering objective comparisons and supporting data from closely related molecules to guide your experimental choices.
The Target Molecule: this compound
The molecule at the heart of our discussion is a bicyclic lactam with a methyl ester functionality. Its rigid structure and chiral centers make it an attractive scaffold for introducing conformational constraints in drug candidates.
The two enantiomers of this molecule are non-superimposable mirror images, and their separation is the primary focus of this guide.
Method 1: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers. In a typical setup, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This difference in reactivity allows for the separation of the two. For bicyclic lactams, hydrolases are often employed to selectively open the lactam ring of one enantiomer.
Causality Behind Experimental Choices: The choice of enzyme is critical and is often guided by screening a library of commercially available hydrolases (lipases, proteases, etc.) for both high activity and high enantioselectivity (E-value). The solvent system is typically an aqueous buffer to maintain enzyme activity, often with a co-solvent to ensure the substrate's solubility. pH and temperature are optimized to maximize the enzyme's performance.
Protocol for Enzymatic Resolution (Hypothetical, based on analogous compounds):
-
Enzyme Screening: Screen a panel of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) and proteases (e.g., Subtilisin) for hydrolytic activity towards racemic this compound.
-
Reaction Setup: In a temperature-controlled vessel, dissolve the racemic substrate in a phosphate buffer (e.g., 100 mM, pH 7.5) with a minimal amount of a water-miscible co-solvent like DMSO or acetonitrile to ensure solubility.
-
Enzyme Addition: Add the selected enzyme (e.g., 1-10 mg/mL) to initiate the reaction.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or SFC to determine the enantiomeric excess (e.e.) of the substrate and product.
-
Work-up and Separation: Once the desired conversion (ideally close to 50%) and high e.e. are achieved, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and separating the aqueous and organic layers. The unreacted enantiomer can be extracted from the organic layer, while the hydrolyzed product remains in the aqueous layer.
-
Purification: Further purify the separated enantiomer and the hydrolyzed product using standard chromatographic techniques.
Sources
A Comparative Guide: Elucidating the Conformation of Azabicyclo[3.1.1]heptane through Computational Modeling and Experimental Data
Introduction
The azabicyclo[3.1.1]heptane scaffold is a conformationally rigid structural motif of significant interest in medicinal chemistry.[1][2] Its constrained geometry locks the integrated piperidine-like ring into specific conformations, which can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[1] As a bioisostere for rings like piperidine and pyridine, it offers a three-dimensional alternative that can dramatically improve physicochemical properties such as solubility and metabolic stability.[3][4]
However, the very rigidity that makes this scaffold attractive also makes accurate conformational prediction essential. Slight variations in the puckering of the bicyclic system can alter the vectors of its substituents, profoundly impacting biological activity. This guide provides an in-depth comparison between computational modeling approaches and experimental techniques used to define the three-dimensional structure of the azabicyclo[3.1.1]heptane core. We will explore the strengths and limitations of each method, present the underlying protocols, and analyze where theoretical predictions converge with tangible, physical evidence.
The Conformational Landscape of Azabicyclo[3.1.1]heptane
Unlike flexible monocyclic rings like piperidine, which readily interconvert between chair, boat, and twist-boat forms, the bridged structure of azabicyclo[3.1.1]heptane severely restricts its conformational freedom.[1] The primary conformations are dictated by the puckering of the six-membered ring, which is forced into arrangements analogous to distorted "chair" or "boat" forms due to the constraints of the cyclobutane bridge.[1][2]
Research has demonstrated that stereoisomers of substituted 6-azabicyclo[3.1.1]heptanes can lock the piperidine moiety into either a distorted chair or a stabilized boat conformation.[1][2] Specifically, cis-isomers are often considered three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer, while the trans-isomers can be viewed as analogs of the less common boat piperidine conformation.[1][2] The precise geometry, including critical dihedral angles and interatomic distances, is the central point of investigation for both computational and experimental methods.
Computational Approaches for Predicting Conformation
Computational chemistry offers a powerful, predictive lens into the stability and geometry of molecular structures.[5] For a strained system like azabicyclo[3.1.1]heptane, methods ranging from rapid molecular mechanics (MM) to more rigorous Density Functional Theory (DFT) and ab initio calculations are employed to map the potential energy surface and identify stable conformers.[1][5][6]
Methodology Overview:
-
Molecular Mechanics (MM): Utilizes classical force fields to provide a fast, albeit less accurate, conformational search. It is excellent for rapidly exploring a wide conformational space to identify potential low-energy structures.
-
Density Functional Theory (DFT): A quantum mechanical method that offers a good balance between computational cost and accuracy for determining electronic structure and geometry.[7][8] Functionals like B3LYP paired with basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly used for geometry optimization and energy calculations.[7][8]
-
Ab initio Methods: These "from first principles" calculations, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy by more explicitly accounting for electron correlation but come at a significantly greater computational cost.[5]
Typical Computational Workflow
The causality behind a multi-step computational workflow is to use faster, less accurate methods to broadly screen possibilities before applying computationally expensive, high-accuracy methods to refine the most promising candidates. This hierarchical approach ensures efficiency without sacrificing rigor.
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The Ascendance of a Rigid Scaffold: Evaluating 3-azabicyclo[3.1.1]heptane in PROTACs and Anticancer Drugs
A Comparative Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is relentless. Among the rising stars is the 3-azabicyclo[3.1.1]heptane core, a rigid, three-dimensional structure increasingly recognized for its potential to enhance the performance of therapeutic agents. This guide provides a comprehensive evaluation of this scaffold's application in two distinct but related areas of oncology research: traditional small molecule inhibitors and the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
As Senior Application Scientists, our goal is to dissect the "why" behind experimental choices, offering a guide that is not just a collection of data, but a self-validating system of scientific integrity. We will explore how the unique conformational constraints of the 3-azabicyclo[3.1.1]heptane scaffold influence drug efficacy, selectivity, and pharmacokinetics, providing a data-driven comparison to inform the design of next-generation anticancer therapeutics.
The 3-azabicyclo[3.1.1]heptane Scaffold: A Bioisostere with Benefits
The 3-azabicyclo[3.1.1]heptane moiety is increasingly utilized as a saturated, rigid bioisostere for commonly used aromatic rings like pyridine and piperidine in drug discovery.[1][2][3][4][5][6] Its constrained bicyclic nature offers several theoretical advantages over more flexible linear or monocyclic linkers and core structures:
-
Pre-organization of Binding Moieties: The rigid framework can position the pharmacophoric elements in a defined spatial orientation, potentially reducing the entropic penalty upon binding to a target protein.
-
Improved Physicochemical Properties: As a saturated scaffold, it can lead to improved solubility and metabolic stability compared to its aromatic counterparts.[7][8]
-
Novel Chemical Space: It allows for the exploration of novel three-dimensional chemical space, potentially leading to new intellectual property and overcoming resistance mechanisms associated with existing drugs.[9]
These characteristics make the 3-azabicyclo[3.1.1]heptane scaffold a compelling building block for both traditional inhibitors that block a protein's function and PROTACs that induce its degradation.
Comparative Analysis: PROTACs vs. Traditional Inhibitors - A Focus on Bruton's Tyrosine Kinase (BTK)
To illustrate the differential impact of the 3-azabicyclo[3.1.1]heptane scaffold, we will focus on Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.[10][11][12][13][14] Both traditional BTK inhibitors and BTK-targeting PROTACs have been developed, providing a fertile ground for comparison.
The PROTAC Advantage: Event-Driven Pharmacology
Traditional small molecule inhibitors function through an "occupancy-driven" model, where sustained target engagement is required to block its activity. In contrast, PROTACs operate via an "event-driven" mechanism. A single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules, leading to a more profound and durable biological effect.[15][16][17] This fundamental difference in the mechanism of action often translates to superior potency for PROTACs.
dot
Caption: Mechanisms of Action: Traditional Inhibitor vs. PROTAC.
Performance Data: A Tale of Two Modalities
| Compound Type | Target | Metric | Value | Cell Line | Reference |
| PROTAC (P13I) | BTK | DC50 (Degradation) | 9.2 nM | Mino (MCL) | [2] |
| PROTAC (P13I) | BTK | GI50 (Growth Inhibition) | ~28 nM | HBL-1 (DLBCL) | [2] |
| Traditional Inhibitor (Ibrutinib) | BTK | IC50 (Inhibition) | ~10 nM | DOHH2 (Lymphoma) | [18] |
| Traditional Inhibitor (Ibrutinib) | BTK | GI50 (Growth Inhibition) | ~700 nM | HBL-1 expressing BTK C481S | [2] |
| PROTAC (UBX-382) | BTK | DC50 (Degradation) | 4 nM | TMD8 (DLBCL) |
Note: P13I does not contain the 3-azabicyclo[3.1.1]heptane scaffold but serves as a well-characterized BTK PROTAC for comparative purposes. The data illustrates the general potency advantage of the PROTAC modality.
The data suggests that while a traditional inhibitor like ibrutinib can have a low nanomolar IC50 for enzymatic inhibition, a PROTAC can achieve a similar or even more potent effect on cell growth (GI50) and induce target degradation at very low concentrations (DC50).[2][18] A key advantage of PROTACs is their ability to overcome resistance mutations. For instance, the BTK C481S mutation confers resistance to ibrutinib, significantly increasing its GI50, whereas a PROTAC can still effectively induce degradation of the mutant protein and inhibit cell growth.[2]
Experimental Methodologies: A Guide to Evaluation
To ensure the trustworthiness of our findings, we present detailed, self-validating experimental protocols for the synthesis and evaluation of these compounds.
Synthesis of 3-azabicyclo[3.1.1]heptane-based Thalidomide Analogs for PROTACs
The synthesis of 3-azabicyclo[3.1.1]heptane derivatives, including analogs of thalidomide for incorporation into PROTACs, has been described in detail.[2][4][5][6][19] A general and efficient approach relies on the intramolecular imide formation of a properly functionalized cyclobutane derivative.[4][5][6]
dot
Caption: General Synthetic Workflow for the 3-azabicyclo[3.1.1]heptane core.
This key intermediate can then be further functionalized and incorporated as the E3 ligase-binding moiety in a PROTAC.
Evaluation of PROTAC-mediated Protein Degradation by Western Blot
Western blotting is a fundamental technique to quantify the degradation of a target protein following PROTAC treatment.[20]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., Ramos, JeKo-1) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 17 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein (e.g., BTK) and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the percentage of degradation.
dot
Caption: Western Blot Workflow for PROTAC Evaluation.
Assessment of Anticancer Activity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23][24][25][26]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound (PROTAC or traditional inhibitor).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 value.
Signaling Pathway Context: The Role of BTK in B-Cell Malignancies
Understanding the signaling pathway in which the target protein operates is crucial for interpreting the effects of both inhibitors and degraders. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells.[27][28]
dot
Caption: Simplified BTK Signaling Pathway in B-Cell Malignancies.
Both traditional BTK inhibitors and BTK-targeting PROTACs aim to disrupt this pathway, but PROTACs do so by eliminating the BTK protein entirely, potentially leading to a more complete and sustained pathway inhibition.
Conclusion: A Rigid Scaffold for a New Era of Targeted Therapies
The 3-azabicyclo[3.1.1]heptane scaffold represents a valuable tool in the medicinal chemist's arsenal for the design of both traditional anticancer drugs and innovative PROTACs. Its rigid, three-dimensional structure can confer significant advantages in terms of pre-organizing molecular conformations for optimal target binding and improving physicochemical properties.
While direct, head-to-head comparative data for compounds containing this specific scaffold in both modalities is still emerging, the existing evidence strongly supports the superior potential of the PROTAC approach. The ability of PROTACs to catalytically induce target degradation leads to profound and durable efficacy, and critically, offers a promising strategy to overcome the challenge of drug resistance that plagues many traditional inhibitors. The continued exploration and application of the 3-azabicyclo[3.1.1]heptane scaffold in PROTAC design holds great promise for the development of the next generation of highly effective and selective anticancer therapies.
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Comparing physicochemical properties of 3-azabicyclo[3.1.1]heptanes with other bicyclic systems
An In-depth Comparative Guide to the Physicochemical Properties of 3-Azabicyclo[3.1.1]heptanes and Other Bicyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous properties upon drug candidates is perpetual. Among these, saturated bicyclic systems have garnered significant attention as bioisosteres for commonly used aromatic rings, offering a means to escape "flatland" and explore new chemical space with improved pharmaceutical properties. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison of the physicochemical properties of 3-azabicyclo[3.1.1]heptanes with other prominent bicyclic systems, supported by experimental data and methodologies.
The Strategic Advantage of Bicyclic Scaffolds
The incorporation of rigid, three-dimensional bicyclic scaffolds into drug candidates can lead to significant improvements in metabolic stability, aqueous solubility, and receptor binding affinity. By replacing planar aromatic rings, these saturated systems can enhance the developability of a compound by reducing its lipophilicity and improving its overall physicochemical profile. This guide will focus on a comparative analysis of 3-azabicyclo[3.1.1]heptanes against other key azabicyclic systems to inform rational scaffold selection in drug design.
Comparative Analysis of Physicochemical Properties
The choice of a specific bicyclic scaffold can have a profound impact on a molecule's properties. Below is a comparative analysis of key physicochemical parameters for 3-azabicyclo[3.1.1]heptane and other relevant bicyclic amines.
Three-Dimensional Shape and Structural Rigidity
The unique constrained structures of bicyclic amines dictate their three-dimensional (3D) shape and vectoral projection of substituents, which is crucial for molecular recognition by protein targets. The 3-azabicyclo[3.1.1]heptane system, with its characteristic "roof" shape, presents a distinct conformational rigidity compared to more flexible systems.
Caption: Relationship between bicyclic scaffold structure and its spatial properties.
Basicity (pKa)
The basicity of the nitrogen atom in azabicyclic systems is a critical parameter influencing a compound's pharmacokinetic profile, including its absorption and distribution. The pKa is highly dependent on the geometry and electronic environment of the nitrogen.
| Scaffold | Typical pKa Range | Reference |
| 3-Azabicyclo[3.1.1]heptane | 9.5 - 10.5 | |
| Azabicyclo[3.1.0]hexane | 8.5 - 9.5 | |
| Nortropane (8-Azabicyclo[3.2.1]octane) | 10.0 - 11.0 | |
| 3-Azabicyclo[3.2.1]octane | 9.0 - 10.0 |
Data presented are typical ranges and can vary based on substitution.
The pKa of 3-azabicyclo[3.1.1]heptanes is generally intermediate among these scaffolds. The strained nature of the bicyclo[3.1.1] system can influence the hybridization of the nitrogen lone pair, thereby affecting its basicity.
Lipophilicity (logP)
Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Saturated bicyclic amines are often employed to reduce the lipophilicity of drug candidates compared to their aromatic counterparts.
| Scaffold | Calculated logP (clogP) | Reference |
| 3-Azabicyclo[3.1.1]heptane | ~0.8 | |
| Azabicyclo[3.1.0]hexane | ~0.5 | |
| Nortropane | ~1.2 | |
| 3-Azabicyclo[3.2.1]octane | ~1.1 |
clogP values are estimates and can vary with the calculation method.
3-Azabicyclo[3.1.1]heptanes generally exhibit a favorable balance of polarity and lipophilicity, contributing to good solubility and permeability.
Experimental Protocols for Physicochemical Property Determination
To ensure the trustworthiness of our comparisons, we outline standard experimental protocols for determining key physicochemical properties.
Potentiometric pKa Determination
The basicity of the bicyclic amines can be accurately determined by potentiometric titration.
Caption: Workflow for potentiometric pKa determination.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the bicyclic amine sample in a suitable solvent system (e.g., water or a water/methanol mixture).
-
Titration: Titrate the sample solution with a standardized solution of hydrochloric acid at a constant temperature (e.g., 25 °C).
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of titrant to generate a titration curve. The pKa is determined from the pH at the half-equivalence point.
Shake-Flask Method for logP Determination
The "gold standard" for lipophilicity determination is the shake-flask method, which measures the partitioning of a compound between n-octanol and water.
Methodology:
-
System Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol.
-
Partitioning: Dissolve a known amount of the bicyclic amine in one of the phases. Add the second phase to create a biphasic system.
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Conclusion
The selection of a bicyclic scaffold is a critical decision in the drug design process. 3-Azabicyclo[3.1.1]heptanes offer a compelling combination of three-dimensional complexity, favorable physicochemical properties, and synthetic accessibility. Their intermediate basicity and moderate lipophilicity make them an attractive option for chemists seeking to optimize the ADME properties of their lead compounds. By understanding the comparative physicochemical landscape of these scaffolds, researchers can make more informed decisions in the design of next-generation therapeutics.
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Safety Operating Guide
Proper Disposal of Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate: A Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate (CAS No. 1628783-91-4). As a conscientious researcher, ensuring the proper disposal of laboratory chemicals is paramount not only for regulatory compliance but also for the safety of yourself, your colleagues, and the environment. This document synthesizes information from safety data sheets of structurally similar compounds and established best practices for the disposal of nitrogen-containing heterocyclic compounds and carboxylate esters to provide a comprehensive operational plan.
Immediate Safety and Hazard Assessment
Expected Hazards: Based on analogous compounds, this chemical should be handled as if it is:
-
Harmful if swallowed.
Personal Protective Equipment (PPE): A comprehensive approach to safety necessitates the use of appropriate PPE.
-
Eye Protection: Wear safety goggles with side-shields.[3]
-
Hand Protection: Use protective gloves (e.g., nitrile).[3][4]
-
Skin and Body Protection: An impervious lab coat is required.[3]
-
Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhaling dust or vapors.[1][3][4]
| Hazard Class | Precautionary Statement |
| Acute Oral Toxicity | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[3] |
| Skin Irritation | Avoid contact with skin. Wash with plenty of soap and water if contact occurs.[1][3] |
| Eye Irritation | Avoid contact with eyes. Rinse cautiously with water for several minutes if contact occurs.[1] |
| Respiratory Irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1][3] |
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on the quantity of waste generated. The following workflow provides a clear decision-making process.
Disposal Decision Workflow
For Small Quantities (<50 mL):
-
Work in a Fume Hood: Ensure adequate ventilation to prevent inhalation of vapors.
-
Absorb the Liquid: Absorb the liquid onto a paper towel.[4]
-
Evaporation: Allow the solvent to fully evaporate from the paper towel within the fume hood.
-
Final Disposal: Once dry, the paper towel can be disposed of in the regular solid waste, unless local regulations state otherwise.[4]
For Larger Quantities (>50 mL):
-
Containment: Prevent the chemical from entering drains or waterways.[2][3]
-
Absorption: Absorb the spill with an inert material such as vermiculite, perlite, or cat litter.[4]
-
Collection: Carefully scoop the absorbed material into a designated and clearly labeled waste container.[4]
-
Sealing and Storage: Seal the container and store it in a safe location until it can be collected.
-
Professional Disposal: Arrange for collection and disposal by a licensed hazardous waste contractor.[4]
Scientific Rationale and Chemical Considerations
The disposal procedures outlined above are based on the chemical properties of the compound's functional groups: a carboxylate ester and a nitrogen-containing heterocyclic ring.
-
Carboxylate Esters: Many simple esters are volatile and can be safely evaporated in small quantities. However, larger volumes should be collected as organic waste to prevent significant release into the atmosphere.[4][5] The ester functional group can undergo hydrolysis under acidic or basic conditions, but this is not a recommended disposal method in a standard laboratory setting due to the potential for uncontrolled reactions and the production of other hazardous byproducts.
-
Nitrogen-Containing Heterocycles: These compounds are prevalent in biologically active molecules, including many pharmaceuticals.[6][7] Their potential for biological activity necessitates careful disposal to avoid environmental contamination. Direct disposal down the drain is not recommended as it could impact aquatic life and wastewater treatment processes. Saturated nitrogen-containing heterocycles can be biotransformed by microorganisms, highlighting their potential to interact with ecosystems.[8]
-
Reactivity of Azabicyclo Compounds: The strained ring system of azabicyclo compounds can lead to unique reactivity, including strain-release reactions.[9] While the specific reactivity of this compound is not extensively documented, it is prudent to avoid mixing it with strong acids, bases, or oxidizing agents during the disposal process to prevent unforeseen chemical reactions.
Emergency Procedures
In the event of accidental exposure or spillage, follow these procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3] If skin irritation occurs, seek medical advice.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1][2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]
-
Large Spills: Evacuate the area. Prevent further leakage if it is safe to do so. Absorb the spill as described in the large quantity disposal protocol and arrange for professional disposal.[1][3]
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant laboratory environment.
References
-
Divergent, Strain‐Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation. PubMed Central. [Link]
-
Experiment 731: Esters. Chemistry LibreTexts. [Link]
-
Ester Synthesis Lab (Student Handout). National Park Service. [Link]
-
Ester Disposal. Chemtalk. [Link]
-
Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed. [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. chemtalk.com.au [chemtalk.com.au]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Divergent, Strain‐Release Reactions of Azabicyclo[1.1.0]butyl Carbinols: Semipinacol or Spiroepoxy Azetidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
An Expert Guide to Personal Protective Equipment for Handling Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate
As a Senior Application Scientist, my primary goal is to ensure that your innovative research is not only successful but also conducted with the highest standards of safety. The compound , this compound, is a novel molecule for which a comprehensive toxicological profile is not yet publicly available. In such instances, we must adopt a rigorous, risk-based approach to safety, treating the compound as potentially hazardous until proven otherwise. This guide provides a framework for selecting and using Personal Protective Equipment (PPE) based on the chemical's structural motifs—a bicyclic lactam and a methyl ester—and established principles of laboratory safety.
Guiding Principle: Hazard Assessment of an Analogous Structure
The core of our safety protocol is a conservative hazard assessment based on the compound's functional groups.
-
Bicyclic Lactam Core: The strained bicyclic ring system may imply higher reactivity. Lactams as a class have a wide range of biological activities, and it is prudent to assume potential biological effects.
-
Methyl Ester Group: Esters can act as skin and eye irritants. Small, ester-containing molecules may also have the potential for dermal absorption.
Given these features, we will operate under the assumption that the compound is, at a minimum, an irritant, with potential for unknown systemic effects. Therefore, the primary safety objective is to prevent all routes of exposure: inhalation, dermal contact, and ingestion.
Engineering Controls: Your First Line of Defense
Before considering PPE, all handling of this compound, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood. A fume hood is the primary engineering control designed to capture and exhaust vapors, preventing inhalation exposure.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a one-size-fits-all decision; it depends on the specific task being performed. The following table outlines the minimum required PPE for various laboratory operations.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfers (Solid) | Safety Glasses with Side Shields | Nitrile Gloves (Double-gloved recommended) | Lab Coat (Flame-resistant) | Not required if inside a fume hood |
| Solution Preparation & Transfers (Liquid) | Chemical Splash Goggles | Nitrile Gloves (Double-gloved recommended) | Lab Coat (Flame-resistant) | Not required if inside a fume hood |
| Running Reactions & Workups | Chemical Splash Goggles & Face Shield | Nitrile Gloves (Double-gloved recommended) | Lab Coat & Chemical-resistant Apron | Not required if inside a fume hood |
| Large Spills or Aerosol Generation | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical-resistant Suit/Apron | Air-Purifying Respirator (APR) with Organic Vapor Cartridges |
Detailed PPE Specifications and Rationale
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work in the laboratory.
-
For Splash Hazards: When handling solutions of the compound, upgrade to chemical splash goggles. Goggles provide a seal around the eyes, offering superior protection against splashes from all angles. For larger volumes (>50 mL) or energetic reactions, a face shield should be worn in addition to goggles to protect the entire face.
Hand Protection
Due to the lack of specific glove breakthrough data for this compound, we recommend a conservative approach.
-
Primary Choice: Nitrile gloves are a suitable starting point, offering good resistance to a broad range of chemicals.
-
Best Practice (Double Gloving): Wearing two pairs of nitrile gloves significantly reduces the risk of exposure due to undetected pinholes or tears. It also allows for a safe doffing procedure where the outer, contaminated glove can be removed without touching the inner glove.
-
Inspection is Key: Always inspect gloves for any signs of degradation, discoloration, or tearing before and during use. If contamination occurs, remove gloves immediately, wash your hands, and don a fresh pair.
Body Protection
A standard flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes, such as reaction workups or purifications, supplement the lab coat with a chemical-resistant apron made of rubber or neoprene.
Respiratory Protection
Under normal operating conditions within a functional chemical fume hood, respiratory protection should not be necessary. However, it is crucial for emergency situations.
-
Emergency Use: In the event of a large spill or a failure of the primary engineering controls, an air-purifying respirator (APR) fitted with organic vapor (OV) cartridges should be used. All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA standards.
Procedural Workflow: From Planning to Execution
The following workflow diagram illustrates the decision-making process for ensuring safety when handling a novel compound.
Caption: Workflow for PPE Selection with a Novel Compound.
Step-by-Step Protocols
Protocol 1: PPE Donning and Doffing
-
Donning (Putting On):
-
Perform hand hygiene.
-
Don inner gloves.
-
Don lab coat, ensuring it is fully buttoned.
-
Don outer gloves, pulling the cuff over the sleeve of the lab coat.
-
Don eye/face protection.
-
-
Doffing (Taking Off):
-
Remove outer gloves by pinching the cuff and peeling it off without touching the outside. Dispose of immediately.
-
Remove lab coat and apron, folding the contaminated side inward.
-
Remove eye/face protection.
-
Remove inner gloves using the same technique as the outer gloves.
-
Perform thorough hand hygiene with soap and water.
-
Protocol 2: Emergency Spill Management
In the event of a spill, the primary objective is to ensure personnel safety and then to contain and clean the spill.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
